Carbetocin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H73N11O14S |
|---|---|
Molecular Weight |
1048.2 g/mol |
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4) |
InChI Key |
AWSBRHKQUFVWPU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbetocin Acetate on Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502), exhibits a distinct and functionally selective mechanism of action at the oxytocin receptor (OTR). This guide provides a comprehensive technical overview of its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacodynamics. Carbetocin's biased agonism, favoring the Gq signaling cascade while avoiding β-arrestin recruitment, presents a unique pharmacological profile with significant implications for therapeutic applications.
Receptor Binding and Affinity
Carbetocin acetate exerts its effects by binding to oxytocin receptors, which are class A G-protein coupled receptors (GPCRs).[1] Its binding affinity (Ki) for the human oxytocin receptor has been determined through radioligand binding assays. While demonstrating high affinity, it is approximately 10-fold lower than that of endogenous oxytocin.[2]
Table 1: Quantitative Receptor Binding and Functional Potency Data
| Ligand | Receptor | Parameter | Value | Species | Reference |
| Carbetocin | Oxytocin Receptor | Ki | 7 nM | Human | [3] |
| Carbetocin | Oxytocin Receptor | Ki | 1.96 nM | Rat | [2] |
| Oxytocin | Oxytocin Receptor | Ki | 0.71 nM | Human | [2] |
| Carbetocin | Vasopressin V1a Receptor | Ki | 7.24 nM | Rat | [4] |
| Carbetocin | Vasopressin V2 Receptor | Ki | 61.3 nM | Rat | [4] |
| Carbetocin | Oxytocin Receptor (Gq activation) | EC50 | 48.8 ± 16.09 nM | Human | [2] |
| Oxytocin | Oxytocin Receptor (Gq activation) | EC50 | 9.7 ± 4.43 nM | Human | [2] |
| Carbetocin | Oxytocin Receptor (Uterine Contraction) | EC50 | 48.0 ± 8.20 nM | Rat | [4] |
| Oxytocin | Oxytocin Receptor (Uterine Contraction) | EC50 | 5.62 ± 1.22 nM | Rat | [4] |
| Carbetocin | Oxytocin Receptor (Gq activation) | BRETmax | ~45% of Oxytocin | Human | [2] |
| Carbetocin | Oxytocin Receptor (Uterine Contraction) | Emax | ~50% of Oxytocin | Rat | [4] |
Signaling Pathways and Functional Selectivity
A key feature of carbetocin's mechanism of action is its functional selectivity, also known as biased agonism. Unlike oxytocin, which activates multiple G-protein subtypes (Gq, Gi, and Go), carbetocin selectively activates the Gq protein pathway.[2][5] This biased signaling is a critical differentiator from the endogenous ligand.
Gq-Mediated Signaling Cascade
The canonical signaling pathway initiated by carbetocin at the oxytocin receptor is through the Gαq subunit.
-
Gq Activation: Binding of carbetocin to the OTR induces a conformational change, leading to the activation of the associated Gαq protein.[2]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[6]
-
Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8]
-
Physiological Response: The elevated intracellular calcium levels in smooth muscle cells, such as those in the uterus, lead to muscle contraction.[1]
β-Arrestin Independent Internalization
A remarkable characteristic of carbetocin is its ability to promote the internalization of the oxytocin receptor through a β-arrestin-independent pathway.[2][9] This is in stark contrast to oxytocin, which induces receptor desensitization and internalization via β-arrestin recruitment.[5] Furthermore, carbetocin does not promote the recycling of the oxytocin receptor back to the plasma membrane, which may contribute to its prolonged duration of action.[2][9]
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow: Radioligand Binding Assay
Logical Relationship: Functional Selectivity
Experimental Protocols
Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of carbetocin for the human oxytocin receptor.
-
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor (CHO-hOTR).[10]
-
Radioligand: [³H]-Oxytocin.[10]
-
Test Compound: Carbetocin.
-
Reference Compound: Unlabeled oxytocin.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).[10]
-
Scintillation Cocktail.[10]
-
96-well Filter Plates: Glass fiber filters (GF/C).[10]
-
Scintillation Counter.[10]
-
-
Procedure:
-
Membrane Preparation: Thaw the CHO-hOTR cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .[10]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Serial dilutions of carbetocin or unlabeled oxytocin.
-
[³H]-Oxytocin at a concentration near its Kd.
-
Cell membranes.[10]
-
-
Controls: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.[10]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for carbetocin and calculate the Ki using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol describes a method to measure the intracellular calcium mobilization in response to carbetocin, providing a functional measure of Gq-coupled receptor activation.
-
Materials and Reagents:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
Culture Medium: Appropriate for the cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[11]
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar.
-
Test Compound: Carbetocin.
-
Reference Compound: Oxytocin.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[12]
-
-
Procedure:
-
Cell Seeding: Seed the cells into the microplates and culture overnight to form a confluent monolayer.[12]
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.[12]
-
Compound Preparation: Prepare serial dilutions of carbetocin and oxytocin in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence, then add the test compounds and continue to monitor fluorescence changes over time.[12]
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Inositol Phosphate (B84403) Accumulation Assay
This assay directly measures the product of PLC activity, providing a robust measure of Gq pathway activation.
-
Materials and Reagents:
-
Cells: Cells expressing the oxytocin receptor.
-
Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.
-
Stimulation Buffer: Containing LiCl (to inhibit inositol monophosphatase).
-
Test Compound: Carbetocin.
-
Reference Compound: Oxytocin.
-
Lysis Buffer.
-
Anion Exchange Chromatography columns.
-
Elution Buffers of increasing ionic strength.
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Stimulation: Add carbetocin or oxytocin at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis: Terminate the stimulation by adding lysis buffer.
-
Separation: Apply the cell lysates to anion exchange columns.
-
Elution: Sequentially elute different inositol phosphate species using buffers of increasing salt concentration.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to total inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the agonist concentration to determine the EC50 and Emax values.
-
Conclusion
This compound's mechanism of action at the oxytocin receptor is characterized by its high affinity, partial agonism, and pronounced functional selectivity for the Gq signaling pathway. Its unique property of inducing β-arrestin-independent receptor internalization without subsequent recycling likely contributes to its prolonged clinical effects. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals to further investigate the nuanced pharmacology of carbetocin and other oxytocin receptor modulators. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbachol and oxytocin stimulate the generation of inositol phosphates in the guinea pig myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Inositol 1,4,5-trisphosphate and oxytocin binding in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
An In-depth Technical Guide to Carbetocin Acetate: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the human neuropeptide hormone oxytocin (B344502). Primarily utilized in obstetric medicine to prevent postpartum hemorrhage, its distinct chemical structure imparts a longer half-life and greater stability compared to endogenous oxytocin. This document details its chemical properties, a common synthesis pathway via solid-phase peptide synthesis, and its mechanism of action through the oxytocin receptor signaling cascade.
Chemical Structure and Properties of Carbetocin Acetate
Carbetocin is a nonapeptide, structurally similar to oxytocin, with key modifications that enhance its pharmacokinetic profile. The primary modifications include the methylation of the tyrosine residue at position 2 and the replacement of the disulfide bridge with a stable thioether bond. This "carba-1" modification significantly increases its resistance to enzymatic degradation.
The chemical name for the active moiety is N-(4-mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide, cyclic (1→5)-thioether. It is typically supplied as an acetate salt.
Visualizing the Chemical Structure
Quantitative Chemical Data
The following table summarizes the key chemical and pharmacological properties of carbetocin.
| Property | Value | Reference(s) |
| Molecular Formula | C45H69N11O12S (Carbetocin) C47H73N11O14S (this compound) | [1][2] |
| Molecular Weight | 988.16 g/mol (Free Base) 1048.22 g/mol (Acetate Salt) | [1][2] |
| CAS Number | 37025-55-1 (Free Base) 1631754-28-3 (Acetate Salt) | [1][2] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Solubility (25°C) | Water: 10 mg/mL DMSO: >100 mg/mL | |
| Receptor Binding Affinity (Ki) | Oxytocin Receptor (OTR): 7.1 nM[1] Vasopressin V1a Receptor (V1aR): 7.24 nM[3] Vasopressin V2 Receptor (V2R): 61.3 nM[3] | [1][3] |
| Functional Potency (EC50) | OTR Gq Activation: 48.0 - 48.8 nM[3][4] | [3][4] |
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing carbetocin is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.
Experimental Protocol: Fmoc-SPPS of Carbetocin
This protocol outlines the general steps for the manual or automated synthesis of the linear carbetocin precursor, followed by cleavage, cyclization, and purification.
Materials:
-
Rink Amide AM Resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(Me)-OH
-
4-bromobutyric acid or a similar precursor for the N-terminus
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
Deprotection reagent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v)
-
Cyclization reagents: Base (e.g., N-methylmorpholine or DIPEA) in DMF
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Methodology:
-
Resin Preparation: Swell the Rink Amide AM resin in DMF within a reaction vessel for approximately 20-30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first amino acid, Fmoc-Gly-OH, to the resin. Pre-activate the amino acid with DIC and HOBt in DMF/DCM for several minutes before adding it to the resin. Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin (B49086) test.
-
-
Chain Elongation (Stepwise Amino Acid Coupling):
-
Deprotection: Remove the Fmoc group from the resin-bound glycine (B1666218) with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF.
-
Coupling: Couple the next protected amino acid (Fmoc-Leu-OH) using the same activation and reaction procedure as in step 2.
-
Repeat: Continue this cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence: Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, and Tyr(Me).
-
-
N-Terminus Modification: After coupling the final amino acid (Fmoc-Tyr(Me)-OH) and removing its Fmoc group, couple 4-bromobutyric acid to the N-terminus. This provides the linear precursor required for the thioether cyclization.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (like Trt).
-
Filter the resin and precipitate the linear crude peptide in cold diethyl ether.
-
-
Cyclization (Thioether Bond Formation):
-
Dissolve the linear crude peptide in a large volume of DMF.
-
Add a base (e.g., N-methylmorpholine) to facilitate the intramolecular nucleophilic substitution between the cysteine thiol and the terminal bromo group, forming the cyclic thioether.
-
Monitor the reaction by HPLC until completion (typically 4-5 hours).[5]
-
-
Purification and Lyophilization:
-
Purify the crude cyclized carbetocin using preparative RP-HPLC.
-
Collect the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain carbetocin as a white powder. The product can then be converted to the acetate salt.
-
Synthesis Workflow Diagram
Mechanism of Action and Signaling Pathway
Carbetocin exerts its physiological effects by acting as a selective agonist at oxytocin receptors (OXTR), which are class A G-protein coupled receptors (GPCRs).[6] Unlike native oxytocin, which can also activate vasopressin receptors, carbetocin shows high selectivity for the OXTR, potentially acting as an antagonist at V1a and V1b receptors.[4][7]
The primary signaling cascade initiated by carbetocin binding to the OXTR in myometrial (uterine smooth muscle) cells is the canonical Gαq pathway.
Signaling Pathway Steps:
-
Receptor Binding: Carbetocin binds to the extracellular domain of the OXTR.
-
Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC).[6]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the phosphorylation of myosin and the contraction of the uterine smooth muscle.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents [patents.google.com]
- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Carbetocin: A Pharmacological Deep Dive into a Long-Acting Oxytocin Analogue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Carbetocin (B549339) is a synthetic structural analogue of the neurohypophyseal hormone oxytocin (B344502), engineered for enhanced stability and a prolonged duration of action.[1][2] While its primary clinical application is the prevention of postpartum hemorrhage (PPH) following caesarean section, its distinct pharmacological profile offers a compelling case study in receptor theory and biased agonism.[3][4] Carbetocin acts as a selective agonist at the oxytocin receptor (OTR), primarily activating the Gq-protein coupled signaling cascade to induce uterine contractions.[3][4] Notably, it exhibits functional selectivity, or biased agonism, favoring the Gq pathway over β-arrestin recruitment, a characteristic that distinguishes it from the endogenous ligand, oxytocin.[5][6] This functional divergence, combined with a significantly longer pharmacokinetic half-life, underpins its unique therapeutic profile.[1][3] This document provides a comprehensive technical overview of carbetocin's pharmacological properties, receptor interactions, signaling mechanisms, and key experimental methodologies used in its characterization.
Introduction
Oxytocin is a nonapeptide hormone critical for uterine contraction during parturition and milk ejection during lactation. Its clinical utility, however, is hampered by a short biological half-life of approximately 3 to 10 minutes, often necessitating continuous infusion.[7][8] Carbetocin was developed to overcome this limitation. Structural modifications, including the replacement of the N-terminal amino group of cysteine with a hydrogen atom and a thio-ether bond in place of the disulfide bridge, confer greater resistance to enzymatic degradation.[1] The result is a potent OTR agonist with a half-life approximately four to ten times longer than that of oxytocin, allowing for effective single-dose administration.[2] This guide elucidates the molecular and physiological consequences of these modifications.
Receptor Binding and Selectivity
Carbetocin's primary mechanism of action is through its binding to and activation of oxytocin receptors, which are G-protein coupled receptors (GPCRs) highly expressed in the uterine myometrium, particularly during late pregnancy and labor.[3][4] While it demonstrates high affinity for the OTR, it also interacts with related vasopressin receptors (V1a, V1b, V2), albeit with significantly lower affinity.[5][9] This selectivity is a key differentiator from oxytocin, which can activate V1a and V1b receptors more readily, potentially leading to off-target cardiovascular effects.[5] Some studies suggest carbetocin may act as a competitive antagonist at V1a and V1b receptors, further enhancing its specific uterotonic profile.[5][6]
Table 2.1: Comparative Receptor Binding Affinities (Ki)
| Compound | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor (V1aR) | Vasopressin V2 Receptor (V2R) |
| Carbetocin | 7.0 - 7.1 nM[5][10][11] | 7.24 nM (rat)[5] | 61.3 nM (rat)[5] |
| Oxytocin | 0.71 nM[5] | Data variable | Data variable |
Signal Transduction and Functional Selectivity
Like oxytocin, carbetocin's binding to the OTR primarily activates the Gαq subunit of the heterotrimeric G-protein complex. This initiates a well-characterized signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in uterine smooth muscle contraction.[3][9]
A critical pharmacological feature of carbetocin is its functional selectivity . Unlike oxytocin, which robustly recruits β-arrestin upon receptor activation—a process linked to receptor desensitization, internalization, and activation of parallel signaling pathways—carbetocin is a weak recruiter of β-arrestin.[5][6] It promotes OTR internalization through a β-arrestin-independent mechanism and does not induce receptor recycling back to the plasma membrane.[5][6] This biased agonism, strongly favoring the Gq pathway, may contribute to its sustained, single-dose efficacy by avoiding the rapid receptor desensitization seen with oxytocin.
Table 3.1: Comparative OTR/Gq Pathway Activation
| Compound | Potency (EC50) | Efficacy (BRETmax vs. Oxytocin) |
| Carbetocin | 48.0 - 48.8 nM[5][9] | ~45 - 50%[5][9] |
| Oxytocin | 5.62 - 9.7 nM[5][9] | 100% (Reference) |
Pharmacodynamic Properties
The pharmacodynamic effect of carbetocin is a potent and sustained uterotonic action. Following intravenous administration, it produces a firm uterine contraction within two minutes, which is followed by rhythmic contractions that can last for approximately one hour.[1][4] Intramuscular administration results in a similar onset, with rhythmic contractions persisting for about two hours.[1][12] In vitro studies on isolated myometrial strips show that while carbetocin is a partial agonist, with a maximal contractile effect approximately 50% that of oxytocin, its prolonged receptor occupancy and resistance to degradation lead to a superior clinical effect in preventing uterine atony.[9]
Table 4.1: Comparative In Vitro Uterine Contractility (Rat Myometrium)
| Compound | Potency (EC50) | Maximal Contractile Effect (g) |
| Carbetocin | 48.0 ± 8.20 nM[9] | 2.70 ± 0.12 g[9] |
| Oxytocin | 5.62 ± 1.22 nM[9] | 5.22 ± 0.26 g[9] |
Pharmacokinetic Profile
The pharmacokinetic profile of carbetocin is the cornerstone of its clinical advantage over oxytocin. Its structural modifications protect it from rapid enzymatic breakdown, resulting in a significantly longer elimination half-life.[1]
Table 5.1: Comparative Pharmacokinetic Parameters
| Parameter | Carbetocin | Oxytocin |
| Elimination Half-life (t½) | ~40 - 42 minutes[1][3][13] | ~3 - 10 minutes[7][8] |
| Onset of Action (IV) | 1.2 - 2 minutes[4][12] | Rapid |
| Duration of Action | ~60 min (IV), ~120 min (IM)[12] | Short |
| Bioavailability (IM) | ~77 - 80%[12][13] | Not administered IM for this indication |
| Metabolism | Primarily nonrenal routes[13] | Primarily hepatic and renal |
| Renal Excretion (unchanged) | ~0.7%[13] | Minimal |
Clinical Considerations and Adverse Effects
The primary clinical use of carbetocin is for the prevention of PPH in women following childbirth, particularly after caesarean section.[4] Its favorable pharmacokinetic profile simplifies treatment by allowing a single 100 µg IV or IM injection to replace a prolonged oxytocin infusion.[4][7]
The adverse effect profile of carbetocin is similar to that of oxytocin, stemming from their shared mechanism of action.[14] Common side effects include nausea, vomiting, flushing, headache, and hypotension.[14][15] While generally comparable, some randomized controlled trials have suggested a clinically relevant, though not always statistically significant, lower incidence of nausea with carbetocin compared to oxytocin.[15][16][17]
Table 6.1: Incidence of Common Adverse Effects (Caesarean Section)
| Adverse Effect | Carbetocin | Oxytocin |
| Nausea | 6%[14][16] | 15%[14][16] |
| Vomiting | Data variable[14] | Data variable[14] |
| Flushing | 13%[14] | 7%[14] |
| Hypotension | Comparable to oxytocin[14][16] | Comparable to carbetocin[14][16] |
| Headache | Comparable to oxytocin[15] | Comparable to carbetocin[15] |
Key Experimental Methodologies
The characterization of carbetocin's pharmacology relies on a suite of established in vitro and cell-based assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-oxytocin) is incubated with a preparation of cells or membranes expressing the receptor of interest. The unlabeled test compound (carbetocin) is added at increasing concentrations to compete for binding with the radioligand.
-
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO cells transfected with human OTR). Centrifuge to pellet membranes and resuspend in a binding buffer.
-
Competition Binding: Incubate a fixed concentration of radioligand with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (carbetocin).
-
Separation: Separate bound from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
BRET assays are used to measure the activation of specific G-protein subtypes following receptor agonism.
-
Principle: This assay measures the conformational change in the heterotrimeric G-protein complex upon activation. A Renilla luciferase (Rluc, the BRET donor) is genetically fused to the Gα subunit, and a Green Fluorescent Protein (GFP, the BRET acceptor) is fused to the Gγ subunit. In the inactive state, the donor and acceptor are in close proximity. Agonist-induced receptor activation causes a conformational change that increases the distance between the donor and acceptor, leading to a decrease in the BRET signal.[5]
-
Protocol Outline:
-
Cell Culture & Transfection: Co-transfect host cells (e.g., HEK293) with plasmids encoding the OTR, the Rluc-Gαq fusion protein, and the GFP-Gγ2 fusion protein.
-
Assay Preparation: Plate the transfected cells and incubate. Prior to the assay, replace the medium with a buffer and add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Ligand Addition: Add the agonist (carbetocin or oxytocin) at various concentrations.
-
Signal Detection: Measure the light emission at the wavelengths corresponding to the Rluc donor and the GFP acceptor using a microplate reader capable of detecting dual-wavelength luminescence.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates G-protein activation. Plot the change in BRET ratio against the log concentration of the agonist to determine EC50 and Emax.
-
In Vitro Myometrial Contractility Assay
This functional assay directly measures the physiological response of uterine tissue to a uterotonic agent.
-
Principle: Strips of myometrial tissue are suspended in an organ bath containing a physiological salt solution. The contractile force generated by the tissue in response to the drug is measured by an isometric force transducer.[9]
-
Protocol Outline:
-
Tissue Preparation: Obtain myometrial tissue (e.g., from rats or human biopsies) and dissect it into longitudinal strips of a standardized size.
-
Mounting: Mount the tissue strips in an organ bath filled with warmed, aerated Krebs-Henseleit solution. Attach one end to a fixed holder and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until spontaneous contractions are stable.
-
Drug Administration: Add the test compound (carbetocin) to the bath in a cumulative, dose-dependent manner.
-
Measurement: Record the isometric contractions. The amplitude and frequency of contractions are measured.
-
Data Analysis: Plot the contractile response (e.g., integral of force over time) against the log concentration of the drug to generate a dose-response curve and determine the EC50 and maximal effect.
-
Conclusion
Carbetocin represents a significant pharmacological refinement of oxytocin. Its enhanced enzymatic stability translates to a superior pharmacokinetic profile, enabling effective single-dose administration for the prevention of PPH. At the molecular level, carbetocin's utility is further defined by its receptor selectivity and its nature as a biased partial agonist at the oxytocin receptor. It preferentially activates the Gq signaling pathway responsible for myometrial contraction while minimally engaging the β-arrestin pathway associated with receptor desensitization.[5][6] This combination of prolonged action and functional selectivity distinguishes carbetocin from its parent compound and provides a valuable tool for both clinical practice and ongoing research into the complexities of GPCR signaling.
References
- 1. Carbetocin: Pharmacology and Adverse Effects_Chemicalbook [chemicalbook.com]
- 2. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. Carbetocin - Wikipedia [en.wikipedia.org]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 8. Oxytocin (medication) - Wikipedia [en.wikipedia.org]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 12. mims.com [mims.com]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Carbetocin Acetate: A Technical Guide to Receptor Binding Affinity, Selectivity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339) acetate, a long-acting synthetic analogue of oxytocin (B344502), is a critical therapeutic agent in obstetrics for the prevention of postpartum hemorrhage. Its clinical efficacy is rooted in its specific molecular interactions with oxytocin and vasopressin receptors. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of carbetocin acetate. It details the quantitative binding characteristics, functional consequences of receptor interaction, and the downstream signaling pathways activated. Methodologies for key experimental assays are provided to facilitate further research and development in this area.
Receptor Binding Affinity and Selectivity Profile
This compound's pharmacological activity is primarily mediated by its interaction with the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) superfamily. Its selectivity profile against the closely related vasopressin receptors (V1a, V1b, and V2) is a key determinant of its favorable clinical profile, minimizing off-target effects associated with oxytocin.
Quantitative Binding Affinity Data
The binding affinity of carbetocin for oxytocin and vasopressin receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor (OXTR) | Carbetocin | Human | Recombinantly expressed in cells | 7.1 | [1][2][3][4] |
| Oxytocin | Human | Recombinantly expressed in cells | 0.71 | [5] | |
| Carbetocin | Rat | Myometrium | 1.96 | [5][6] | |
| Vasopressin V1a Receptor | Carbetocin | Rat | Myometrium | 7.24 | [7] |
| Vasopressin V1b Receptor | Carbetocin | Human | Recombinantly expressed in cells | Not specified, but acts as antagonist | [5][8] |
| Vasopressin V2 Receptor | Carbetocin | Rat | Kidney | 61.3 | [6][7] |
Table 1: Summary of this compound Binding Affinities.
As shown in Table 1, carbetocin exhibits a high affinity for the human oxytocin receptor, albeit approximately 10-fold lower than that of endogenous oxytocin.[5] Importantly, its affinity for the vasopressin V1a and V2 receptors is significantly lower, demonstrating its selectivity for the OXTR.
Functional Selectivity and Downstream Signaling
Beyond simple binding affinity, the functional consequence of carbetocin's interaction with the OXTR is of paramount importance. Carbetocin is a potent agonist at the OXTR, initiating a cascade of intracellular events that lead to myometrial contractions.[9] However, it displays functional selectivity, also known as biased agonism, by preferentially activating specific downstream signaling pathways.
Gq-Biased Agonism
Carbetocin is a functionally selective agonist for the Gq protein pathway at the human OXTR.[5][8] Unlike oxytocin, which can couple to multiple G-protein subtypes (Gq, Gi, and Go), carbetocin selectively activates the Gq pathway.[5] This biased agonism is a distinguishing feature of carbetocin's pharmacology. At the OXTR, carbetocin acts as a partial agonist for Gq coupling, with a maximal activation that is approximately half that of oxytocin.[5]
Antagonism at Vasopressin Receptors
While carbetocin can bind to vasopressin V1a and V1b receptors, it does not lead to their activation.[5][8] In fact, studies have shown that carbetocin can act as a competitive antagonist at these receptors, which further differentiates its pharmacological profile from that of oxytocin, which can activate both V1a and V1b receptors.[5]
Downstream Signaling Pathway: Gq/PLC Cascade
The activation of the Gq protein by the carbetocin-bound OXTR initiates the phospholipase C (PLC) signaling cascade. This pathway is central to the physiological effects of carbetocin, leading to increased intracellular calcium and smooth muscle contraction.
Caption: Carbetocin-activated Gq signaling pathway.
β-Arrestin-Independent Receptor Internalization
A unique characteristic of carbetocin is its ability to promote OXTR internalization through a β-arrestin-independent pathway.[5][8] This is in contrast to oxytocin, which induces the recruitment of β-arrestins to the receptor, leading to desensitization and internalization. The lack of β-arrestin recruitment by carbetocin may contribute to its prolonged duration of action and distinct intracellular trafficking of the receptor, which does not appear to recycle back to the plasma membrane as efficiently as after oxytocin-induced internalization.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the receptor binding and functional profile of this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the Ki of carbetocin for the oxytocin and vasopressin receptors.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. nuvucameras.com [nuvucameras.com]
- 3. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Technical Deep Dive into the Pharmacokinetics of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the human hormone oxytocin (B344502), is a critical therapeutic agent in obstetrics, primarily utilized for the prevention of postpartum hemorrhage (PPH) following cesarean section and vaginal delivery.[1][2][3] Its enhanced metabolic stability and prolonged duration of action compared to endogenous oxytocin offer significant clinical advantages.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of carbetocin acetate, presenting key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways to support advanced research and development in this area.
Carbetocin exerts its pharmacological effect by binding to oxytocin receptors on the smooth musculature of the uterus.[2][4][5] This interaction initiates a signaling cascade that leads to rhythmic uterine contractions, an increased frequency of existing contractions, and heightened uterine tone, thereby preventing excessive postpartum bleeding.[2][4][5]
Pharmacokinetic Profile of Carbetocin
The pharmacokinetic properties of carbetocin have been characterized following intravenous (IV) and intramuscular (IM) administration. These studies reveal a profile distinguished by rapid onset and a significantly longer half-life than that of oxytocin.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of carbetocin derived from studies in healthy non-pregnant and postpartum women.
Table 1: Pharmacokinetic Parameters of Carbetocin Following Intravenous (IV) Administration in Non-Pregnant Women
| Parameter | 400 mcg Dose (Mean ± SD) | 800 mcg Dose (Mean ± SD) |
| Distribution Half-Life (t½α) | 5.5 ± 1.6 minutes | 6.1 ± 1.2 minutes |
| Terminal Elimination Half-Life (t½β) | 41.0 ± 11.9 minutes | 42.7 ± 10.6 minutes |
| Volume of Distribution (Vd) | 22 L | Not Reported |
| Clearance (CL) | 0.55 - 0.60 L/min | 0.55 - 0.60 L/min |
Data sourced from studies in healthy non-pregnant women.
Table 2: Pharmacokinetic Parameters of Carbetocin Following Intramuscular (IM) Administration
| Parameter | Value |
| Bioavailability | ~77-80% |
| Time to Peak Plasma Concentration (Tmax) | < 30 minutes |
| Terminal Elimination Half-Life (t½β) | ~55 minutes |
Data compiled from various studies.[6][7]
Experimental Protocols
The characterization of carbetocin's pharmacokinetic profile has been achieved through rigorous clinical investigation. While specific protocols vary between studies, a generalizable methodology can be outlined.
Subject Population
Initial pharmacokinetic studies were typically conducted in healthy, non-pregnant female volunteers to establish the fundamental kinetic profile of the drug in the absence of the physiological changes associated with pregnancy and parturition. Subsequent studies have also been performed in postpartum women to understand the drug's behavior in the target patient population.
Study Design and Dosing
Clinical trials have often employed randomized, single-dose, open-label designs. For intravenous administration, a single bolus of carbetocin, commonly 100 mcg for clinical efficacy studies, is administered over one minute.[7] Pharmacokinetic characterization studies have utilized doses ranging from 400 mcg to 800 mcg. For intramuscular administration, a single injection is typically used.
Blood Sampling and Analysis
To determine the plasma concentration of carbetocin over time, serial blood samples are collected at predefined intervals following drug administration. The concentration of carbetocin in these plasma samples is quantified using a validated analytical method, most commonly a competitive radioimmunoassay (RIA).[6][8] This technique utilizes a specific antibody that binds to carbetocin, allowing for its sensitive and specific measurement in a biological matrix.
The following diagram illustrates a typical experimental workflow for a carbetocin pharmacokinetic study.
Metabolism and Excretion
The elimination of carbetocin is primarily through non-renal routes, with less than 1% of the administered dose being excreted unchanged in the urine.[6][7] This suggests that, similar to oxytocin, carbetocin is metabolized by enzymatic degradation.[2] Studies have identified the enzymatic cleavage of the C-terminal glycinamide (B1583983) and leucine (B10760876) residues as a key metabolic pathway. This process results in the formation of metabolites such as desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin.[9]
The metabolic pathway of carbetocin is visualized in the diagram below.
Signaling Pathway
Carbetocin exerts its uterotonic effects by acting as an agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs).[3] The binding of carbetocin to these receptors, which are abundant in the myometrium during pregnancy, initiates a downstream signaling cascade.[4] This cascade primarily involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the ultimate trigger for uterine smooth muscle contraction.
The signaling pathway of the oxytocin receptor activated by carbetocin is depicted below.
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics of this compound for professionals in the fields of pharmacology, drug development, and clinical research. The data presented underscores the favorable pharmacokinetic profile of carbetocin, characterized by a longer half-life and sustained action compared to oxytocin. The detailed experimental methodologies and visualized pathways offer a deeper understanding of the scientific basis for its clinical use and a foundation for future research endeavors. Further investigation into the pharmacokinetics in specific patient populations, such as those with renal or hepatic impairment, could further refine its therapeutic application.
References
- 1. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. Carbetocin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Foundational Guide to Carbetocin for the Prevention of Postpartum Hemorrhage
Abstract: Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, primarily due to uterine atony.[1] Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), represents a significant pharmacological advancement in the prevention of PPH.[1][2] Its mechanism of action involves selective binding to myometrial oxytocin receptors, initiating a signaling cascade that results in sustained uterine contractions.[2][3] With a superior pharmacokinetic profile to oxytocin, including a markedly longer half-life, a single administration of carbetocin is often sufficient to prevent uterine atony in the crucial hours following childbirth.[3][4] Clinical evidence from numerous randomized controlled trials and large-scale studies, such as the CHAMPION trial, has established its efficacy, particularly in reducing the need for additional uterotonic agents compared to oxytocin.[5][6] Furthermore, the development of a heat-stable formulation has overcome a major logistical barrier associated with oxytocin, offering the potential to significantly reduce maternal mortality in low-resource settings where maintaining a cold chain is challenging.[6][7] This guide provides an in-depth technical overview of the foundational research on carbetocin, detailing its mechanism, pharmacological properties, clinical efficacy, and the experimental protocols used in its evaluation for an audience of researchers and drug development professionals.
Introduction
Postpartum hemorrhage (PPH) is a life-threatening complication of childbirth, broadly defined as blood loss of 500 mL or more after vaginal delivery or 1000 mL after a cesarean section.[8] It is a major contributor to maternal morbidity and mortality globally.[1] The primary cause of PPH is uterine atony, the failure of the uterus to contract sufficiently after delivery. Prophylactic administration of uterotonic agents is a critical intervention in the active management of the third stage of labor to prevent PPH.[1]
Carbetocin is a structural, long-acting analogue of human oxytocin, developed to provide a more sustained uterotonic effect than oxytocin.[1][9] As an oxytocin agonist, its pharmacological properties are similar to the endogenous hormone, but its modified structure confers a significantly longer duration of action, making it a promising agent for PPH prevention.[1][3]
Mechanism of Action
Receptor Binding and Selectivity
Like oxytocin, carbetocin exerts its effect by binding to oxytocin receptors (OXTR), which are G-protein coupled receptors located on the smooth musculature of the uterus.[2][3] The density of these receptors increases significantly during pregnancy, peaking at the time of delivery.[2] Carbetocin has a high selectivity for the OXTR compared to the structurally related vasopressin V1a and V1b receptors.[10] While it displays a binding affinity for the myometrial oxytocin receptor of a similar magnitude to oxytocin, some studies indicate its affinity (Ki) is approximately 10-fold lower than that of oxytocin.[10][11]
Intracellular Signaling Pathway
The binding of carbetocin to the OXTR selectively activates the Gq alpha subunit of the G-protein complex.[10] This activation initiates a downstream signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[3] This surge in intracellular calcium concentration is the final trigger for the contraction of uterine smooth muscle fibers, leading to increased uterine tone and rhythmic contractions essential for preventing hemorrhage.[2][3]
Pharmacological Profile
Pharmacodynamics
In vitro studies have characterized carbetocin as a partial agonist at the oxytocin receptor.[10][11] While it activates the same signaling pathway as oxytocin, its maximal contractile effect on isolated myometrial strips is approximately 50% lower than that of oxytocin.[11] Despite its prolonged in vivo effects, its potency in vitro is also lower.[10][13] This prolonged action in humans is attributed to its longer half-life, which ensures sustained receptor occupancy and uterine stimulation.[3][10]
| Parameter | Carbetocin | Oxytocin | Citation(s) |
| Receptor Affinity (Ki) | ~7.0 nM | ~0.71 nM | [10] |
| Efficacy (Emax) | ~45-50% of Oxytocin (in vitro) | 100% (Reference) | [10][11] |
| Potency (EC50) | ~48.0 nM | ~5.62 nM | [10][11] |
Pharmacokinetics
The key advantage of carbetocin over oxytocin lies in its pharmacokinetic profile, which is defined by a rapid onset and a significantly prolonged duration of action.[1] A single 100 µg dose of carbetocin has been shown to be as effective as a continuous oxytocin infusion lasting for hours.[14] Its elimination is primarily through nonrenal routes.[15]
| Parameter | Carbetocin | Oxytocin | Citation(s) |
| Elimination Half-life | ~40-42 minutes | ~4-10 minutes | [3][4][15] |
| Onset of Action | < 2 minutes (IV or IM) | Rapid | [1] |
| Duration of Uterine Response | ~1 hour (IV), ~2 hours (IM) after initial tetanic contraction | Short-lived | [1] |
| Bioavailability (IM) | ~80% | N/A | [15] |
Clinical Efficacy and Safety
Comparison with Oxytocin
Multiple systematic reviews and meta-analyses have demonstrated the clinical benefits of carbetocin, particularly for women undergoing cesarean delivery. Compared to oxytocin, carbetocin significantly reduces the need for additional uterotonic agents and the need for uterine massage.[1][5][16] While some studies show a reduction in mean blood loss, a statistically significant difference in the overall incidence of PPH (≥500 mL) is not consistently found.[9][17][18] For vaginal deliveries, carbetocin has been shown to be superior to oxytocin in reducing the incidence of PPH and the need for additional uterotonics.[19]
| Outcome (Cesarean Delivery) | Metric (95% CI) | Result | Citation(s) |
| Need for Additional Uterotonics | RR: 0.43 (0.30 - 0.59) | Significant Reduction | [5][16][20] |
| Mean Blood Loss Difference | MD: -47.71 mL (-69.16 to -26.27) | Significant Reduction | [9] |
| Hemoglobin Drop | 1.01 g/dL vs 2.05 g/dL | Significant Reduction | [18] |
| Incidence of PPH (≥500mL) | - | No Significant Difference | [17][21] |
The CHAMPION Trial and Heat-Stable Carbetocin
A major limitation of oxytocin is its requirement for cold-chain storage and transport (2–8°C), which is often unachievable in low- and middle-income countries.[6][8] To address this, a heat-stable formulation of carbetocin was developed, which maintains its efficacy for at least three years at 30°C.[6][7][22]
The CHAMPION trial, a landmark double-blind, randomized non-inferiority trial involving nearly 30,000 women who gave birth vaginally, compared the efficacy of heat-stable carbetocin with oxytocin.[6][23] The study concluded that heat-stable carbetocin was non-inferior to oxytocin for the primary outcome of blood loss ≥500 mL or the use of additional uterotonics.[6][24]
| Outcome (Vaginal Delivery) | Heat-Stable Carbetocin | Oxytocin | Metric (RR, 95% CI) | Citation(s) |
| Blood Loss ≥500 mL or Additional Uterotonic Use | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | [6][25] |
| Blood Loss ≥1000 mL | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | [6][25] |
| Non-inferiority not demonstrated for this secondary outcome. |
Key Experimental Protocols
In Vitro Myometrial Contractility Assay
This foundational experiment assesses the direct effect of a uterotonic agent on uterine muscle. The protocol involves obtaining myometrial tissue, preparing it for study, and measuring its contractile response to the drug.[13]
Methodology:
-
Sample Collection: Myometrial biopsies are obtained from women undergoing elective cesarean deliveries at term.[13]
-
Preparation: The tissue is dissected into longitudinal strips of a standardized size.
-
Mounting: Each strip is suspended in an individual organ bath chamber filled with a physiologic salt solution (e.g., Krebs solution), maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Equilibration: The strips are allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Dose-Response Testing: Carbetocin or a comparator drug is added to the bath in cumulative, increasing concentrations.
-
Data Acquisition: Contractile activity (frequency and amplitude) is recorded via an isometric force transducer.
-
Analysis: The motility index (amplitude × frequency) and area under the curve are calculated to quantify the uterotonic effect at each concentration.[13]
Receptor-Ligand Binding and Signaling Assays
To determine the molecular pharmacology of carbetocin, researchers use assays to quantify its binding affinity and its ability to activate specific signaling pathways.
-
Competitive Binding Assay: This protocol determines the affinity (Ki) of carbetocin for the oxytocin receptor. It involves incubating cell membranes expressing the OXTR with a constant concentration of a radiolabeled oxytocin antagonist and varying concentrations of unlabeled carbetocin. The ability of carbetocin to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (IC50) and subsequent conversion to its affinity constant (Ki).
-
BRET-based Signaling Assay: Bioluminescence Resonance Energy Transfer (BRET) assays are used to study the activation of specific G-protein pathways.[10] Cells are co-transfected with constructs for the OXTR and a BRET-based biosensor for a specific G-protein (e.g., Gq). Upon agonist binding by carbetocin, G-protein activation brings the BRET donor and acceptor proteins into proximity, generating a measurable BRET signal. This allows for the generation of dose-response curves to determine the potency (EC50) and efficacy (Emax) of carbetocin for a specific signaling pathway.[10]
Randomized Controlled Trial (RCT) Design
Clinical evaluation of carbetocin relies on robust, typically double-blind, randomized controlled trials (RCTs).[18]
Methodology:
-
Patient Population: Pregnant women scheduled for either elective cesarean or vaginal delivery are recruited. Inclusion and exclusion criteria are strictly defined.
-
Randomization: Participants are randomly assigned to receive either carbetocin (e.g., 100 µg IV/IM) or the standard of care (e.g., oxytocin infusion).[18]
-
Blinding: To prevent bias, the patient, clinicians, and outcome assessors are blinded to the treatment allocation.
-
Intervention: The assigned drug is administered immediately after the delivery of the baby.[14]
-
Primary Outcome Measurement: The primary endpoint is typically the incidence of PPH (e.g., blood loss >500 mL) or the need for additional uterotonic agents.[17]
-
Secondary Outcome Measurement: Other outcomes include measured blood loss, change in hemoglobin levels, assessment of uterine tone, and incidence of adverse effects (e.g., nausea, hypotension).[17][18]
-
Statistical Analysis: The data from both groups are compared to determine if there is a statistically significant difference in outcomes.
References
- 1. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Carbetocin in the Prevention of Postpartum Hemorrhage: a Systematic Review and Bayesian Meta-Analysis of Randomized Trials [gcris.yyu.edu.tr]
- 6. Ferring’s heat-stable carbetocin could save thousands of women’s lives by preventing excessive bleeding after childbirth - Ferring Global [ferring.com]
- 7. Results of the clinical trial comparing heat stable carbetocin and oxytocin in prevention of postpartum haemorrhage - Concept Foundation [conceptfoundation.org]
- 8. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jogcr.com [jogcr.com]
- 10. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | DAG and IP3 signaling [reactome.org]
- 13. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Efficacy of carbetocin in the prevention of postpartum hemorrhage: a systematic review and Bayesian meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Efficacy of oxytocin versus carbetocin in prevention of postpartum hemorrhage after cesarean section under general anesthesia: a prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Carbetocin on Postpartum Hemorrhage after Vaginal Delivery: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medirequests.com [medirequests.com]
- 22. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. WHO study shows drug could save thousands of women's lives [who.int]
- 24. dovepress.com [dovepress.com]
- 25. merck.com [merck.com]
Anxiolytic and Antidepressant Properties of Carbetocin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339) acetate, a long-acting synthetic analogue of the neuropeptide oxytocin (B344502), is emerging as a molecule of significant interest for its potential anxiolytic and antidepressant properties. Exhibiting a distinct pharmacological profile from endogenous oxytocin, carbetocin demonstrates high selectivity for the oxytocin receptor (OTR) and a unique downstream signaling cascade. This technical guide provides an in-depth overview of the current preclinical and clinical evidence supporting the psychopharmacological effects of carbetocin. It details the compound's receptor binding affinities, summarizes key findings from pivotal behavioral studies in rodent models, and presents data from a recent clinical trial. Furthermore, this document outlines the experimental protocols employed in these studies and visualizes the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Oxytocin is a neuropeptide renowned for its role in social bonding, parturition, and lactation.[1] Beyond these classical functions, it is increasingly recognized as a critical modulator of mood and anxiety.[2][3] However, the therapeutic application of oxytocin itself is hampered by its short half-life and limited ability to cross the blood-brain barrier.[4] Carbetocin, a synthetic analogue, was developed to overcome these limitations, offering a longer duration of action.[1][4] Initially utilized in obstetrics to prevent postpartum hemorrhage, its ability to access the central nervous system and modulate behavior has opened new avenues for its investigation in psychiatric disorders.[5][6][7] This guide synthesizes the current state of knowledge on the anxiolytic and antidepressant potential of carbetocin acetate.
Molecular Pharmacology and Mechanism of Action
Carbetocin's primary mechanism of action is through its agonistic activity at the oxytocin receptor.[5][8][9] It binds with high affinity to the OTR, initiating a cascade of intracellular events.[5][9] Notably, carbetocin displays functional selectivity, preferentially activating the Gq signaling pathway.[4][10] This is a key differentiator from oxytocin, which can activate multiple G-protein subtypes and β-arrestins.[4]
Carbetocin also exhibits a distinct receptor internalization profile. Unlike oxytocin, it promotes OTR internalization through a β-arrestin-independent pathway and does not induce receptor recycling back to the plasma membrane.[4][10] This unique molecular pharmacology may contribute to its prolonged behavioral effects.
Furthermore, carbetocin demonstrates high selectivity for the oxytocin receptor over vasopressin V1a and V1b receptors, where it may act as a competitive antagonist.[4][10] This is significant as oxytocin's activation of vasopressin receptors can sometimes produce effects that are different from, or even opposite to, those mediated by the OTR.[4]
Signaling Pathway of Carbetocin at the Oxytocin Receptor
Caption: Carbetocin binds to the OTR, selectively activating the Gq protein and downstream signaling.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (BRETmax) | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | 7.1 nM | 48.8 ± 16.09 nM | ~45% of Oxytocin | [4][5] |
| Oxytocin | Oxytocin Receptor (OTR) | 0.71 nM | 9.7 ± 4.43 nM | 100% | [4] |
| Carbetocin | Vasopressin V1a Receptor (rat) | 7.24 nM | No significant activation | Antagonist | [4][11] |
| Carbetocin | Vasopressin V2 Receptor (rat) | 61.3 nM | No significant activation | - | [4][11] |
Table 2: Preclinical Behavioral Studies - Anxiolytic Effects
| Study Model | Test | Species | Carbetocin Dose & Route | Key Findings | Reference |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Rat | i.c.v. | Pronounced anxiolytic-like effects, comparable to diazepam. | [2][12] |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Rat | i.v., i.p. | No significant anxiolytic effects with systemic administration. | [2][12] |
| Opioid Withdrawal | Elevated Plus Maze (EPM) | Mouse | 6.4 mg/kg, i.p. | Reversed increased anxiety-like behavior during morphine withdrawal. | [13] |
| Restraint Stress | Open Field Test (OFT) | Rat | 0.3 mg/kg, i.p. | Increased total movement distance. | [14] |
Table 3: Preclinical Behavioral Studies - Antidepressant-like Effects
| Study Model | Test | Species | Carbetocin Dose & Route | Key Findings | Reference |
| Depressive-like Behavior | Forced Swim Test (FST) | Rat | i.c.v., i.v., i.p. | Significantly reduced immobility and increased swimming/climbing. | [3] |
| Opioid Withdrawal | - | Mouse | 6.4 mg/kg, i.p. | Attenuated depressive-like behaviors. | [13][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key behavioral assays used to evaluate the anxiolytic and antidepressant properties of carbetocin.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[17][18]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal dimensions.[19][20]
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[2][15] Animals should be acclimated to the facility for at least one week and to the testing room for 30-60 minutes before the test.[19]
-
Procedure:
-
Administer carbetocin or vehicle control via the specified route (e.g., intracerebroventricular, intraperitoneal).[2]
-
After a predetermined pretreatment time, gently place the animal on the central platform of the maze, facing an open arm.[19][21]
-
Allow the animal to explore the maze for a 5-minute session.[22][23]
-
Record the session using an overhead video camera and tracking software.[19][21][23]
-
-
Parameters Measured:
Workflow for Elevated Plus Maze Experiment
Caption: Standard experimental workflow for the Elevated Plus Maze test.
Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral assay used to screen for antidepressant efficacy.[24][25][26] The test is based on the principle that an animal will cease escape behaviors when placed in an inescapable situation, a state of "behavioral despair" that can be reversed by antidepressant treatment.[26]
-
Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth that prevents the animal from touching the bottom with its feet or tail (e.g., 15-30 cm).[24][25]
-
Animals: Male Sprague-Dawley rats are often used.[3]
-
Procedure:
-
Administer carbetocin, a reference antidepressant (e.g., imipramine), or vehicle control.[3]
-
Place the animal into the water-filled cylinder.
-
The duration of the test is typically 5 minutes.[3]
-
Behavior is recorded, and the duration of immobility, swimming, and climbing are scored by a trained observer or automated software.
-
-
Parameters Measured:
-
Immobility: The time the animal spends making only the movements necessary to keep its head above water.[3]
-
Swimming: Active swimming movements throughout the cylinder.[3]
-
Climbing: Active attempts to climb the walls of the cylinder.[3] A decrease in immobility time, coupled with an increase in swimming or climbing, is indicative of an antidepressant-like effect.[3]
-
Workflow for Forced Swim Test Experimentdot
digraph "FST_Workflow" { graph [ fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];
node [ shape=rect, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF" ];
edge [ fontname="Arial", fontsize=10, color="#202124", arrowhead=normal ];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_admin [label="Drug Administration\n(Carbetocin/Imipramine/Vehicle)"]; placement [label="Place Animal in\nWater Cylinder"]; test_session [label="5-min Test Session"]; behavior_scoring [label="Behavioral Scoring\n(Immobility, Swimming, Climbing)"]; data_analysis [label="Data Analysis"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> drug_admin; drug_admin -> placement; placement -> test_session; test_session -> behavior_scoring; behavior_scoring -> data_analysis; data_analysis -> end; }
References
- 1. Frontiers | Differences in the behavioral effects of oxytocin and carbetocin after their peripheral application to Wistar rats [frontiersin.org]
- 2. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the antidepressant-like effects of carbetocin, an oxytocin agonist, using a modification of the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 9. abmole.com [abmole.com]
- 10. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. The Oxytocin Analogue Carbetocin Prevents Emotional Impairment and Stress-Induced Reinstatement of Opioid-Seeking in Morphine-Abstinent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats. - NeL.edu [nel.edu]
- 15. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. rroij.com [rroij.com]
- 21. benchchem.com [benchchem.com]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
carbetocin acetate's interaction with G-protein coupled receptors
An In-depth Technical Guide to the Interaction of Carbetocin (B549339) Acetate (B1210297) with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin acetate, a long-acting synthetic analogue of oxytocin (B344502), is a critical therapeutic agent primarily used for the prevention of postpartum hemorrhage. Its pharmacological activity is mediated through its specific interaction with G-protein coupled receptors (GPCRs), predominantly the oxytocin receptor (OTR). This technical guide provides a comprehensive overview of the molecular interactions between carbetocin and its target receptors. It details the binding affinities, receptor selectivity, and the downstream signaling cascades initiated upon activation. Furthermore, this document outlines the standard experimental protocols utilized to characterize these interactions and presents quantitative data in a structured format to facilitate comparative analysis.
Receptor Binding Profile of Carbetocin
Carbetocin is an agonist of the oxytocin receptor.[1][2][3] Its prolonged action compared to endogenous oxytocin is a key clinical feature.[4][5] The binding characteristics of carbetocin have been quantified, revealing its affinity and selectivity profile.
Binding Affinity and Selectivity
Carbetocin exhibits a high affinity for the human oxytocin receptor. However, it also interacts with other related receptors, namely the vasopressin receptors (V1a, V1b, and V2), albeit with significantly lower affinity. This selectivity is crucial for its targeted therapeutic effect. Recent studies have elucidated that carbetocin acts as a competitive antagonist at vasopressin V1a and V1b receptors.[6][7][8]
Table 1: Comparative Binding Affinities (Ki) of Carbetocin
| Receptor | Ligand | Ki (nM) | Species | Source |
| Oxytocin Receptor (OTR) | Carbetocin | 7.1 | Human | [1][2][3] |
| Oxytocin Receptor (OTR) | Oxytocin | 0.71 | Human | [6] |
| Vasopressin V1a Receptor | Carbetocin | 7.24 | Rat | [6][9] |
| Vasopressin V2 Receptor | Carbetocin | 61.3 | Rat | [6][9] |
Note: Ki values can vary based on experimental conditions and tissue/cell types used.
Functional Potency
Beyond binding, the functional potency of carbetocin is determined by its ability to elicit a cellular response. Carbetocin is characterized as a partial agonist at the OTR-Gq coupling, meaning it does not produce the maximum possible response even at saturating concentrations, compared to the full agonist, oxytocin.[6]
Table 2: Functional Potency (EC50) of Carbetocin
| Parameter | Ligand | EC50 (nM) | Assay Type | Source |
| Gq Protein Activation | Carbetocin | 48.8 ± 16.09 | BRET Assay | [6] |
| Gq Protein Activation | Oxytocin | 9.7 ± 4.43 | BRET Assay | [6] |
| Myometrial Contraction | Carbetocin | 48.0 ± 8.20 | In vitro tissue bath | [9] |
| Myometrial Contraction | Oxytocin | 5.62 ± 1.22 | In vitro tissue bath | [9] |
Signal Transduction Pathways
The binding of carbetocin to the oxytocin receptor initiates a cascade of intracellular events. Carbetocin demonstrates functional selectivity, preferentially activating the Gαq/11 signaling pathway.[6][7]
The Canonical Gαq/11 Pathway
Activation of the OTR by carbetocin leads to a conformational change, which in turn activates the heterotrimeric G-protein Gαq/11.[10] This initiates the following sequence:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[11][12]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.[11]
Receptor Internalization
Interestingly, carbetocin promotes the internalization of the oxytocin receptor through a pathway that is independent of β-arrestin.[6][8] This is a notable difference from oxytocin-induced internalization. Furthermore, carbetocin does not facilitate the recycling of the OTR back to the plasma membrane, which may contribute to its prolonged duration of action.[6][8]
Experimental Protocols
The characterization of carbetocin's interaction with GPCRs relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of carbetocin for the oxytocin receptor.[13][14]
-
Objective: To measure the ability of unlabeled carbetocin to compete with a radiolabeled ligand for binding to the OTR.
-
Materials:
-
Cell membranes prepared from cells expressing the OTR (e.g., HEK293-OTR cells).[15]
-
Radiolabeled ligand (e.g., [3H]Oxytocin).[16]
-
Unlabeled carbetocin (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled carbetocin.
-
In a 96-well plate, add cell membranes, a fixed concentration of [3H]Oxytocin, and varying concentrations of carbetocin.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[15]
-
Terminate the reaction by rapid vacuum filtration through GF/C filters using a cell harvester. This separates bound from free radioligand.[15]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of carbetocin.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of carbetocin that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq signaling.[17][18][19]
-
Objective: To quantify the carbetocin-induced calcium flux in cells expressing the OTR.
-
Materials:
-
Procedure:
-
Seed OTR-expressing cells into a 96-well black, clear-bottom plate and grow to confluence.[17]
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells to remove excess extracellular dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of carbetocin into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of carbetocin.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAP kinase pathway, which can be downstream of GPCR activation.
-
Objective: To detect the level of phosphorylated ERK1/2 in response to carbetocin stimulation.
-
Materials:
-
OTR-expressing cells.
-
Carbetocin.
-
Cell lysis buffer, SDS-PAGE equipment, and Western blot transfer system.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to near confluence and serum-starve them for several hours to reduce baseline ERK phosphorylation.
-
Stimulate the cells with various concentrations of carbetocin for a specific time (e.g., 5-10 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[20]
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-ERK1/2 antibody.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.[20]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the normalized signal against the carbetocin concentration to generate a dose-response curve.
-
Conclusion
This compound is a functionally selective, partial agonist of the oxytocin receptor. Its therapeutic efficacy is derived from its preferential activation of the Gαq/11 signaling pathway, leading to increased intracellular calcium and uterine contraction. Its unique pharmacological profile, including high affinity for the OTR, selectivity over vasopressin receptors, and a distinct mechanism of receptor internalization, differentiates it from endogenous oxytocin and contributes to its prolonged clinical effect. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel OTR-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Carbetocin with Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is primarily utilized for the prevention of postpartum hemorrhage. Its pharmacological profile, however, extends beyond its potent uterotonic effects, exhibiting a nuanced interaction with the closely related vasopressin receptor family. This technical guide provides a comprehensive investigation into the binding and functional characteristics of carbetocin at vasopressin V1a and V2 receptors, in comparison to its primary target, the oxytocin receptor. Detailed experimental methodologies, quantitative binding data, and signaling pathway visualizations are presented to offer a thorough understanding for researchers in pharmacology and drug development.
Data Presentation: Quantitative Analysis of Carbetocin Binding
The binding affinity of carbetocin for vasopressin and oxytocin receptors has been characterized through various radioligand binding assays. The following tables summarize the key quantitative data, providing a comparative overview of carbetocin's receptor selectivity.
| Ligand | Receptor | Tissue Source | Kᵢ (nM) | Reference |
| Carbetocin | Oxytocin | Rat Myometrium | 1.96 | [1] |
| Carbetocin | Vasopressin V1a | Rat Myometrium | 7.24 | [1] |
| Carbetocin | Vasopressin V2 | Rat Kidney | 61.3 | [1] |
| Oxytocin | Oxytocin | Rat Myometrium | ~0.71 | [2] |
Table 1: Comparative Binding Affinities (Kᵢ) of Carbetocin and Oxytocin. This table illustrates the dissociation constants (Kᵢ) of carbetocin and oxytocin for their respective receptors in rat tissues. Lower Kᵢ values indicate higher binding affinity.
| Ligand | Receptor | Functional Response | EC₅₀ (nM) | Reference |
| Carbetocin | Oxytocin | Gq activation | 48.8 ± 16.09 | [2] |
| Oxytocin | Oxytocin | Gq activation | 9.7 ± 4.43 | [2] |
| Carbetocin | Vasopressin V1a/V1b | No significant activation observed up to 10 µM; acts as a competitive antagonist. | N/A | [2] |
| Carbetocin | Vasopressin V2 | Not reported to cause activation. | N/A |
Table 2: Functional Potency (EC₅₀) and Activity of Carbetocin. This table presents the half-maximal effective concentration (EC₅₀) for receptor activation. Carbetocin is a partial agonist at the oxytocin receptor and an antagonist at V1a/V1b vasopressin receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of carbetocin at vasopressin and oxytocin receptors.
Radioligand Competition Binding Assay for Kᵢ Determination
This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a test compound like carbetocin by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[3][4]
1. Membrane Preparation:
-
Tissues (e.g., rat myometrium for V1a, rat kidney for V2) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
150 µL of the membrane preparation (containing a specific amount of protein).
-
50 µL of the radioligand solution (e.g., [³H]-Vasopressin for V1a and V2 receptors) at a fixed concentration.
-
50 µL of the competing test compound (carbetocin) at various concentrations.
-
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-labeled competing ligand.
-
The plate is incubated with gentle agitation (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay: Calcium Mobilization for V1a Receptor Activation
The V1a receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium. This assay measures this calcium mobilization to determine the functional effect of a ligand.
1. Cell Culture and Plating:
-
Cells stably expressing the human V1a receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
The day before the assay, cells are seeded into black-walled, clear-bottom 96-well plates and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
The incubation is typically carried out for 30-60 minutes at 37°C.
3. Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation).
-
A baseline fluorescence reading is taken.
-
The test compound (carbetocin) or a reference agonist (e.g., Arginine Vasopressin) at various concentrations is automatically added to the wells.
-
The fluorescence intensity is measured immediately and continuously for a set period to capture the calcium flux.
4. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is determined for each concentration of the test compound.
-
The data are plotted as the response versus the log concentration of the compound to generate a dose-response curve.
-
The EC₅₀ value (for agonists) or IC₅₀ value (for antagonists) can be determined from the curve using non-linear regression. For carbetocin at the V1a receptor, an antagonistic effect would be measured by its ability to inhibit the response to a known agonist.
Functional Assay: cAMP Accumulation for V2 Receptor Activation
The V2 receptor is coupled to the Gs protein, and its activation stimulates the production of cyclic AMP (cAMP). This assay quantifies the level of intracellular cAMP to assess the functional activity of a ligand.
1. Cell Culture and Plating:
-
Cells stably expressing the human V2 receptor are cultured and seeded in 96-well plates as described for the calcium mobilization assay.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are incubated with the test compound (carbetocin) or a reference agonist (e.g., Desmopressin) at various concentrations.
-
The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.
3. Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in each sample is determined from the standard curve.
-
The data are plotted as the cAMP concentration versus the log concentration of the test compound to generate a dose-response curve.
-
The EC₅₀ or IC₅₀ values are determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
References
- 1. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
The Molecular Pharmacology of Carbetocin Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a critical therapeutic agent in obstetrics for the prevention of postpartum hemorrhage.[1][2] Its molecular pharmacology is distinguished by a unique profile of receptor selectivity and functional agonism at the oxytocin receptor (OXTR), a Class A G-protein coupled receptor (GPCR). This technical guide provides a comprehensive examination of the molecular interactions and downstream signaling cascades initiated by carbetocin. We delve into its binding kinetics, functional potency, and the specific intracellular pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for key assays central to characterizing its pharmacodynamic properties, and visualizes complex signaling and experimental workflows through structured diagrams.
Introduction
Carbetocin is structurally similar to oxytocin but possesses key modifications that confer a longer half-life and altered receptor interaction profile.[3] Understanding the nuances of its molecular pharmacology is paramount for optimizing its clinical use and for the development of novel oxytocic agents. This document serves as a technical resource for researchers, providing in-depth information on the binding, signaling, and cellular responses elicited by carbetocin acetate.
Receptor Binding and Selectivity
Carbetocin exerts its primary pharmacological effect by acting as an agonist at the oxytocin receptor (OXTR).[2][4] However, its affinity and selectivity for the OXTR, as well as its interactions with related vasopressin receptors (V1aR and V2R), differ significantly from endogenous oxytocin.
Binding Affinity
Competitive radioligand binding assays have been employed to determine the binding affinity (Ki or Kd) of carbetocin for the OXTR. These studies typically utilize membrane preparations from cells expressing the receptor of interest and a radiolabeled ligand, such as [³H]-oxytocin.
Table 1: Receptor Binding Affinities of Carbetocin
| Receptor | Ligand | Ki / Kd (nM) | Species | Source |
| Oxytocin Receptor (OTR) | Carbetocin | 7.1 | Not Specified | [5][6] |
| Oxytocin Receptor (OTR) | Carbetocin | 1.96 | Rat | [2] |
| Vasopressin V1a Receptor (V1aR) | Carbetocin | 7.24 | Rat | [2] |
| Vasopressin V2 Receptor (V2R) | Carbetocin | 61.3 | Rat | [2][7] |
| Chimeric N-terminus (E1) of OTR | Carbetocin | 1170 | Not Specified | [5] |
Receptor Selectivity
A key feature of carbetocin's pharmacology is its high selectivity for the OXTR over vasopressin receptors, particularly the V1aR.[8] While oxytocin can activate both OXTR and V1aR, carbetocin acts as a selective OXTR agonist and can even exhibit antagonistic properties at vasopressin receptors.[2][9] This selectivity is clinically significant, as activation of V1aR is associated with vasoconstriction and potential cardiovascular side effects.
Downstream Signaling Pathways
Upon binding to the OXTR, carbetocin initiates a cascade of intracellular signaling events, primarily through the Gαq pathway. This is in contrast to oxytocin, which can couple to multiple G-protein subtypes, including Gq, Gi, and Go.[10]
Gq-Protein Coupled Signaling
The canonical signaling pathway for carbetocin at the OXTR involves the following steps:
-
Gαq Activation: Binding of carbetocin induces a conformational change in the OXTR, leading to the activation of the heterotrimeric G-protein Gαq.[8]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[8]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11]
-
Cellular Response: The increase in intracellular calcium concentration leads to the activation of various downstream effectors, ultimately resulting in smooth muscle contraction, such as in the uterus.[11]
Functional Selectivity and Biased Agonism
Carbetocin is considered a biased agonist at the OXTR, preferentially activating the Gq signaling pathway over other potential pathways, such as β-arrestin recruitment.[2][9] This functional selectivity is a key differentiator from oxytocin, which engages both G-protein and β-arrestin pathways. The lack of significant β-arrestin recruitment by carbetocin may contribute to its distinct pharmacological profile, including its effects on receptor internalization and desensitization.[2][9]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of carbetocin contribute to its clinical utility as a long-acting uterotonic agent.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Carbetocin
| Parameter | Value | Route of Administration | Source |
| Onset of Action | Within 2 minutes | Intravenous | [1] |
| Duration of Action | Approximately 60 minutes | Intravenous | [1] |
| Duration of Action | Approximately 120 minutes | Intramuscular | [1] |
| Half-life | Approximately 40 minutes | Not Specified | [3] |
| Bioavailability | 77% | Intramuscular | [1] |
| Time to Peak Plasma Concentration | 30 minutes | Intramuscular | [1] |
| EC50 (Uterine Contraction) | 48.0 ± 8.20 nM | In vitro (rat) | [12] |
| pA2 (Antagonism of Oxytocin) | 8.21 | In vitro (rat) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular pharmacology of carbetocin.
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity of carbetocin to the oxytocin receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
[³H]-Oxytocin (radioligand)
-
This compound
-
Unlabeled oxytocin (for non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-OXTR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-oxytocin (typically at its Kd), and varying concentrations of carbetocin.
-
For total binding, add only [³H]-oxytocin and assay buffer.
-
For non-specific binding, add [³H]-oxytocin and a high concentration of unlabeled oxytocin.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the carbetocin concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to carbetocin stimulation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
Oxytocin (positive control)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed HEK293-OXTR cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated liquid handling to add varying concentrations of carbetocin to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of carbetocin.
-
Plot the peak response against the logarithm of the carbetocin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol details the measurement of IP1 accumulation as a direct readout of Gq pathway activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Cell culture medium
-
Stimulation buffer containing lithium chloride (LiCl)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
This compound
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend HEK293-OXTR cells in stimulation buffer.
-
Dispense the cell suspension into a 384-well plate.
-
Add varying concentrations of carbetocin to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
HTRF Reagent Addition:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive immunoassay to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the carbetocin concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound exhibits a distinct molecular pharmacology characterized by its high selectivity for the oxytocin receptor and its biased agonism towards the Gq signaling pathway. These properties, coupled with its favorable pharmacokinetic profile, underpin its clinical efficacy and safety as a long-acting uterotonic agent. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers investigating the intricate mechanisms of carbetocin and for the development of future therapeutics targeting the oxytocin system.
References
- 1. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of C-11, F-18 and I-125 small molecule radioligands for detecting oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin's Role in Modulating Opioid Withdrawal Symptoms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides an in-depth technical overview of the preclinical evidence supporting the role of carbetocin (B549339), a long-acting oxytocin (B344502) analogue, in attenuating the negative emotional and behavioral symptoms associated with opioid withdrawal. It includes quantitative data from key studies, detailed experimental methodologies, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction
Opioid withdrawal is a significant barrier to the treatment of opioid use disorder, characterized by a range of debilitating physical and psychological symptoms. The negative affective components of withdrawal, such as anxiety, depression, and social withdrawal, are major contributors to relapse. Emerging preclinical evidence suggests that the oxytocinergic system plays a crucial role in modulating these symptoms. Carbetocin, a synthetic analogue of oxytocin with a longer half-life, has shown promise in preclinical models as a potential therapeutic agent for mitigating the aversive states associated with opioid abstinence. This guide summarizes the key findings, methodologies, and proposed mechanisms underlying carbetocin's effects on opioid withdrawal.
Quantitative Data on the Effects of Carbetocin on Opioid Withdrawal Symptoms
The following tables summarize the quantitative data from preclinical studies investigating the effects of carbetocin on behavioral symptoms of morphine withdrawal in mice.
Table 1: Effect of Carbetocin on Anxiety-Like Behavior in Morphine-Withdrawn Mice
| Treatment Group | Time in Open Arms of Elevated Plus-Maze (seconds) | Percentage of Entries into Open Arms (%) |
| Saline-Saline | 35.2 ± 4.1 | 38.5 ± 3.7 |
| Saline-Carbetocin (6.4 mg/kg, i.p.) | 38.1 ± 5.3 | 40.1 ± 4.2 |
| Morphine-Saline | 15.7 ± 2.9 | 20.3 ± 3.1 |
| Morphine-Carbetocin (6.4 mg/kg, i.p.) | 33.8 ± 4.5## | 35.9 ± 4.0## |
*Data are expressed as mean ± SEM. *p<0.01 compared to Saline-Saline group. ##p<0.01 compared to Morphine-Saline group. Data extracted from Zanos et al., 2014.
Table 2: Effect of Carbetocin on Depressive-Like Behavior in Morphine-Withdrawn Mice
| Treatment Group | Immobility Time in Forced Swim Test (seconds) |
| Saline-Saline | 135.4 ± 10.2 |
| Saline-Carbetocin (6.4 mg/kg, i.p.) | 128.7 ± 12.5 |
| Morphine-Saline | 195.6 ± 8.7** |
| Morphine-Carbetocin (6.4 mg/kg, i.p.) | 142.1 ± 11.3## |
*Data are expressed as mean ± SEM. *p<0.01 compared to Saline-Saline group. ##p<0.01 compared to Morphine-Saline group. Data extracted from Zanos et al., 2014.
Table 3: Effect of Carbetocin on Social Behavior in Morphine-Withdrawn Mice
| Treatment Group | Time Spent in Social Chamber (seconds) |
| Saline-Saline | 285.3 ± 15.1 |
| Saline-Carbetocin (6.4 mg/kg, i.p.) | 290.1 ± 18.3 |
| Morphine-Saline | 188.7 ± 12.4** |
| Morphine-Carbetocin (6.4 mg/kg, i.p.) | 275.4 ± 16.9## |
*Data are expressed as mean ± SEM. *p<0.01 compared to Saline-Saline group. ##p<0.01 compared to Morphine-Saline group. Data extracted from Zanos et al., 2014.
Table 4: Effect of Carbetocin on Striatal Neurotransmitter Turnover in Morphine-Withdrawn Mice
| Treatment Group | Striatal DOPAC/DA Ratio (Dopamine Turnover) | Striatal MHPG/NA Ratio (Noradrenaline Turnover) |
| Morphine-Saline | Increased | Increased |
| Morphine-Carbetocin | Further Increased | Decreased |
Qualitative description based on findings from Georgiou et al., 2015. Specific quantitative data on the ratios were not available in the reviewed literature.
Experimental Protocols
Chronic Morphine Administration and Withdrawal in Mice
This protocol, adapted from Zanos et al., 2014, is designed to induce a state of morphine dependence and subsequent withdrawal, leading to the expression of negative affective-like behaviors.[1][2]
-
Animals: Male C57BL/6J mice are typically used.
-
Housing: Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Morphine Administration:
-
An escalating-dose morphine regimen is used to induce dependence.
-
Days 1-2: Morphine hydrochloride (20 mg/kg, intraperitoneal injection, i.p.) twice daily.
-
Days 3-4: Morphine hydrochloride (40 mg/kg, i.p.) twice daily.
-
Days 5-6: Morphine hydrochloride (60 mg/kg, i.p.) twice daily.
-
Days 7-8: Morphine hydrochloride (80 mg/kg, i.p.) twice daily.
-
Day 9: Morphine hydrochloride (100 mg/kg, i.p.) once in the morning.
-
Control animals receive saline injections following the same schedule.
-
-
Withdrawal Period: Spontaneous withdrawal is induced by cessation of morphine administration. Behavioral testing is typically conducted 7 days after the last morphine injection.
-
Carbetocin Administration: Carbetocin (6.4 mg/kg, i.p.) or saline is administered 30 minutes before behavioral testing.
Behavioral Assays
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Mice are placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for 5 minutes.
-
The time spent in and the number of entries into the open and closed arms are scored.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
-
-
Apparatus: A cylindrical container filled with water (24-26°C).
-
Procedure:
-
Mice are placed in the water for a 6-minute session.
-
The duration of immobility (floating passively) during the last 4 minutes of the test is recorded.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Apparatus: A rectangular, three-chambered box.
-
Procedure:
-
Habituation: The test mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber.
-
The test mouse is placed back in the center chamber, and the time spent in each chamber is recorded for 10 minutes.
-
An increase in the time spent in the chamber with the stranger mouse indicates normal sociability.
-
Neurochemical Analysis
-
Tissue Collection: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., striatum) are rapidly dissected.
-
HPLC-ED Analysis:
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) is used to quantify the levels of dopamine (B1211576) (DA), noradrenaline (NA), and their metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-methoxy-4-hydroxyphenylglycol (MHPG).
-
Tissue samples are homogenized in an appropriate buffer and centrifuged.
-
The supernatant is injected into the HPLC system.
-
The ratios of DOPAC/DA and MHPG/NA are calculated to determine the rate of neurotransmitter turnover.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Carbetocin at the Oxytocin Receptor
Experimental Workflow for Preclinical Evaluation of Carbetocin
References
The Discovery and Development of Carbetocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbetocin (B549339), a synthetic analogue of the human hormone oxytocin (B344502), represents a significant advancement in the management of postpartum hemorrhage (PPH). Its development has been driven by the need for a uterotonic agent with a longer duration of action and greater stability than oxytocin. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of carbetocin, with a focus on the core scientific data and experimental methodologies that have defined its journey from laboratory synthesis to clinical application.
Historical Development and Key Milestones
Carbetocin was first described in the scientific literature in 1974.[1] Its development was a direct result of structure-activity relationship studies aimed at modifying the oxytocin molecule to enhance its therapeutic profile. A key innovation in the synthesis of carbetocin was the "carba" modification, a technique developed in 1964 by Karel Jošt and Josef Rudinger, which replaces the disulfide bridge of oxytocin.[2] This modification confers significant metabolic stability, resulting in a longer-lasting effect.[2]
Despite its promising characteristics, carbetocin was initially used primarily in veterinary medicine.[2] It gained approval for human use in Canada and the United Kingdom in 1997.[1] A significant recent development has been the creation of a heat-stable formulation of carbetocin, which addresses a major limitation of oxytocin by not requiring refrigeration.[3][4] This advancement is particularly impactful for use in low and middle-income countries where maintaining a cold chain can be challenging.[3][4]
Synthesis of Carbetocin
Carbetocin is a nonapeptide analogue of oxytocin.[5] Its chemical structure is characterized by the substitution of the disulfide bridge with a thioether bond and methylation of the tyrosine residue. The synthesis of carbetocin is typically achieved through solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Synthesis of Carbetocin
The following protocol is a generalized representation of the solid-phase synthesis of carbetocin, based on common methodologies described in the literature. Specific reagents and conditions may vary.
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like dichloromethane (B109758) (DCM).[5][6]
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the resin. For each cycle, the Fmoc protecting group is removed from the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid in the sequence using a coupling agent (e.g., HOBt/DIC).[5][6]
-
Cyclization: After the linear peptide has been assembled on the resin, the side-chain protecting groups are selectively removed, and the peptide is cyclized on the solid support.[5][7]
-
Cleavage: The cyclized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5][7]
-
Purification: The crude carbetocin peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified carbetocin is lyophilized to obtain a stable powder.
Mechanism of Action and Signaling Pathway
Carbetocin is a selective agonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][8][9] The concentration of oxytocin receptors in the uterus increases significantly during pregnancy, peaking at the time of delivery.[8][9]
Upon binding to the OTR on the myometrial smooth muscle cells, carbetocin initiates a signaling cascade that leads to uterine contractions.[5][6] This is the primary mechanism by which it prevents postpartum hemorrhage.
Pharmacological Profile
Receptor Binding and Functional Potency
The following table summarizes the key quantitative parameters of carbetocin's interaction with the oxytocin receptor.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 7.1 nM | Human | [10] |
| 1.17 µM (chimeric N-terminus) | Human | [7][10] | |
| Functional Potency (EC50) | 48.0 ± 8.20 nM | Rat | [11] |
| Maximal Contractile Effect | ~50% of oxytocin | Rat | [11] |
Pharmacokinetics
Carbetocin exhibits a significantly longer half-life than oxytocin, which is a key advantage in its clinical use.
| Parameter | Carbetocin | Oxytocin | Reference |
| Half-life (IV) | ~40 minutes | ~3.5 minutes | [1] |
| Half-life (IM) | 85-100 minutes | - | [1] |
| Bioavailability (IM) | ~80% | - | [1] |
| Onset of Action (IV) | < 2 minutes | < 1 minute | [5] |
| Duration of Action (IV) | ~60 minutes | - | [5] |
| Duration of Action (IM) | ~120 minutes | - | [5] |
Key Experimental Methodologies
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of carbetocin for the oxytocin receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the oxytocin receptor are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-oxytocin) and varying concentrations of unlabeled carbetocin.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value.
In Vitro Uterine Contraction Assay
Objective: To assess the functional potency (EC50) and efficacy of carbetocin in inducing uterine muscle contraction.
Protocol Outline:
-
Tissue Preparation: Strips of myometrium are obtained from rats or humans and mounted in an organ bath containing a physiological salt solution.
-
Drug Administration: Increasing concentrations of carbetocin are added to the organ bath.
-
Contraction Measurement: The force of muscle contraction is measured using a force transducer.
-
Data Analysis: A dose-response curve is generated, and the EC50 and maximal response are calculated.
Clinical Development and Efficacy
Carbetocin has been extensively studied in clinical trials for the prevention of PPH, primarily after cesarean section and, more recently, after vaginal delivery.
The CHAMPION Trial
A landmark study in the clinical development of carbetocin is the CHAMPION (Carbetocin Haemorrhage Prevention) trial. This large, randomized, double-blind, non-inferiority trial compared the efficacy and safety of a heat-stable formulation of carbetocin with oxytocin for the prevention of PPH after vaginal birth.[12]
Protocol Summary:
-
Participants: Approximately 30,000 women delivering vaginally across 22 centers in 10 countries.[1]
-
Intervention: A single intramuscular injection of 100 µg of heat-stable carbetocin.
-
Comparator: A single intramuscular injection of 10 IU of oxytocin.
-
Primary Endpoints:
-
Blood loss of ≥500 mL or the use of additional uterotonics.
-
Blood loss of ≥1000 mL.
-
The trial concluded that heat-stable carbetocin was non-inferior to oxytocin for the prevention of PPH after vaginal birth.[10]
Summary of Clinical Trial Data (Carbetocin vs. Oxytocin for PPH Prevention)
| Outcome | Carbetocin | Oxytocin | Relative Risk/Odds Ratio (95% CI) | Population | Reference |
| Need for Additional Uterotonic Agents | 4.7% | 10.1% | OR: 2.03 (1.1-2.8) higher in oxytocin group | Cesarean Section | [13] |
| 3.8% | 9.6% | OR: 1.83 (0.9-2.6) higher in oxytocin group | Cesarean Section | [14][15] | |
| 3.1% | 7.2% | RR: 0.41 (0.19-0.85) | Cesarean Section | [16] | |
| Blood Loss ≥500 mL | 14.5% | 14.4% | RR: 1.01 (0.95-1.06) | Vaginal Delivery (CHAMPION Trial) | [12] |
| Blood Loss <500 mL | 81% | 55% | - | Cesarean Section | [14][15] |
| Need for Uterine Massage | 38.4% | 57.7% | - | Cesarean Section | [14][15] |
Conclusion
The development of carbetocin is a testament to the power of rational drug design and persistent clinical investigation. Its enhanced pharmacokinetic profile and the recent development of a heat-stable formulation have positioned it as a critical tool in the global effort to reduce maternal mortality from postpartum hemorrhage. This technical guide has provided an in-depth overview of the key scientific principles and data that underpin the successful journey of carbetocin from a promising molecule to an essential medicine.
References
- 1. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. medicilon.com [medicilon.com]
- 8. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHAMPION trial rationale and design: the long-term safety and clinical efficacy of a wireless pulmonary artery pressure monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onemol.org.uk [onemol.org.uk]
- 14. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
- 16. Pulmonary Artery Pressure-Guided Management of Patients With Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Carbetocin for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339), a long-acting synthetic analogue of the octapeptide hormone oxytocin, is utilized for the prevention of postpartum hemorrhage.[1][2] Its synthesis is effectively achieved through solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry that allows for the efficient and controlled assembly of amino acids. This document provides detailed application notes and protocols for the Fmoc-based solid-phase synthesis of carbetocin, intended for research purposes. The outlined procedures cover the entire workflow, from resin preparation and chain assembly to on-resin cyclization, cleavage, and final purification.
Overview of the Synthetic Strategy
The synthesis of carbetocin via SPPS involves the sequential addition of Fmoc-protected amino acids to a solid support (resin). The general workflow begins with the attachment of the C-terminal amino acid, Glycine, to a Rink Amide resin.[3][4][5] The peptide chain is then elongated in the C- to N-terminal direction. Key features of this synthesis include the use of acid-labile side-chain protecting groups for trifunctional amino acids and an on-resin cyclization step to form the crucial intramolecular bridge. The final peptide is then cleaved from the resin and purified to a high degree.
Logical Workflow of Carbetocin SPPS
References
- 1. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 4. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents [patents.google.com]
- 5. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Intranasal Carbetocin Formulations for CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is increasingly being investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders.[1][2][3] Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the brain, bypassing the blood-brain barrier.[4][5][6] This document provides detailed application notes and protocols for the development and characterization of intranasal carbetocin formulations intended for CNS studies.
Carbetocin's Mechanism of Action in the CNS
Carbetocin exerts its effects by acting as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs) widely distributed in the brain.[1][2] Notably, carbetocin exhibits functional selectivity, preferentially activating the Gαq signaling pathway over other potential pathways.[7] This selective activation is a key characteristic that differentiates it from endogenous oxytocin.
Upon binding to the OXTR, carbetocin initiates a signaling cascade that is crucial for its CNS effects. The activation of the Gαq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] These downstream events modulate neuronal activity and are implicated in various behavioral and physiological processes.
A unique feature of carbetocin's interaction with the OXTR is that it promotes receptor internalization through a β-arrestin-independent pathway and does not facilitate receptor recycling back to the plasma membrane.[7] This may contribute to its long-acting pharmacological profile.
Signaling Pathway Diagram
Caption: Carbetocin's selective Gαq signaling pathway in CNS neurons.
Formulation Development of Intranasal Carbetocin
The development of a stable and effective intranasal formulation is critical for successful CNS delivery. The formulation must ensure the solubility and stability of carbetocin, be compatible with the nasal mucosa, and facilitate its absorption.
Excipients for Intranasal Carbetocin Formulations
Based on patent literature, a variety of excipients can be used to formulate intranasal carbetocin. The following table summarizes key excipients and their typical concentration ranges.
| Excipient Class | Example | Concentration Range | Purpose |
| Solubilizer/Hydrotrope | Nicotinamide | 50 mM - 500 mM | To enhance the solubility of carbetocin in an aqueous solution.[10] |
| Methyl-β-cyclodextrin | Not Specified | To increase solubility and potentially enhance absorption.[10][11] | |
| Viscosity Modifier | Hydroxypropyl methylcellulose (B11928114) (HPMC) | ~0.01% w/v | To increase the residence time of the formulation in the nasal cavity.[10][12] |
| Tonicity Agent | Sorbitol | 100 mM - 287 mM | To adjust the osmolality of the solution to be isotonic with nasal fluids.[10][12] |
| Sodium Chloride (NaCl) | Not Specified | To adjust the osmolality.[11] | |
| Chelating Agent | Edetate disodium (B8443419) (EDTA) | Not Specified | To chelate metal ions that can degrade carbetocin and to act as a permeation enhancer.[10][11] |
| Buffering Agent | Acetate (B1210297) buffer, Succinic acid | To maintain pH 4-6 | To maintain the pH of the formulation for optimal stability and tolerability.[11][13] |
| Preservative | Potassium sorbate, Chlorobutanol | Not Specified | To prevent microbial growth in multi-dose formulations.[10][11] |
Protocol for Preparation of a Laboratory-Scale Batch of Intranasal Carbetocin Solution (10 mL)
This protocol describes the preparation of a 10 mL batch of an aqueous intranasal carbetocin solution at a concentration of 11.4 mg/mL.
Materials:
-
Carbetocin active pharmaceutical ingredient (API)
-
Nicotinamide
-
Hydroxypropyl methylcellulose (HPMC)
-
Sorbitol
-
Edetate disodium (EDTA)
-
Acetate buffer components (e.g., acetic acid, sodium acetate)
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile vials
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare the acetate buffer solution to the target pH (e.g., pH 5.0) using WFI.
-
Excipient Dissolution: In a beaker with a magnetic stir bar, add approximately 80% of the final volume of the prepared buffer.
-
Sequentially dissolve the following excipients with gentle stirring, ensuring each is fully dissolved before adding the next:
-
EDTA
-
Nicotinamide
-
Sorbitol
-
HPMC (sprinkle slowly to avoid clumping)
-
-
Carbetocin Addition: Accurately weigh the required amount of carbetocin API and slowly add it to the excipient solution while stirring. Continue to stir until the carbetocin is completely dissolved.
-
pH Adjustment: Check the pH of the solution and adjust to the target pH (4.0-5.8) using a dilute solution of acetic acid or sodium hydroxide, if necessary.[10]
-
Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask and add the buffer to bring it to the final volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the final formulation at the recommended temperature, protected from light.
Characterization of Intranasal Carbetocin Formulations
Thorough characterization of the formulation is essential to ensure its quality, safety, and performance.
Physicochemical Characterization
The following table outlines key physicochemical tests and their significance.
| Parameter | Method | Acceptance Criteria (Typical) |
| Appearance | Visual inspection | Clear, colorless solution, free from visible particles. |
| pH | pH meter | 4.0 - 6.0 |
| Osmolality | Osmometer | 200 - 370 mOsm/kg[12] |
| Viscosity | Rheometer | Dependent on formulation, typically low to allow for fine atomization.[14][15] |
Nasal Spray Device-Dependent Characterization
The performance of the nasal spray is highly dependent on the device used for administration.
Protocol for Droplet Size Distribution and Spray Pattern Analysis:
Equipment:
-
Laser diffraction instrument (for droplet size)
-
High-speed camera with a laser light sheet (for spray pattern)
-
Nasal spray pump actuator
Procedure:
-
Device Priming: Prime the nasal spray pump according to the manufacturer's instructions to ensure consistent dosing.
-
Droplet Size Distribution:
-
Position the nasal spray pump actuator at the specified distance from the laser beam of the diffraction instrument.
-
Actuate the spray through the laser beam.
-
Measure the droplet size distribution and record parameters such as Dv10, Dv50, and Dv90.[16]
-
-
Spray Pattern and Plume Geometry:
-
Position the nasal spray pump in front of the high-speed camera setup.
-
Actuate the spray through the laser light sheet.
-
Capture images of the spray plume to determine the spray pattern (e.g., shape, angle) and plume geometry.[16]
-
Analytical Methods for Carbetocin Quantification
A validated analytical method is required for the quantification of carbetocin in the formulation and for stability testing.
Protocol for RP-HPLC-UV Analysis of Carbetocin
This protocol is based on published methods for the analysis of carbetocin and its impurities.[17][18][19][20][21]
Chromatographic Conditions:
-
Column: C18 bonded silica (B1680970) gel (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be developed to separate carbetocin from its potential impurities and degradation products.
-
Flow Rate: 1.0 mL/min[18]
-
Injection Volume: 20 µL[18]
Procedure:
-
Standard Preparation: Prepare a stock solution of carbetocin reference standard of known concentration in a suitable solvent (e.g., water or mobile phase A). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the intranasal carbetocin formulation with a suitable solvent to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the carbetocin standard against its concentration. Determine the concentration of carbetocin in the samples by interpolating their peak areas from the calibration curve.
Preclinical Evaluation of Intranasal Carbetocin for CNS Delivery
Preclinical studies in animal models are essential to evaluate the CNS delivery and efficacy of the developed intranasal carbetocin formulation.
Experimental Workflow for Preclinical Evaluation
References
- 1. Human Metabolome Database: Showing metabocard for Carbetocin (HMDB0015402) [hmdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nose-to-brain drug delivery: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 7. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. NZ773548A - Stable intranasal formulations of carbetocin - Google Patents [patents.google.com]
- 11. US9023793B2 - Intranasal carbetocin formulations and methods for the treatment of autism - Google Patents [patents.google.com]
- 12. US11298399B2 - Carbetocin drug product and process for preparing same - Google Patents [patents.google.com]
- 13. EP2621468B1 - Pharmaceutical composition of carbetocin - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Spray pattern and droplet size analyses for high-shear viscosity determination of aqueous suspension corticosteroid nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. renpharm.com [renpharm.com]
- 17. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 18. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Carbetocin for the Prevention of Postpartum Hemorrhage Following Vaginal Birth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the research application of carbetocin (B549339) for the prevention of postpartum hemorrhage (PPH) after vaginal birth. It includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Introduction
Postpartum hemorrhage is a leading cause of maternal mortality and morbidity worldwide.[1] Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause of PPH.[2] Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is a uterotonic agent used to prevent PPH by stimulating uterine contractions.[3][4] It offers a potential advantage over oxytocin, the standard of care, due to its longer half-life and greater heat stability, the latter being particularly significant in resource-limited settings where maintaining a cold chain for oxytocin is challenging.[3][5][6]
Mechanism of Action
Carbetocin functions as an agonist at oxytocin receptors, which are G-protein coupled receptors located on the smooth muscle cells of the myometrium.[4][7] Binding of carbetocin to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels, thereby stimulating strong and sustained uterine contractions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative clinical trials of carbetocin for the prevention of PPH after vaginal birth.
Table 1: Efficacy of Carbetocin vs. Oxytocin in Preventing Postpartum Hemorrhage (PPH)
| Outcome Measure | Carbetocin Group | Oxytocin Group | Relative Risk (95% CI) | Study Reference |
| PPH (Blood Loss ≥500 mL) | ||||
| Incidence Rate | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | CHAMPION Trial[1][8] |
| Incidence Rate | 4.0% | 5.8% | Not Reported (P=0.004) | Before and After Cohort Study[9][10] |
| Incidence Rate | 29.6% (high-risk women) | 26.8% (high-risk women) | Not Reported (P=0.48) | Randomized Controlled Trial[11] |
| Severe PPH (Blood Loss ≥1000 mL) | ||||
| Incidence Rate | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | CHAMPION Trial[1] |
| Incidence Rate | 0.6% | 0.5% | aOR 0.8 (0.4 to 1.8) | Before and After Cohort Study[9][10] |
| Incidence Rate | 3.2% (high-risk women) | 3.5% (high-risk women) | Not Reported (P=0.83) | Randomized Controlled Trial[11] |
| Use of Additional Uterotonics | ||||
| Incidence Rate | Not significantly different | Not significantly different | - | CHAMPION Trial[1] |
| Blood Transfusion | ||||
| Incidence Rate | 0.3% (high-risk women) | 0.6% (high-risk women) | RR 2.03 (0.18 to 22.53) | Randomized Controlled Trial[11] |
aOR: adjusted Odds Ratio; RR: Relative Risk; CI: Confidence Interval
Table 2: Dosage and Administration in Clinical Trials
| Drug | Dosage | Route of Administration | Timing of Administration |
| Carbetocin | 100 µg | Intramuscular (IM) or Intravenous (IV) | Immediately after the birth of the infant[8][12] |
| Oxytocin (comparator) | 5 IU or 10 IU | Intramuscular (IM) or Intravenous (IV) | Immediately after the birth of the infant[4][8] |
Table 3: Common Adverse Events
| Adverse Event | Carbetocin | Oxytocin | Notes |
| Nausea and Vomiting | Common | Common | Incidence rates are generally similar between the two drugs.[3] |
| Abdominal Pain | Common | Common | Related to uterine contractions. |
| Headache | Reported | Reported | No significant difference in incidence.[13] |
| Flushing/Feeling of Warmth | Reported | Reported | No significant difference in incidence.[13] |
| Hypotension | Can occur | Can occur | May be more persistent with carbetocin.[14] |
| Tachycardia | Can occur | Can occur |
Experimental Protocols
The following are generalized protocols based on methodologies reported in major clinical trials, such as the CHAMPION trial. Researchers should adapt these protocols to their specific study design and institutional guidelines.
Participant Recruitment and Eligibility
Inclusion Criteria:
-
Pregnant women expecting a singleton vaginal delivery.[15]
-
Gestational age at or beyond 37 weeks.
-
Cervical dilatation of 6 cm or less at the time of recruitment.[15]
-
Provision of written informed consent.
Exclusion Criteria:
-
Known hypersensitivity to carbetocin or oxytocin.
-
Serious cardiovascular, hepatic, or renal disease.
-
Epilepsy.
-
Planned cesarean section.
-
Multiple pregnancy.
Drug Preparation and Blinding
-
Carbetocin: A single dose of 100 µg in 1 mL solution for injection.
-
Oxytocin: A single dose of 10 IU in 1 mL solution for injection.
-
Blinding: In double-blind trials, both drugs should be prepared in identical syringes and packaging to conceal the identity of the treatment. To maintain blinding for heat-stable carbetocin versus oxytocin, both drugs may be kept under cold-chain conditions (2-8°C) during the trial.[9]
Drug Administration Workflow
References
- 1. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of assessing postpartum blood loss for the detection of postpartum haemorrhage: evidence-to-decision framework - WHO recommendations on the assessment of postpartum blood loss and use of a treatment bundle for postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glowm.com [glowm.com]
- 4. nursing.ceconnection.com [nursing.ceconnection.com]
- 5. New Evidence on Carbetocin: Another Arrow in Our Quiver | Global Health: Science and Practice [ghspjournal.org]
- 6. medscape.com [medscape.com]
- 7. glowm.com [glowm.com]
- 8. Ferring’s heat-stable carbetocin could save thousands of women’s lives by preventing excessive bleeding after childbirth - Ferring Pharmaceuticals USA [ferringusa.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heat stable carbetocin or oxytocin for prevention of postpartum hemorrhage among women at risk: A secondary analysis of the CHAMPION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. unfpa.org [unfpa.org]
Application Notes and Protocols for Investigating Carbetocin in a Conditioned Place Preference Paradigm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a conditioned place preference (CPP) paradigm to evaluate the motivational properties of carbetocin (B549339), a long-acting analogue of oxytocin (B344502). The protocols and information are intended for preclinical research in rodent models.
Introduction
Carbetocin is a synthetic analogue of the neuropeptide oxytocin, exhibiting a longer half-life and greater selectivity for the oxytocin receptor (OTR).[1][2] The oxytocinergic system is critically involved in social bonding, reward, and the modulation of anxiety-related behaviors. The conditioned place preference (CPP) paradigm is a standard preclinical behavioral model used to assess the rewarding or aversive properties of a substance by pairing its effects with a distinct environmental context.[3] Investigating carbetocin within a CPP framework can elucidate its potential intrinsic rewarding effects, which may be relevant for its therapeutic applications in various neuropsychiatric disorders.
While studies have demonstrated that oxytocin can induce a robust conditioned place preference[2][4], and that carbetocin can prevent the reinstatement of morphine-seeking behavior in a CPP paradigm[5][6], direct evidence for carbetocin inducing CPP on its own is not extensively documented. The following protocols are based on established CPP methodologies and data from oxytocin studies, providing a framework for investigating carbetocin's motivational effects.
Signaling Pathway of Carbetocin
Carbetocin exerts its effects by binding to and activating oxytocin receptors (OTRs), which are G-protein coupled receptors (GPCRs).[7] Carbetocin is a selective agonist for the OTR, with a notable functional selectivity for the Gq signaling pathway.[8] Upon binding, carbetocin initiates a conformational change in the OTR, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses.
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is designed to assess whether carbetocin has rewarding properties that can be conditioned to a specific environment.
a. Apparatus: A standard three-chamber CPP apparatus is recommended.[9] The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral and provide access to the two outer chambers. Automated tracking software is ideal for recording the animal's position and time spent in each chamber.
b. Experimental Workflow:
c. Detailed Procedure:
-
Phase 1: Habituation and Pre-Test (Day 1):
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
On Day 1, place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two large chambers to establish baseline preference. An unbiased design is preferable, where animals showing a strong initial preference for one side (>80% of the time) may be excluded. For a biased design, the drug is typically paired with the initially non-preferred chamber.[10]
-
-
Phase 2: Conditioning (Days 2-9):
-
This phase consists of 8 conditioning days.
-
On alternate days (e.g., Days 2, 4, 6, 8), administer carbetocin (e.g., via subcutaneous or intraperitoneal injection) and immediately confine the animal to one of the large chambers (the drug-paired chamber) for 30 minutes.
-
On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle (e.g., saline) and confine the animal to the opposite chamber (the vehicle-paired chamber) for 30 minutes.
-
The pairing of a specific chamber with carbetocin should be counterbalanced across animals to avoid any confounding effects of the chamber cues themselves.
-
-
Phase 3: Post-Conditioning Test (Day 10):
-
On Day 10, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the large chambers.
-
A significant increase in the time spent in the carbetocin-paired chamber compared to the pre-test baseline and/or the time spent in the vehicle-paired chamber indicates a conditioned place preference.
-
d. Recommended Dosing: Based on studies with oxytocin, a subcutaneous dose of 6 mg/kg has been shown to produce a reliable CPP in rats.[2][4] For carbetocin, a dose-response study would be optimal. A suggested starting dose for mice, based on its use in reinstatement paradigms, is in the range of 6.4 mg/kg (i.p.).[6]
Data Presentation
Quantitative data should be summarized to compare the time spent in the drug-paired and vehicle-paired chambers before and after conditioning.
Table 1: Conditioned Place Preference for Carbetocin
| Treatment Group | Pre-Test: Time in Paired Chamber (s) | Post-Test: Time in Paired Chamber (s) | Pre-Test: Time in Unpaired Chamber (s) | Post-Test: Time in Unpaired Chamber (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Carbetocin (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Carbetocin (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Carbetocin (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data should be analyzed using appropriate statistical tests, such as a two-way repeated measures ANOVA or paired t-tests.
Table 2: Summary of Oxytocin-Induced CPP Data (for reference)
| Species | Dose and Route | Conditioning Schedule | Key Finding |
| Rats | 6 mg/kg, s.c. | 4 pairings (drug/saline) on alternate days | Oxytocin produced a robust and reliable preference for the drug-paired environment.[2][4] |
| Rats | 0.3, 1, 3 mg/kg, i.p. (pre-test) | Sucrose (B13894) conditioning | Oxytocin administered before the test attenuated the expression of sucrose CPP.[11] |
| Mice | 2.5 µg/µL, i.c.v. | Methamphetamine conditioning | Oxytocin inhibited the acquisition of methamphetamine CPP.[12] |
Conclusion
The provided protocols and information offer a robust framework for investigating the motivational properties of carbetocin using the conditioned place preference paradigm. By understanding its potential for reward and its underlying signaling mechanisms, researchers can further elucidate the therapeutic potential of this long-acting oxytocin analogue for various neurological and psychiatric conditions. Careful dose selection and adherence to rigorous behavioral testing procedures are crucial for obtaining reliable and interpretable results.
References
- 1. Oxytocin (medication) - Wikipedia [en.wikipedia.org]
- 2. Motivational properties of oxytocin in the conditioned place preference paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]
- 8. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Oxytocin Attenuates Expression, but Not Acquisition, of Sucrose Conditioned Place Preference in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Protocol for the Forced Swim Test Using Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the forced swim test (FST) to evaluate the potential antidepressant-like effects of carbetocin (B549339) acetate (B1210297) in rodents. The FST is a widely used behavioral assay to screen for antidepressant efficacy.[1] This document outlines the experimental procedure, data analysis, and the underlying signaling pathways of carbetocin.
Introduction
Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide oxytocin (B344502).[2] It acts as an agonist at oxytocin receptors, which are G protein-coupled receptors found in various tissues, including the brain.[3][4] The activation of these receptors has been implicated in the modulation of social behavior, anxiety, and stress responses.[5] The forced swim test is a behavioral despair model where the duration of immobility is measured as an indicator of a depressive-like state.[1][6] A reduction in immobility time is indicative of an antidepressant-like effect.[1]
Mechanism of Action: Oxytocin Receptor Signaling
Carbetocin exerts its effects by binding to and activating oxytocin receptors (OXTR). OXTRs are coupled to Gq/11 proteins. Upon activation, this initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways can then modulate various cellular processes, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuronal plasticity and cellular proliferation.[7][8][9]
Diagram of the Oxytocin Receptor Signaling Pathway:
References
- 1. lasa.co.uk [lasa.co.uk]
- 2. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats. - NeL.edu [nel.edu]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the antidepressant-like effects of carbetocin, an oxytocin agonist, using a modification of the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbetocin Acetate Solubility and Preparation for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the human neurohypophysial hormone oxytocin (B344502).[1][2][3] It functions as a potent agonist for the oxytocin receptor (OTR), a G-protein coupled receptor, exhibiting a Ki of 7.1 nM.[1][4] Due to structural modifications, carbetocin possesses greater stability and a longer half-life compared to endogenous oxytocin.[1][5] These properties make it a valuable tool in various research fields, including studies on postpartum hemorrhage, social behavior, and as a potential therapeutic agent for conditions involving the oxytocinergic system.[1][2][6] Proper solubilization and formulation are critical for ensuring its bioavailability and achieving reliable results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation of carbetocin acetate solutions for research purposes.
Physicochemical Properties and Solubility
This compound is typically supplied as a white, fluffy, lyophilized powder.[7][8] Understanding its solubility in various solvents is the first step in preparing solutions for experimental use.
2.1 Solubility Data
The solubility of this compound can vary depending on the solvent and conditions such as temperature and sonication. The quantitative data from various suppliers is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes | Source(s) |
| In Vitro Solvents | ||||
| DMSO | >100 - 125 mg/mL | ~101.19 - 119.25 mM | May require ultrasonic warming and heating to 60°C. Use fresh, anhydrous DMSO.[1][2][3] | [1][2][3][4][6] |
| Water | 10 - 100 mg/mL | ~9.54 - 95.40 mM | May require ultrasonic warming and heating to 60°C.[1][2][3] Soluble up to 29.65 mg/mL.[9] | [1][2][3][7][8][9] |
| Ethanol | 30 - 100 mg/mL | ~28.62 - 95.40 mM | Freely soluble.[8] | [3][6][8][10] |
| DMF | 30 mg/mL | ~28.62 mM | - | [6] |
| PBS (pH 7.2) | ~5 mg/mL | ~4.77 mM | Aqueous solutions are not recommended for storage for more than one day.[10] | [6][10] |
| In Vivo Formulations | ||||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.08 mg/mL | ≥ 1.98 mM | Clear solution. Solvents should be added sequentially. | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 1.98 mM | Clear solution. | [1] |
| 10% DMSO >> 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 1.98 mM | Clear solution. | [1] |
Protocols for Solution Preparation
3.1 Materials and Equipment
-
This compound powder
-
Sterile, high-purity solvents (e.g., DMSO, Ethanol, Sterile Water for Injection, Saline)
-
Co-solvents and vehicles (e.g., PEG300, Tween-80, Corn Oil)
-
Sterile microcentrifuge tubes and/or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Heating block or water bath (optional)
-
Sterile syringe filters (0.22 µm)
3.2 Protocol 1: Preparation of High-Concentration Stock Solutions (for In Vitro use)
This protocol is for creating a concentrated stock solution, typically in an organic solvent, which can be further diluted in aqueous media for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.0954 mL of DMSO to 1 mg of this compound).[1]
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the tube and/or warm it to 60°C until the solid is completely dissolved.[1][2]
-
Storage: Store the stock solution in small aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to minimize freeze-thaw cycles.[1][4]
3.3 Protocol 2: Preparation of Solutions for In Vivo Administration
For animal studies, this compound must be dissolved in a biocompatible vehicle. Direct dissolution in aqueous buffers can be challenging. A common strategy involves using a primary organic solvent followed by dilution in an aqueous vehicle.
Method A: Multi-component Solvent System [1]
This method is suitable for achieving a clear solution for injection.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing the components in the correct ratio. For the vehicle 40% PEG300 >> 5% Tween-80 >> 45% Saline, you would mix 400 µL PEG300, 50 µL Tween-80, and 450 µL saline for a total of 900 µL.
-
Serial Dilution: Slowly add 100 µL of the DMSO stock solution (from step 1) to the 900 µL of the prepared vehicle (from step 2) while vortexing. This results in a final formulation of 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline with a carbetocin concentration of 2.08 mg/mL.
-
Final Checks: Ensure the final solution is clear and free of precipitation. Prepare fresh daily before administration.
Method B: Direct Aqueous Dissolution [10]
This method is for preparing organic solvent-free aqueous solutions, suitable when potential physiological effects from organic solvents are a concern.
-
Weighing: Directly weigh the crystalline this compound solid in a sterile container.
-
Dissolution: Add the desired volume of aqueous buffer (e.g., PBS pH 7.2 or isotonic saline).
-
Solubilization: Vortex thoroughly. If needed, gentle warming and sonication can aid dissolution. Note that solubility in purely aqueous buffers is lower (~5 mg/mL in PBS).[6][10]
-
Sterilization: Before use, sterilize the final aqueous solution by passing it through a 0.22 µm syringe filter.[2]
-
Usage: Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[10]
3.4 Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound for in vivo experiments using a multi-component solvent system.
Caption: Workflow for preparing this compound for in vivo injection.
Mechanism of Action: Oxytocin Receptor Signaling
Carbetocin exerts its effects by binding to and activating the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway is mediated through the Gq/11 protein.
-
Binding: Carbetocin binds to the extracellular domain of the OTR.
-
G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric G-protein, Gq/11, by promoting the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
DAG and elevated intracellular Ca²⁺ levels co-activate Protein Kinase C (PKC), which phosphorylates various downstream targets.
-
-
Cellular Response: The increase in intracellular calcium leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
Caption: this compound signaling pathway via the oxytocin receptor.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of this compound.
-
Powder: The lyophilized powder should be stored in a sealed container, protected from moisture and light.[1] Recommended storage is at -20°C for long-term (up to 1 year) or -80°C for extended periods (up to 2 years).[1]
-
Solvent-Based Stock Solutions: Stock solutions in anhydrous DMSO should be stored in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are less stable. A heat-stable formulation has been developed with an optimal pH of approximately 5.45 in a sodium succinate (B1194679) buffer.[11] For standard laboratory preparations in buffers like PBS, it is highly recommended to prepare solutions fresh and use them within the same day.[10] Do not store aqueous solutions for extended periods.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbetocin (acetate) | CAS 1631754-28-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. extranet.who.int [extranet.who.int]
- 9. Carbetocin | 37025-55-1 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Carbetocin Acetate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502).[1] It is primarily utilized for its potent uterotonic properties, specifically in the prevention of postpartum hemorrhage.[1] Carbetocin acetate acts as a selective agonist for the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to smooth muscle contraction.[1][2] These application notes provide essential information for the appropriate storage, handling, and use of this compound powder in a research and development setting.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White or almost white, fluffy powder | [3] |
| Molecular Formula | C₄₅H₆₉N₁₁O₁₂S ⋅ xC₂H₄O₂ | [4] |
| Molecular Weight | 988.16 g/mol (free base) | [4] |
| Purity (HPLC) | ≥98% | [4] |
Storage and Stability
Proper storage of this compound powder is crucial to maintain its integrity and activity.
Powder Storage and Stability
| Condition | Duration | Reference |
| -20°C | ≥ 4 years | [4] |
| 2-8°C | Not specified for long-term; used for shipping | [5] |
| Room Temperature | Short-term shipping | [6] |
A heat-stable formulation of carbetocin has been developed that can be stored at up to 30°C for at least 3 years.[7] The primary degradation pathways for carbetocin are deamidation, oxidation, and racemization.[7]
Solution Storage and Stability
| Solvent | Concentration | Storage Condition | Duration | Reference |
| Aqueous Buffer (e.g., PBS) | ~5 mg/mL | 4°C | Not recommended for more than one day | [4] |
| Organic Solvents (DMSO, Ethanol, DMF) | ~30 mg/mL | -80°C | Up to 1 year | [8] |
Handling and Safety Precautions
This compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[5]
-
Ventilation: Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[9]
-
Biological Activity: As an oxytocin analogue, carbetocin can induce uterine contractions. Female researchers of childbearing potential should handle it with particular caution.[5]
-
Spills: In case of a spill, sweep up the powder carefully to avoid creating dust and dispose of it as chemical waste. Clean the area with a suitable solvent.[5]
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [4] |
| Ethanol | ~30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL - 65 mg/mL (with sonication) | [4][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
Mechanism of Action and Signaling Pathway
Carbetocin is a selective agonist of the oxytocin receptor (OXTR).[1] The binding of carbetocin to the OXTR, a Gq-protein coupled receptor, initiates a downstream signaling cascade.[1][2] This activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[3] The elevated cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately results in the contraction of uterine smooth muscle cells.[3]
Caption: this compound Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 10.48 mg of this compound (assuming the molecular weight of the acetate salt is ~1048.21 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 10.48 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be used to aid dissolution.[11]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
In Vitro Uterine Contraction Assay
This protocol outlines a method to assess the contractile effect of this compound on isolated uterine smooth muscle strips.[6][12]
Materials:
-
Isolated uterine tissue from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer (or other suitable physiological salt solution)
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Prepare fresh Krebs-Henseleit buffer and maintain it at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Dissect longitudinal strips of uterine horn (approximately 10 mm long and 2 mm wide) in cold Krebs-Henseleit buffer.
-
Mount the uterine strips in the organ baths containing pre-warmed and aerated Krebs-Henseleit buffer. Attach one end to a fixed hook and the other to a force transducer.
-
Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Record the spontaneous contractile activity of the uterine strips.
-
Prepare serial dilutions of this compound from the stock solution in Krebs-Henseleit buffer.
-
Add this compound to the organ baths in a cumulative concentration-response manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.
-
Record the changes in the frequency and amplitude of contractions.
-
At the end of the experiment, wash the tissues with fresh buffer to observe the return to baseline activity.
Data Analysis:
-
Measure the amplitude (force) and frequency of contractions.
-
Calculate the area under the curve (AUC) for a defined period after each drug addition.
-
Construct concentration-response curves and determine the EC₅₀ value for this compound.
Caption: In Vitro Uterine Contraction Assay Workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of this compound.[13][14]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
Mobile Phase A: Ammonium (B1175870) acetate buffer
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Acetonitrile
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a suitable ammonium acetate buffer (e.g., 0.3 g/L in water).[13]
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound powder in an appropriate solvent (e.g., water or a mixture of mobile phases) to a known concentration (e.g., 0.1 mg/mL).[15]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Column Temperature: 60°C.[13]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 220 nm.[13]
-
Injection Volume: 20 µL.[15]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 24%).[16]
-
Create a linear gradient to increase the percentage of Mobile Phase B over a specified time (e.g., to 50% over 20 minutes) to elute the main peak and any impurities.
-
Include a wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.
-
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glowm.com [glowm.com]
- 6. reprocell.com [reprocell.com]
- 7. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 16. CN104086631A - Carbetocin and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Studying Social Bonding with Carbetocin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques and detailed protocols for investigating the role of carbetocin (B549339), a long-acting oxytocin (B344502) analogue, in social bonding using various animal models. The information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction to Carbetocin and Social Bonding
Carbetocin is a synthetic analogue of oxytocin with a longer half-life, making it a valuable tool for studying the sustained effects of oxytocin receptor (OTR) activation on social behaviors.[1] Social bonding is a complex process involving various social interactions, including affiliation, preference for a familiar individual, and reduced aggression towards partners. Animal models are crucial for elucidating the neurobiological mechanisms underlying these behaviors and for the preclinical assessment of potential therapeutics like carbetocin.
Key Behavioral Assays for Studying Social Bonding
Several behavioral paradigms are employed to assess different facets of social bonding in animal models. The following sections detail the protocols for three commonly used tests.
Resident-Intruder Test
The resident-intruder test is a standardized paradigm for assessing territorial aggression and social dominance.[2][3] It is particularly useful for studying how carbetocin modulates aggressive and defensive behaviors.
Experimental Protocol:
Animals:
-
Resident: Adult male mouse or rat, singly housed for at least one week to establish territory.[2][3]
-
Intruder: A slightly smaller, unfamiliar male of the same species.[3]
Apparatus:
-
The resident's home cage.
-
Video recording equipment.
Procedure:
-
Administer carbetocin or vehicle to the resident animal via the desired route (e.g., intraperitoneal, intracerebroventricular) at the designated time before the test.
-
Introduce the intruder into the resident's home cage.[2]
-
Record the interaction for a predefined period, typically 10 minutes.[2]
-
Separate the animals immediately if intense, injurious fighting occurs.[2]
-
The behavior is scored by an observer blind to the treatment conditions.
Parameters Scored:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.[2][3]
-
Frequency and duration of aggressive behaviors: Biting, tail rattling, lateral threat displays.[4][5]
-
Frequency and duration of social investigation: Anogenital sniffing, grooming of the intruder.
-
Frequency and duration of non-social behaviors: Rearing, digging, self-grooming.
-
Defensive behaviors by the intruder: Submissive postures, freezing, fleeing.[3]
Three-Chamber Social Preference Test
This test assesses an animal's preference for social novelty and general sociability.[6][7][8] It is used to determine if carbetocin enhances the motivation to engage with a novel conspecific.
Experimental Protocol:
Animals:
-
Test animal (mouse or rat).
-
Stranger 1: Unfamiliar conspecific of the same sex.
-
Stranger 2: A second unfamiliar conspecific of the same sex.
Apparatus:
-
A three-chambered box with openings between the chambers.
-
Two small, transparent containers or wire cages to hold the stranger mice.[8]
Procedure:
-
Habituation (5-10 minutes): The test animal is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar mouse (Stranger 1) is placed in one of the side chambers within a container, and an empty container is placed in the opposite chamber. The test animal is returned to the center chamber, and the time spent in each chamber and interacting with each container is recorded.[8]
-
Social Novelty Phase (10 minutes): A new unfamiliar mouse (Stranger 2) is placed in the previously empty container. The test animal is again placed in the center, and the time spent interacting with the now-familiar mouse (Stranger 1) and the novel mouse (Stranger 2) is recorded.[8]
Parameters Scored:
-
Time spent in each of the three chambers.
-
Time spent sniffing or in close proximity to each container.
-
A "sociability index" can be calculated as: (Time with Stranger 1 - Time with Empty Container) / (Total Time).
-
A "social novelty preference index" can be calculated as: (Time with Stranger 2 - Time with Stranger 1) / (Total Time).
Partner Preference Test
The partner preference test is the gold standard for assessing pair-bonding behavior, particularly in monogamous species like prairie voles.[9][10] It evaluates the formation of a selective social bond with a familiar partner.
Experimental Protocol:
Animals:
-
Test animal (typically a prairie vole).
-
Partner: A conspecific of the opposite sex for cohabitation.
-
Stranger: An unfamiliar conspecific of the same sex as the partner.
Apparatus:
-
A three-chambered apparatus where the central chamber is neutral, and the two side chambers are connected to the partner and stranger, respectively.[9] The partner and stranger can be tethered or placed behind a barrier.
Procedure:
-
Cohabitation (24 hours): The test animal is housed with the "partner" animal. Mating often occurs during this period and facilitates bond formation.[11]
-
Partner Preference Test (3 hours): The test animal is placed in the central chamber of the apparatus. The "partner" is placed in one side chamber, and the "stranger" is placed in the other.[12]
-
The amount of time the test animal spends in close proximity (huddling) with the partner versus the stranger is recorded.[10]
Parameters Scored:
-
Time spent in the partner chamber.
-
Time spent in the stranger chamber.
-
Time spent in physical contact (huddling) with the partner.
-
Time spent in physical contact (huddling) with the stranger.
-
A significant preference for the partner over the stranger indicates the formation of a pair bond.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of carbetocin on social behaviors in various animal models.
Table 1: Effects of Carbetocin on Social Interaction and Aggression
| Animal Model | Carbetocin Dose & Route | Behavioral Test | Key Findings | Reference |
| Holstein Steers | 50 and 200 nmol (ICV) | Social Behavior Observation | Did not facilitate social behavior between familiar steers; induced sedative effects. | [2][13] |
| Male C57BL/6J Mice | 6.4 mg/kg (i.p.) | Sociability Test | Attenuated impaired sociability induced by morphine withdrawal. | [14][15] |
| Wistar Rats | 0.1-3.0 mg/kg (i.p.) | Open Field Test | Increased horizontal activity, suggesting anxiolytic-like effects. | [16][17] |
| Male and Female Swiss Mice | 0.64 mg/kg (i.p.) | Locomotor Sensitization | Prevented the expression of ethanol-induced behavioral sensitization. | [1][18] |
| Male and Female Swiss Mice | 6.4 mg/kg (i.p.) | Drinking in the Dark | Reduced ethanol (B145695) consumption. | [1][19][20] |
Table 2: Carbetocin Administration Details from Preclinical Studies
| Animal Model | Administration Route | Carbetocin Dose Range | Vehicle | Reference |
| Holstein Steers | Intracerebroventricular (ICV) | 0.5 - 200 nmol | Artificial Cerebrospinal Fluid (aCSF) | [2][13] |
| Male C57BL/6J Mice | Intraperitoneal (i.p.) | 6.4 mg/kg | Saline | [14][15] |
| Wistar Rats | Intraperitoneal (i.p.) | 0.1 - 3.0 mg/kg | Saline | [16][17] |
| Male and Female Swiss Mice | Intraperitoneal (i.p.) | 0.64 - 6.4 mg/kg | Saline | [1][18][20] |
Signaling Pathways and Visualizations
Carbetocin exerts its effects by acting as a biased agonist at the oxytocin receptor (OTR), preferentially activating the Gq protein pathway.[21] This contrasts with oxytocin, which activates both Gq and other signaling pathways.
Oxytocin Receptor Gq Signaling Pathway
Activation of the OTR by carbetocin initiates a cascade of intracellular events mediated by the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][22] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[22] These downstream signaling events ultimately modulate neuronal activity and influence social behaviors.
References
- 1. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Resident intruder paradigm-induced aggression relieves depressive-like behaviors in male rats subjected to chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. scantox.com [scantox.com]
- 9. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Familiarity and Mate Preference Assessment with the Partner Preference Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partner preference development in female prairie voles is facilitated by mating or the central infusion of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. Effects of intracerebroventricularly administered carbetocin on social behavior in Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design of Carbetocin in Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for designing clinical trials to evaluate the efficacy and safety of carbetocin (B549339) for the prevention and treatment of postpartum hemorrhage (PPH). The following sections detail established protocols from major clinical trials, present comparative data on carbetocin versus other uterotonic agents, and illustrate the underlying mechanism of action and logical frameworks for clinical investigation.
Introduction to Carbetocin and Postpartum Hemorrhage
Postpartum hemorrhage is a leading cause of maternal mortality and morbidity worldwide, with uterine atony being the most common cause[1]. Uterotonic agents are crucial for preventing and treating PPH by promoting uterine contractions. Carbetocin is a long-acting synthetic analogue of oxytocin (B344502) that binds to oxytocin receptors in the uterine smooth muscle, leading to rhythmic contractions, increased frequency of existing contractions, and an overall increase in uterine tone[2][3][4]. A key advantage of carbetocin is its longer half-life compared to oxytocin (around 40 minutes), which allows for a single administration rather than a continuous infusion[3][5]. Additionally, a heat-stable formulation of carbetocin has been developed, overcoming the cold-chain storage requirements of oxytocin, a significant benefit in low-resource settings[6][7][8].
Comparative Efficacy of Carbetocin: Clinical Trial Data
Clinical trials have extensively evaluated the efficacy of carbetocin in preventing PPH, primarily in comparison to the standard of care, oxytocin. The following tables summarize key quantitative data from pivotal studies.
Table 1: Prevention of PPH in Vaginal Deliveries - Heat-Stable Carbetocin vs. Oxytocin (CHAMPION Trial)
| Endpoint | Heat-Stable Carbetocin (100 µg IM) | Oxytocin (10 IU IM) | Relative Risk (95% CI) | Non-Inferiority Margin | Outcome |
| Primary Composite Endpoint: Blood loss ≥500 mL or use of additional uterotonics | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | 1.16 | Non-inferiority demonstrated[7][9] |
| Second Primary Endpoint: Blood loss ≥1,000 mL | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | 1.23 | Non-inferiority not demonstrated (trial underpowered)[7][9] |
The CHAMPION trial was a large, randomized, double-blind, non-inferiority trial involving nearly 30,000 women across ten countries, demonstrating that heat-stable carbetocin is as effective as oxytocin for the primary prevention of PPH after vaginal birth[6][7][9].
Table 2: Prevention of PPH in Cesarean Sections - Carbetocin vs. Oxytocin
| Study | Intervention Group (Carbetocin) | Control Group (Oxytocin) | Primary Outcome Measure | Key Finding |
| Prospective, Randomized, Open-Label, Controlled Trial (China)[10] | 100 µg IV (n=442) | IV infusion (n=410) | Need for additional uterotonics | Lower proportion in carbetocin group (18.4% vs. 24.4%, p=0.03)[10] |
| Randomized Controlled Trial (Cairo & BeniSuef University Hospitals)[5] | 100 µgm IV (n=100) | 5 IU IV (n=100) | Prevention of atonic PPH in placenta previa | Carbetocin has a more sustained response[5] |
| Double-Blind Randomized Controlled Trial[11] | 100 µg IV (n=21) | 10 IU IM (n=21) | Mean blood loss | Significantly reduced in carbetocin group (p=0.006)[11] |
Experimental Protocols
Detailed methodologies are critical for the successful execution of clinical trials. The following protocols are based on methodologies cited in major carbetocin trials.
Protocol 1: Drug Administration for PPH Prevention in Vaginal Delivery
Objective: To administer the investigational product (carbetocin or oxytocin) for the prevention of PPH immediately following vaginal birth.
Materials:
-
Pre-filled syringe with 100 µg of heat-stable carbetocin
-
Pre-filled syringe with 10 IU of oxytocin
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Confirm the third stage of labor has commenced (following the delivery of the baby).
-
Within one minute of the delivery of the baby, administer a single 100 µg intramuscular injection of heat-stable carbetocin or a 10 IU intramuscular injection of oxytocin into the deltoid or thigh muscle[12].
-
Record the exact time of administration.
-
Proceed with the active management of the third stage of labor (AMTSL), including controlled cord traction for placental delivery.
-
Monitor the patient for uterine tone and any signs of excessive bleeding.
Protocol 2: Measurement of Blood Loss
Objective: To accurately quantify blood loss following delivery to assess the primary efficacy endpoints.
Materials:
-
Calibrated under-buttocks drape with a collection bag
-
Weighing scale (for sanitary pads and swabs)
-
Suction canisters (for cesarean section)
Procedure:
-
For Vaginal Deliveries:
-
Place a calibrated drape under the patient's buttocks immediately after delivery.
-
Collect all blood, amniotic fluid, and other fluids in the calibrated bag for a minimum of one hour postpartum or until active bleeding ceases.
-
Measure the volume of blood loss directly from the calibrated bag[13].
-
Weigh all used sanitary pads and swabs (1 gram is approximately equivalent to 1 mL of blood). Subtract the dry weight of the materials to determine the amount of blood loss[1].
-
-
For Cesarean Sections:
-
Measure blood loss by calculating the volume in suction canisters (subtracting amniotic fluid and irrigation fluid) and weighing all used swabs and laparotomy pads[14].
-
-
Hemoglobin/Hematocrit Measurement:
Protocol 3: Assessment of Need for Additional Uterotonics
Objective: To determine the necessity of administering additional uterotonic agents, a key secondary endpoint.
Procedure:
-
Following the initial prophylactic administration, continuously assess uterine tone by palpation of the uterine fundus.
-
If the uterus is determined to be atonic or if there is ongoing excessive bleeding despite the prophylactic uterotonic, the attending clinician will administer additional uterotonic agents as per standard hospital protocol.
-
Record the type, dosage, and time of administration of any additional uterotonic agents used. This is a primary efficacy endpoint in many trials[10].
Visualizing Key Concepts
Diagrams are provided to illustrate the signaling pathway of carbetocin, a typical clinical trial workflow, and the logical relationships in trial design.
Caption: Signaling pathway of carbetocin in myometrial cells.
Caption: Generalized workflow for a carbetocin PPH clinical trial.
Caption: Logical relationships in carbetocin clinical trial design.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 6. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 7. Ferring’s heat-stable carbetocin could save thousands of women’s lives by preventing excessive bleeding after childbirth - Ferring Global [ferring.com]
- 8. Heat-Stable Carbetocin Could Stop Postpartum Hemorrhaging - The Borgen Project [borgenproject.org]
- 9. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Oxytocin versus Carbetocin in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glowm.com [glowm.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Quantification of Carbetocin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) is a long-acting synthetic analogue of the human hormone oxytocin (B344502). It is primarily used for the prevention of postpartum hemorrhage (PPH) by stimulating uterine contractions. The accurate quantification of carbetocin in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development and clinical monitoring. This document provides detailed application notes and experimental protocols for the quantitative analysis of carbetocin in biological samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule and peptide quantification. Additionally, considerations for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) are discussed.
Analytical Methods Overview
The quantification of carbetocin in biological samples presents challenges due to its peptide nature, low circulating concentrations, and the complexity of the biological matrix. The two primary methods suitable for this purpose are LC-MS/MS and ELISA.
-
LC-MS/MS offers high sensitivity, specificity, and the ability to distinguish carbetocin from its metabolites and endogenous analogues like oxytocin. This method is ideal for regulatory submissions and detailed pharmacokinetic profiling.
-
ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples. However, the development of a specific and validated ELISA for carbetocin is required, as cross-reactivity with other peptides can be a concern.
I. Quantification of Carbetocin by LC-MS/MS
This section details a robust and sensitive method for the quantification of carbetocin in human plasma using LC-MS/MS. The protocol is adapted from validated methods for the analogous peptide, oxytocin, and incorporates best practices for bioanalytical method validation as outlined by the FDA.[1][2][3][4][5]
Experimental Workflow
Caption: Workflow for Carbetocin Quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
Carbetocin reference standard (≥95% purity)
-
Stable isotope-labeled carbetocin (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]
2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for cleaning up the sample and concentrating the analyte.[7][8][9]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of internal standard working solution. Vortex briefly. Add 200 µL of 1% formic acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the carbetocin and internal standard from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Carbetocin: [M+H]+ → fragment ionsIS: [M+H]+ → fragment ions |
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][2][3][4][5]
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected validation parameters for the LC-MS/MS method, based on similar assays for oxytocin.[6][10][11][12]
| Parameter | Expected Value |
| Linearity Range | 10 - 20,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Accuracy | 85-115% (100 ± 20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 70% |
| Matrix Effect | Minimal and compensated by IS |
| Stability | To be determined (Freeze-thaw, bench-top, long-term) |
II. Quantification of Carbetocin by ELISA (Considerations)
As of the date of this document, a commercially available, validated ELISA kit specifically for carbetocin has not been identified. However, it is plausible to develop such an assay or to adapt an existing oxytocin ELISA kit.
Logical Relationship for ELISA Development
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. newomics.com [newomics.com]
- 8. Adeno-Associated Virus Peptide Mapping | Phenomenex [phenomenex.com]
- 9. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Sensitive Detection of Oxytocin in Nonhuman Primate Plasma Using a Novel LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
understanding carbetocin acetate stability and degradation pathways
Welcome to the Technical Support Center for carbetocin (B549339) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and degradation pathways of carbetocin acetate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in solution?
A1: The main degradation routes for carbetocin in solution are deamidation, oxidation, and racemization.[1] Deamidation of the amide side-chains of asparagine and glutamine, as well as the amidated glycine (B1666218) C-terminus, is favored by low pH (acid-catalyzed hydrolysis) and to a lesser extent at high pH (direct base hydrolysis). The thioether linkage in the carbetocin molecule is susceptible to oxidation, a process that is accelerated by increasing pH. Racemization of the asparagine residue from the L-form to the D-form is a significant degradation pathway at pH values above approximately 6.
Q2: What is the optimal pH for the stability of this compound in solution?
A2: The optimal pH for carbetocin stability is approximately 5.45. A heat-stable formulation has been developed in a sodium succinate (B1194679) buffer with a pH range of 5.25–5.65.[1] This is notably higher than the typical pH range for oxytocin (B344502) formulations (pH 3.5–4.0), a difference attributed to structural variations between the two molecules.
Q3: How do temperature and light affect the stability of this compound solutions?
A3: A heat-stable formulation of carbetocin maintains at least 95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C. This formulation has also been shown to be insensitive to light when stored in its primary container. Additionally, the heat-stable formulation is not sensitive to freezing.
Q4: Has a heat-stable formulation of this compound been developed?
A4: Yes, a heat-stable formulation has been developed. It consists of 0.1 mg/mL carbetocin in a sodium succinate buffer with mannitol (B672) and methionine.[1] The inclusion of methionine as an antioxidant makes degradation by oxidation negligible across various pH values.
Q5: What happens to carbetocin stability upon freezing and thawing?
A5: The heat-stable formulation of carbetocin has been found to be not sensitive to freezing. Freeze-thaw stability studies are a standard part of evaluating peptide formulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of carbetocin in solution. | Incorrect pH of the solution. | Verify and adjust the pH of your solution to the optimal range of 5.25-5.65. |
| High storage temperature. | Store carbetocin solutions at recommended temperatures. For long-term storage, refer to the stability data provided. | |
| Presence of oxidizing agents. | If not using a formulation with an antioxidant, consider adding one like L-methionine. Ensure all labware is free from oxidizing contaminants. | |
| Poor separation of carbetocin and its impurities during HPLC analysis. | Suboptimal HPLC method. | Review and optimize your HPLC method. Refer to the detailed experimental protocol for a stability-indicating HPLC method provided in this guide. Pay close attention to the mobile phase composition, gradient program, and column specifications. |
| Column degradation. | Ensure the HPLC column is in good condition. If necessary, replace the column with a new one of the same type. | |
| Appearance of unknown peaks in the chromatogram. | Formation of new degradation products. | Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. Use a mass spectrometer coupled with HPLC for structural elucidation. |
| Contamination. | Ensure the purity of solvents and reagents. Clean the HPLC system thoroughly. |
Data Presentation
Table 1: Long-Term and Accelerated Stability of Heat-Stable Carbetocin
| Storage Condition | Duration | Potency Maintained |
| 30°C / 75% RH | 3 years | ≥95% |
| 40°C / 75% RH | 6 months | ≥95% |
Table 2: Stability of Heat-Stable Carbetocin at Extreme Temperatures
| Storage Temperature | Duration | Potency Maintained |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Carbetocin
This method is designed to separate carbetocin from its potential degradation products.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Waters XBridge C18, 150 x 3.0 mm, 3.5 µm.[2]
-
Mobile Phase A: Take 0.3g of ammonium (B1175870) acetate, dissolve in 1000mL of water, add 380mL of acetonitrile (B52724) and 8mL of a low ultraviolet reagent (e.g., IC B8), and dilute with water to 2000mL.[2]
-
Mobile Phase B: A 1:1 (v/v) mixture of Mobile Phase A and acetonitrile.[2]
-
Gradient Elution:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 35 | 40 | 60 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 46 | 100 | 0 |
| 50 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 60°C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.[2]
Protocol 2: Forced Degradation Study for Carbetocin
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the drug substance.
-
a) Acid Hydrolysis:
-
Prepare a solution of carbetocin in 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the sample by the stability-indicating HPLC method.
-
-
b) Base Hydrolysis:
-
Prepare a solution of carbetocin in 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze the sample by the stability-indicating HPLC method.
-
-
c) Oxidative Degradation:
-
Prepare a solution of carbetocin in a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by the stability-indicating HPLC method.
-
-
d) Thermal Degradation:
-
Store a solid sample of carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by the stability-indicating HPLC method.
-
-
e) Photostability:
-
Expose a solution of carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).
-
Analyze the sample by the stability-indicating HPLC method.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for HPLC analysis of carbetocin.
References
Technical Support Center: Optimizing Heat-Stable Carbetocin Formulations
Welcome to the technical support center for the development of heat-stable carbetocin (B549339) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and excipients for enhanced stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a heat-stable carbetocin formulation?
A1: The optimal pH for a heat-stable carbetocin formulation is approximately 5.45.[1] A pH range of 5.25 to 5.65 has been shown to be effective.[2][3] This is significantly higher than the typical pH range of 3.5-4.0 used for oxytocin (B344502) formulations, a difference attributed to the structural variations between the two molecules.[2][4]
Q2: What are the recommended excipients for a heat-stable carbetocin formulation?
A2: A successful heat-stable formulation of carbetocin typically contains the following excipients:
-
Buffer Agent: Succinic acid (e.g., 10 mM sodium succinate (B1194679) buffer) is used to maintain the optimal pH.[1][2]
-
Isotonicity Agent: Mannitol (B672) (e.g., 47 mg/mL D-mannitol) is included to make the solution isotonic.[1][2]
-
Antioxidant: L-methionine (e.g., 1 mg/mL) is crucial for preventing oxidative degradation.[1][2]
-
pH Adjustment: Sodium hydroxide (B78521) is used to adjust the final pH of the formulation.[1][2]
Q3: What are the primary degradation pathways for carbetocin?
A3: The main degradation routes for carbetocin in solution are deamidation, oxidation, and racemization.[1][2][4] Alkaline conditions can induce more significant degradation compared to acidic or thermal stress.[5]
Q4: How stable is the optimized heat-stable carbetocin formulation?
A4: The optimized heat-stable carbetocin formulation (0.1 mg/mL carbetocin in sodium succinate buffer with mannitol and methionine at pH 5.45) demonstrates excellent stability. It maintains at least 95% purity for a minimum of:
-
1 month at 60°C[2][3] This formulation has also been shown to be insensitive to freezing and light.[2][3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased degradation of carbetocin | Suboptimal pH: The pH of the formulation may be outside the optimal range of 5.25-5.65. | Verify the pH of the formulation and adjust using sodium hydroxide or succinic acid as needed. |
| Oxidation: The antioxidant (L-methionine) may be degraded or at an insufficient concentration. | Ensure the correct concentration of L-methionine is used and that it is properly dissolved. Consider protecting the formulation from excessive exposure to oxygen during manufacturing. | |
| Inappropriate storage conditions: Exposure to temperatures above the recommended limits. | Review storage conditions and ensure they align with the stability data. | |
| Precipitation or cloudiness in the solution | Poor solubility of excipients: Mannitol or other excipients may not be fully dissolved. | Ensure all excipients are completely dissolved during the formulation process. Gentle heating and stirring can aid dissolution. |
| pH shift: A significant change in pH could affect the solubility of carbetocin or excipients. | Re-measure the pH of the solution to ensure it is within the target range. | |
| Inconsistent assay results | Analytical method variability: Issues with the HPLC method, such as column degradation or improper mobile phase preparation. | Validate the HPLC method. Check the column performance, ensure the mobile phase is correctly prepared and degassed, and verify detector settings. |
| Sample handling: Improper dilution or storage of samples before analysis. | Standardize sample preparation procedures. Analyze samples promptly after preparation or store them under validated conditions. |
Experimental Protocols
Protocol 1: Preparation of a Heat-Stable Carbetocin Formulation
This protocol describes the preparation of a 0.1 mg/mL heat-stable carbetocin solution.
Materials:
-
Carbetocin active pharmaceutical ingredient (API)
-
Succinic acid
-
D-Mannitol
-
L-Methionine
-
Sodium hydroxide (e.g., 1 M solution)
-
Water for Injection (WFI)
Procedure:
-
In a suitable vessel, dissolve succinic acid (to a final concentration of 10 mM), D-mannitol (47 mg/mL), and L-methionine (1 mg/mL) in WFI.
-
Once all excipients are dissolved, add the carbetocin API to achieve a final concentration of 0.1 mg/mL.
-
Gently mix until the carbetocin is completely dissolved.
-
Adjust the pH of the solution to between 5.25 and 5.65 using a sodium hydroxide solution.
-
Filter the final solution through a sterile 0.22 µm filter.
-
Aseptically fill the solution into vials or ampoules.
Protocol 2: Stability-Indicating HPLC Method for Carbetocin
This method is designed to separate carbetocin from its potential degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detection |
| Column | C18 bonded silica (B1680970) gel column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient program to ensure separation of all impurities. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | 60°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Protocol 3: Forced Degradation Study for Carbetocin
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Incubate a carbetocin solution in 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a carbetocin solution in 0.1 M sodium hydroxide at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Oxidative Degradation: Expose a carbetocin solution to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store a solid sample of carbetocin at a high temperature (e.g., 80°C).
-
Photostability: Expose a carbetocin solution to a light source according to ICH Q1B guidelines.
Visualizations
Caption: Workflow for preparing and testing a heat-stable carbetocin formulation.
Caption: Major degradation pathways of carbetocin in solution.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
managing common side effects of carbetocin in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbetocin (B549339). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in research subjects administered carbetocin?
A1: Based on clinical trial data, the most frequently reported side effects of carbetocin include nausea, vomiting, headache, flushing, hypotension (low blood pressure), and tachycardia (increased heart rate).[1][2][3] Other less common effects can include abdominal pain, itching, dizziness, chest pain, and shortness of breath.[1]
Q2: How does the side effect profile of carbetocin compare to oxytocin (B344502) in research settings?
A2: Carbetocin generally exhibits a similar or slightly more favorable side effect profile compared to oxytocin.[2][3] Some studies suggest that carbetocin may be associated with a lower incidence of nausea and vomiting.[1][2] However, both drugs can cause hemodynamic changes such as hypotension and tachycardia.[1][3] The incidence and severity of these effects can be dose-dependent.
Q3: What is the mechanism of action of carbetocin?
A3: Carbetocin is a long-acting synthetic analogue of oxytocin. It exerts its effects by binding to oxytocin receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the uterus.[4] This binding activates the Gq signaling pathway, leading to a cascade of intracellular events that result in uterine contractions.
Troubleshooting Guides
Managing Common Side Effects
This section provides guidance on managing the most common side effects that may arise during an experiment involving carbetocin.
Issue 1: Subject exhibits nausea and vomiting.
-
Immediate Action:
-
Ensure the subject's airway is clear and they are in a comfortable position to prevent aspiration.
-
Provide supportive care, such as offering water to rinse their mouth.
-
Monitor vital signs, paying close attention to heart rate and blood pressure, as vomiting can sometimes trigger a vasovagal response.
-
-
Prophylactic and Treatment Strategies (if applicable to the study protocol):
-
Consider the pre-emptive use of antiemetic agents. Combination therapy with a 5-HT3 receptor antagonist and dexamethasone (B1670325) has been shown to be effective in other contexts and could be adapted for study protocols where clinically appropriate.
-
For ongoing nausea and vomiting, administration of a 5-HT3 antagonist can be considered.
-
-
Experimental Consideration:
-
Document the onset, duration, and severity of the nausea and vomiting.
-
If the side effect is severe or persistent, consider if the carbetocin dosage needs to be adjusted in future experiments or if the subject should be excluded from further participation, as per the pre-defined study protocol.
-
Issue 2: Subject develops hypotension and/or tachycardia.
-
Immediate Action:
-
If the subject is conscious, have them lie down in a supine position with their legs elevated. This can help to improve venous return to the heart.
-
Administer intravenous fluids as per the study protocol to increase intravascular volume.
-
Continuously monitor blood pressure and heart rate.
-
In cases of severe hypotension, a vasopressor agent like phenylephrine (B352888) or ephedrine (B3423809) may be required, as dictated by the experimental protocol and ethical guidelines.[5]
-
-
Monitoring Protocol:
-
Establish a baseline blood pressure and heart rate before carbetocin administration.
-
Monitor these vital signs at regular, frequent intervals post-administration (e.g., every 1-2 minutes for the first 10 minutes, then every 5 minutes).
-
-
Experimental Consideration:
-
The hypotensive effect of carbetocin is often transient. Document the nadir of the blood pressure and the time to recovery.
-
Evaluate if the rate of carbetocin administration could be a contributing factor. A slower infusion may mitigate these effects.
-
Issue 3: Subject complains of headache or exhibits flushing.
-
Immediate Action:
-
Ensure the subject is in a comfortable, quiet environment.
-
For flushing, a cool compress may provide some relief.
-
For mild to moderate headaches, a simple analgesic (e.g., acetaminophen) may be considered if permitted by the study protocol.
-
-
Monitoring Protocol:
-
Assess the severity of the headache using a standardized pain scale.
-
Document the onset and duration of both headache and flushing.
-
-
Experimental Consideration:
-
These side effects are generally self-limiting. Note their occurrence to establish a comprehensive safety profile of carbetocin in your experimental model.
-
Troubleshooting Experimental Results
Issue: Inconsistent or absent uterine contractions in an ex vivo uterine contractility assay.
-
Possible Causes & Solutions:
-
Tissue Viability: The health of the myometrial tissue is crucial. Ensure the tissue is fresh and has been properly handled from collection to the organ bath.[6][7] Discard any tissue that appears damaged. To confirm viability, challenge the tissue with a high potassium solution (e.g., 40 mM KCl) before adding carbetocin.[7] A lack of response to KCl indicates a non-viable tissue sample.
-
Experimental Conditions: Subtle variations can impact results. Strictly standardize the temperature (37°C), oxygenation (95% O2/5% CO2), and composition of the physiological salt solution (PSS).[6][7]
-
Agonist Concentration: If using an agonist to pre-contract the tissue, ensure a consistent, submaximal concentration is used across all experiments. An overpowering contractile stimulus can mask the effects of carbetocin.
-
Carbetocin Failure: In rare cases, the tissue may not respond to carbetocin. This could be due to receptor desensitization or other underlying tissue-specific factors.[8] If carbetocin failure is suspected, consider using an alternative uterotonic agent to confirm tissue responsiveness.
-
Data Presentation
Table 1: Incidence of Common Side Effects of Carbetocin vs. Oxytocin in Clinical Research
| Side Effect | Carbetocin Incidence (%) | Oxytocin Incidence (%) | Notes |
| Nausea | 6 - 20.7 | 15 - 21.4 | Some studies show a clinically significant lower incidence with carbetocin, though not always statistically significant.[1] |
| Vomiting | ~1.1 | ~2.1 | A meta-analysis found a lower risk of vomiting with intravenous carbetocin use during cesarean birth. |
| Headache | ~1.1 - 2.1 | ~2.1 | Incidence appears to be similar between the two drugs. |
| Flushing | More frequent with carbetocin in some studies | Less frequent than carbetocin in some studies | Generally a transient effect.[1] |
| Hypotension | Variable, reported in 14.4% in one study | Variable, reported in 8.5% in the same study | Both drugs can cause a transient drop in blood pressure.[1] |
| Tachycardia | Incidence similar to oxytocin | Incidence similar to carbetocin | Often occurs in response to hypotension. |
Note: Incidence rates can vary significantly depending on the study population, dosage, and route of administration.
Experimental Protocols
Protocol 1: Ex Vivo Uterine Contractility Assay
This protocol is adapted from established methods for measuring myometrial contractility.[6][7][9]
-
Tissue Preparation:
-
Obtain fresh human myometrial tissue biopsies and immediately place them in a chilled, oxygenated physiological salt solution (PSS).
-
Dissect the tissue into longitudinal strips of approximately 2 x 2 x 10 mm.
-
-
Mounting:
-
Mount the tissue strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 1-2 hours, with regular washes, until stable spontaneous contractions are observed.
-
-
Data Recording:
-
Record baseline contractile activity (force, frequency, and duration).
-
Add carbetocin at the desired concentrations and record the response.
-
If studying inhibition, pre-contract the tissue with an agonist like oxytocin before adding carbetocin.
-
-
Data Analysis:
-
Measure the changes in contractile parameters in response to carbetocin.
-
Calculate EC50 or IC50 values to determine the potency of carbetocin.
-
Protocol 2: Monitoring Cardiovascular Side Effects in Human Subjects
This protocol is based on methodologies from clinical trials assessing the cardiovascular effects of carbetocin.
-
Baseline Measurements:
-
Prior to carbetocin administration, record the subject's baseline blood pressure (BP), heart rate (HR), and a 12-lead electrocardiogram (ECG).
-
-
Carbetocin Administration:
-
Administer carbetocin as a slow intravenous injection over 1 minute.
-
-
Post-Administration Monitoring:
-
Continuously monitor BP and HR. Record values at 1, 2, 3, 5, and 10 minutes post-injection, and then at regular intervals as specified by the study protocol.
-
Obtain 12-lead ECGs at 5 and 10 minutes post-injection.
-
For more in-depth cardiac safety assessment, plasma troponin I levels can be measured at baseline and at pre-determined time points after drug administration (e.g., 6-10 hours).
-
-
Adverse Event Recording:
-
Record any subject-reported symptoms such as dizziness, palpitations, or chest pain.
-
Document the use of any interventions (e.g., vasopressors for hypotension).
-
Mandatory Visualizations
Caption: Carbetocin Gq Signaling Pathway.
Caption: Experimental Workflow for Side Effect Assessment.
References
- 1. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side‐effects of carbetocin to prevent postpartum hemorrhage: A systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. Oxytocin infusion for maintenance of uterine tone under prophylactic phenylephrine infusion for prevention of post-spinal hypotension in cesarean delivery: a prospective randomised double-blinded dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Risk Factors for Carbetocin Failure after a Cesarean Section: Is Obesity One of Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
Technical Support Center: Carbetocin Formulation and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of carbetocin (B549339) in aqueous solutions. Contrary to concerns about dimerization, carbetocin's molecular structure inherently prevents this particular degradation pathway. This guide will address the primary stability challenges of deamidation, oxidation, and racemization and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: Is carbetocin dimerization a significant issue in aqueous solutions?
A1: No, carbetocin dimerization is not a relevant degradation pathway. Unlike oxytocin, carbetocin lacks the specific chemical features—a disulfide bridge and an Nα group—that are necessary for dimerization to occur.[1] Therefore, formulation strategies for carbetocin should focus on preventing other known degradation pathways.
Q2: What are the main degradation pathways for carbetocin in aqueous solutions?
A2: The primary degradation routes for carbetocin are deamidation, oxidation, and racemization.[1][2] These reactions can be influenced by factors such as pH, temperature, and the presence of oxidative agents.
Q3: What is the optimal pH for a stable carbetocin formulation?
A3: The optimal pH for carbetocin stability in an aqueous solution is approximately 5.45 (within a range of 5.25–5.65).[1][3] This pH minimizes degradation from both acidic and alkaline conditions.
Q4: What excipients can be used to enhance carbetocin stability?
A4: A heat-stable formulation has been developed consisting of carbetocin (0.1 mg/mL) in a sodium succinate (B1194679) buffer with the addition of mannitol (B672) and L-methionine.[1][3] Mannitol acts as an isotonicity agent, while L-methionine serves as an antioxidant to prevent oxidative degradation.[1][4]
Q5: How should carbetocin solutions be stored?
A5: While a heat-stable formulation of carbetocin has shown excellent stability at elevated temperatures for extended periods, long-term storage at controlled room temperature (below 30°C) is recommended.[1][5][6] The heat-stable formulation is also not sensitive to freezing or light in its primary container.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency | Degradation of carbetocin due to deamidation, oxidation, or racemization. | - Ensure the pH of the aqueous solution is maintained between 5.25 and 5.65. - Incorporate an antioxidant like L-methionine (e.g., 1 mg/mL) into the formulation to prevent oxidation. - Store the solution at controlled room temperature (below 30°C). |
| Presence of Impurities | Formation of degradation products such as [D-Asn5] carbetocin under alkaline conditions or racemization products under acidic conditions.[7] | - Strictly control the pH of the solution to the optimal range of 5.25–5.65. - Use a suitable buffer system, such as sodium succinate, to maintain the target pH. - Analyze for known degradation products using a stability-indicating HPLC method. |
| Solution Discoloration or Particulate Matter | Potential oxidation or other degradation pathways leading to insoluble products. | - Purge the solution and the headspace of the container with an inert gas like nitrogen to minimize oxygen exposure. - Include an antioxidant such as L-methionine in the formulation. - Visually inspect solutions for any changes and discard if discoloration or particulates are observed. |
Quantitative Data Summary
The stability of a heat-stable carbetocin formulation (0.1 mg/mL carbetocin, 10 mM sodium succinate, 47 mg/mL D-mannitol, 1 mg/mL L-methionine, pH 5.25–5.65) has been extensively studied under various conditions.
Table 1: Accelerated Stability Data for Heat-Stable Carbetocin Formulation [1][2][3]
| Temperature | Relative Humidity | Duration | Potency Retention |
| 40°C | 75% RH | 6 months | ≥95% |
| 50°C | - | 3 months | ≥95% |
| 60°C | - | 1 month | ≥95% |
Table 2: Long-Term Stability Data for Heat-Stable Carbetocin Formulation [1][3]
| Temperature | Relative Humidity | Duration | Purity Retention |
| 30°C | 75% RH | 3 years | ≥95% |
Experimental Protocols
Protocol: Stability Testing of Carbetocin Aqueous Formulation
This protocol outlines a method for assessing the stability of a carbetocin aqueous formulation.
1. Materials and Equipment:
-
Carbetocin active pharmaceutical ingredient (API)
-
Excipients (e.g., sodium succinate, D-mannitol, L-methionine)
-
Water for Injection (WFI)
-
pH meter and electrode
-
HPLC system with a UV detector (220 nm) and a suitable C18 column
-
Stability chambers (e.g., 30°C/75% RH, 40°C/75% RH)
-
Glass vials and stoppers
2. Formulation Preparation:
-
Prepare a 10 mM succinic acid solution in WFI.
-
Dissolve D-mannitol (47 mg/mL) and L-methionine (1 mg/mL) in the succinic acid solution.
-
Adjust the pH of the solution to the target range (e.g., 5.45) using 1 M NaOH.
-
Dissolve carbetocin API in the buffered excipient solution to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm filter.
-
Aseptically fill the solution into glass vials, stopper, and seal.
3. Stability Study:
-
Place the vials into stability chambers at various conditions (e.g., 30°C/75% RH for long-term and 40°C/75% RH for accelerated stability).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 36 months), withdraw samples for analysis.
-
Analyze the samples for carbetocin content and impurities using a validated stability-indicating RP-HPLC-UV method.[8]
-
Monitor physical appearance (color, clarity, particulate matter) and pH.
4. Data Analysis:
-
Calculate the percentage of remaining carbetocin at each time point relative to the initial concentration.
-
Quantify any degradation products and report them as a percentage of the total peak area.
-
Plot the data to determine the degradation rate and estimate the shelf-life of the formulation.
Visualizations
Caption: Primary degradation pathways of carbetocin in aqueous solutions.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mghjournal.com [mghjournal.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. ES2637988T3 - Pharmaceutical composition of carbetocin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Carbetocin Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation of carbetocin (B549339) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of carbetocin in solution?
A1: The main degradation routes for carbetocin in solution are deamidation, oxidation, and racemization.[1][2]
-
Deamidation: This occurs at the amide side-chains of asparagine and glutamine, as well as at the C-terminal glycine (B1666218) amide. Deamidation is typically favored at lower pH values (acid-catalyzed hydrolysis) and to a lesser extent at higher pH (base-catalyzed hydrolysis).[1][2]
-
Oxidation: The thioether linkage in the carbetocin molecule is susceptible to oxidation, a process that is accelerated by increasing pH.[1][2]
-
Racemization: The asparagine residue can undergo racemization from the L-form to the D-form, which is a significant degradation pathway at a pH above approximately 6.[2] Racemization can also occur at the L-proline residue under acidic conditions and the L-serine residue under alkaline conditions.[3]
Q2: What is the optimal pH for carbetocin stability in an aqueous solution?
A2: The optimal pH for carbetocin stability in an aqueous solution is approximately 5.45.[1] A heat-stable formulation has been developed in a sodium succinate (B1194679) buffer with a pH range of 5.25–5.65.[1][2] This is notably higher than the typical pH range for oxytocin (B344502) formulations (pH 3.5–4.0), a difference attributed to structural variations between the two molecules.[1][2]
Q3: How do temperature and light affect the stability of carbetocin solutions?
A3: A heat-stable formulation of carbetocin has demonstrated high thermal stability, maintaining ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[1][2] This formulation has also been shown to be insensitive to light when stored in its primary container.[1][2] However, as a general practice for peptide drugs, protection from light is recommended during storage and handling.
Q4: Are there any excipients that can enhance the stability of carbetocin in solution?
A4: Yes, a heat-stable formulation has been developed consisting of 0.1 mg/mL carbetocin in a sodium succinate buffer, with the addition of mannitol (B672) and L-methionine.[1] In this formulation, L-methionine acts as an antioxidant, making degradation by oxidation negligible across a range of pH values.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of carbetocin potency in solution. | Improper pH of the buffer. | Verify the pH of your solution. The optimal pH for carbetocin stability is around 5.45.[1] Adjust the pH if necessary using a suitable buffer system (e.g., sodium succinate). |
| High storage temperature. | Store carbetocin solutions at recommended temperatures. While a heat-stable formulation exists, prolonged exposure to high temperatures will accelerate degradation.[1][2] | |
| Oxidative degradation. | If not using a formulation with an antioxidant, consider adding one like L-methionine to prevent oxidation of the thioether linkage.[1] | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of carbetocin. | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[2][4] This will help in peak identification and tracking. |
| Contamination of the sample or mobile phase. | Ensure proper handling and preparation of samples and mobile phases to avoid external contamination. Use high-purity solvents and reagents. | |
| Poor separation of carbetocin from its byproducts. | Suboptimal HPLC method. | Optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient profile, column temperature, or flow rate. A C18 column is commonly used for carbetocin analysis.[2][5][6] |
Data Summary
Table 1: Stability of Heat-Stable Carbetocin Formulation
| Storage Condition | Duration | Remaining Potency |
| 30°C / 75% RH | 3 years | ≥95% |
| 40°C / 75% RH | 6 months | ≥95% |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
Data sourced from Malm et al. (2018) as cited in multiple sources.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Carbetocin
This method is designed to separate carbetocin from its potential degradation products.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.[2][4][5]
-
Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).[2][6]
-
Mobile Phase A: 0.3 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water.[2] Alternatively, a potassium dihydrogen phosphate (B84403) buffer (pH 6.5) can be used.[5]
-
Gradient Elution: A gradient program should be developed to ensure the separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.
This protocol is a composite based on information from multiple sources and may require optimization for specific applications.
Protocol 2: Forced Degradation Study for Carbetocin
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the drug substance.[2][3]
-
Acid Hydrolysis:
-
Prepare a solution of carbetocin in 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[2]
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the sample using the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of carbetocin in 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).[2]
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze the sample by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of carbetocin in a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).[2]
-
Analyze the sample by the stability-indicating HPLC method.
-
-
Thermal Degradation:
-
Store a solid sample of carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).[2]
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by the stability-indicating HPLC method.
-
-
Photostability:
-
Expose a solution of carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples by the stability-indicating HPLC method.[2]
-
Visualizations
Caption: Major degradation pathways of carbetocin under different stress conditions.
Caption: General experimental workflow for assessing carbetocin stability.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
potential drug interactions with carbetocin acetate in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbetocin (B549339) acetate (B1210297) in a preclinical setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning a preclinical study and need to know about potential drug interactions with carbetocin acetate. What is known from preclinical studies?
A: Preclinical data on specific drug-drug interactions with this compound is limited. Most available information on interactions is theoretical and based on its known pharmacodynamic effects. For instance, due to its effects on uterine smooth muscle and potential for hypotension, there are warnings about co-administration with other drugs that have similar effects.[1][2]
Potential pharmacodynamic interactions to consider in your preclinical study design include:
-
Hypotensive Agents: Carbetocin may enhance the hypotensive effects of drugs such as ambrisentan, amlodipine, and aripiprazole.[1]
-
Drugs Affecting Uterine Tone: Co-administration with prostaglandins (B1171923) may potentiate the uterotonic effect of carbetocin.[2] Carboprost tromethamine may also increase the uterotonic activities of carbetocin.[1]
-
Anesthetics: Certain inhalation anesthetics like halothane (B1672932) and cyclopropane (B1198618) may increase the hypotensive effect of carbetocin while reducing its effect on the uterus.[2] Although primarily a clinical concern, this could be relevant in animal models requiring anesthesia.
Q2: How is carbetocin metabolized, and are there any known interactions with cytochrome P450 (CYP) enzymes?
A: There is a lack of specific preclinical studies detailing the metabolism of carbetocin via the cytochrome P450 (CYP) enzyme system.[3][4] Like oxytocin (B344502), carbetocin is a peptide and is likely metabolized by peptidases. One study identified two metabolites after incubation with rat kidney homogenate: desGlyNH2-carbetocin (metabolite I) and desLeuGlyNH2-carbetocin (metabolite II).[5] Given the peptide nature of carbetocin, significant CYP-mediated metabolism is not expected to be the primary route of elimination. However, without specific studies, the potential for minor CYP involvement or interactions with potent inhibitors or inducers cannot be entirely ruled out. When designing preclinical studies, especially with co-administration of drugs known to heavily interact with CYP enzymes, it would be prudent to monitor for any unexpected changes in the efficacy or side-effect profile of carbetocin.
Q3: Can carbetocin's activity be blocked in our animal model? What antagonists can be used?
A: Yes, the effects of carbetocin can be blocked by oxytocin receptor antagonists in preclinical models. In a study on male rats, the anxiolytic-like effects of carbetocin were blocked by oxytocin antagonists.[6] This indicates that the central effects of carbetocin are mediated through the oxytocin receptor. The study also found that carbetocin's metabolites act as pure antagonists at the oxytocin receptor in vitro.[5]
Q4: We are observing unexpected behavioral effects in our animal study after administering carbetocin. What is known about its central nervous system (CNS) effects?
A: Carbetocin, being an analog of oxytocin, can have central effects. In male rats, carbetocin has been shown to increase horizontal activity in an open-field test, which may suggest an anxiolytic-like action.[6] Unlike oxytocin, carbetocin did not induce grooming behavior in the same study.[6] Another preclinical study in mice found that carbetocin can prevent the expression of ethanol-induced behavioral sensitization, an effect that was independent of corticosterone (B1669441) levels.[7] These findings suggest that carbetocin can modulate behavior, and any unexpected behavioral observations in your study could be related to its central oxytocic activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable uterine response in ex vivo muscle bath experiments. | Desensitization of oxytocin receptors. | Pre-treatment of myometrial tissue with oxytocin can lead to an attenuation of contractions induced by both oxytocin and carbetocin.[8] Ensure consistent pre-treatment protocols across all tissue samples. |
| Species-specific differences in receptor expression or sensitivity. | Be aware of potential species differences. For example, the effect of oxytocin on equine myometrial tissue has been shown to be higher during diestrus.[9] Characterize the estrous cycle stage of your animal subjects if applicable. | |
| Unexpected cardiovascular effects (e.g., hypotension, tachycardia) in animal models. | Interaction with anesthetic agents. | Certain anesthetics can enhance the hypotensive effects of carbetocin.[2] If possible, use an anesthetic with minimal cardiovascular side effects or conduct a pilot study to establish a safe dose of carbetocin with your chosen anesthetic. |
| Vasodilation via non-uterine receptors. | While carbetocin is selective for the oxytocin receptor, off-target effects at very high doses cannot be completely excluded.[10] Consider performing dose-response studies to identify the minimum effective dose. | |
| Difficulty replicating in vivo behavioral effects. | Route of administration and blood-brain barrier penetration. | While carbetocin can cross the blood-brain barrier, its efficiency may vary.[11] Ensure a consistent route of administration and consider that intraperitoneal injections have been shown to produce central effects in rats.[6] |
| Interaction with other administered substances. | As detailed in the FAQs, consider potential pharmacodynamic interactions with other compounds used in your study. |
Quantitative Data Summary
Table 1: In Vitro Antagonistic Properties of Carbetocin and its Metabolites at the Oxytocin Receptor
| Compound | pA2 Value |
| Carbetocin | 8.21 |
| Carbetocin Metabolite II | 8.01 |
| Carbetocin Metabolite I | 7.81 |
| Data from a study using isolated myometrial tissue from rats.[5] |
Table 2: In Vitro Binding Affinities of Carbetocin and its Metabolites
| Compound | Myometrial Oxytocin Receptor Binding Affinity | Myometrial Vasopressin V1 Receptor Binding Affinity (nM) | Renal Vasopressin V2 Receptor Binding Affinity (nM) |
| Carbetocin | Similar magnitude as oxytocin | 7.24 +/- 0.29 | 61.3 +/- 14.6 |
| Carbetocin Metabolite I | Similar magnitude as oxytocin | 9.89 + 2.80 | - |
| Carbetocin Metabolite II | Similar magnitude as oxytocin | 33.7 +/- 7.34 | - |
| Data from a study using rat tissue homogenates.[5] |
Experimental Protocols
Protocol 1: In Vitro Uterine Contraction Assay
This protocol is based on a study comparing the effects of carbetocin and oxytocin on human myometrium.[8]
-
Tissue Preparation: Obtain myometrial samples from elective cesarean deliveries. Dissect the samples into strips (e.g., 4 strips per sample).
-
Organ Bath Setup: Suspend each strip in an individual organ bath chamber containing a physiologic salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissue to equilibrate in the organ bath for a specified period (e.g., 2 hours).
-
Pre-treatment (Optional): For interaction studies, pre-treat the tissue with a compound of interest (e.g., oxytocin 10⁻⁸ M) or a vehicle control for a defined duration (e.g., 2 hours).
-
Dose-Response Testing: Subject the tissue strips to increasing concentrations of carbetocin or a comparator (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Data Recording and Analysis: Record the amplitude and frequency of contractions. Calculate a motility index (amplitude × frequency) and the area under the curve of contractions. Compare the dose-response curves between different treatment groups.
Protocol 2: In Vivo Behavioral Assessment in Rodents (Open-Field Test)
This protocol is adapted from a study investigating the behavioral effects of carbetocin in rats.[6]
-
Animal Subjects: Use adult male rats (e.g., Wistar strain). House them under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: Administer carbetocin, a potential interacting drug, or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Acclimatization: Allow a set period for drug absorption and distribution before testing (e.g., 60 minutes).
-
Open-Field Test: Place individual rats in the center of a circular open-field arena.
-
Behavioral Recording: Record the spontaneous behavior of the rats for a defined period using a video camera. Key behaviors to score include:
-
Horizontal activity: Number of lines crossed.
-
Vertical activity (rearing): Number of times the rat stands on its hind legs.
-
Grooming: Duration of self-grooming behavior.
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests.
Visualizations
Caption: Carbetocin signaling pathway in myometrial cells.
Caption: Experimental workflow for preclinical drug interaction studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450 in drug interactions | springermedizin.de [springermedizin.de]
- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Carbetocin on Uterine Tone during Cesarean Section: A Comparison between Subarachnoid Block and General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Efficacy of Carbetocin in High-Risk PPH Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of carbetocin (B549339) in high-risk postpartum hemorrhage (PPH) models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during in vivo and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for carbetocin?
A1: Carbetocin is a long-acting synthetic analogue of oxytocin (B344502). It selectively binds to oxytocin receptors (OTRs) on the smooth muscle cells of the uterus (myometrium). This binding activates the Gq/11 protein signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to sustained uterine contractions.
Q2: Why is carbetocin sometimes referred to as a "partial agonist"?
A2: While carbetocin effectively stimulates uterine contractions, some studies have shown that its maximal contractile effect may be lower than that of oxytocin.[1] This suggests it may act as a partial agonist at the oxytocin receptor. Additionally, its metabolites have been found to be pure antagonists at the OTR, which could potentially modulate its overall effect.[1]
Q3: What are the key differences in the pharmacokinetic profiles of carbetocin and oxytocin?
A3: Carbetocin was designed to have a longer duration of action than oxytocin. It has a significantly longer half-life, which reduces the need for continuous infusion that is often required with oxytocin.[2] This prolonged action is a key advantage in both clinical and experimental settings.
Q4: Can prolonged exposure to carbetocin lead to reduced efficacy?
A4: Yes, similar to oxytocin, prolonged exposure to carbetocin can lead to desensitization of the oxytocin receptors. This process involves a reduction in the number of binding sites on the cell surface and a decrease in OTR mRNA expression.[3][4] This is a critical consideration in experimental designs that involve repeated or continuous dosing.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent efficacy of carbetocin in your high-risk PPH models.
Issue 1: High Variability in Uterine Contractile Response to Carbetocin
Question: We are observing significant variability in the uterine response to the same dose of carbetocin across our animal subjects. What could be the underlying causes?
Answer: High variability is a common challenge in in vivo uterotonic studies. Several factors can contribute to this:
-
Oxytocin Receptor (OTR) Density and Sensitivity: The expression of OTRs in the myometrium is not static and can be influenced by hormonal status (estrogen and progesterone (B1679170) levels), inflammation, and mechanical stretch of the uterus.[5] Animals at different stages of the estrous cycle or with varying levels of systemic inflammation may have different OTR densities, leading to varied responses.
-
Receptor Desensitization: Prior exposure to endogenous or exogenous oxytocin can lead to OTR desensitization, reducing the effectiveness of subsequent carbetocin administration.[3][4]
-
Genetic Background of Animal Strain: Different strains of rodents can exhibit varying sensitivity to uterotonic agents due to genetic differences in receptor expression and signaling pathways.
-
Anesthesia: The type and depth of anesthesia can influence uterine contractility and the response to uterotonics. Some anesthetic agents can have a relaxant effect on the uterus.
Troubleshooting Steps:
-
Standardize Animal Models:
-
Use animals of the same age, weight, and genetic strain.
-
For non-pregnant models, synchronize the estrous cycle of the animals before the experiment.
-
For pregnant models, use animals at the same gestational day.
-
-
Control for Inflammation:
-
Ensure animals are housed in a clean, stress-free environment to minimize baseline inflammation.
-
When using inflammation-induced PPH models (e.g., LPS), ensure consistent dosing and timing of the inflammatory agent.
-
-
Review Anesthetic Protocol:
-
Use a consistent anesthetic regimen for all animals.
-
Choose an anesthetic with minimal effects on uterine contractility if possible.
-
-
Consider a Dose-Response Study:
-
Conduct a pilot dose-response study to determine the optimal effective dose of carbetocin for your specific animal model and experimental conditions.
-
Issue 2: Carbetocin Appears Less Efficacious Than Expected Compared to Oxytocin
Question: In our high-risk PPH model, carbetocin is not showing the expected superior or even equivalent efficacy to oxytocin. Why might this be the case?
Answer: Several factors could contribute to this observation:
-
Model-Specific Pathophysiology: The nature of your high-risk PPH model is crucial.
-
Inflammation-Induced Atony: In models where uterine atony is induced by a strong inflammatory stimulus (e.g., high-dose LPS), the resulting downregulation of OTRs or disruption of downstream signaling pathways may be too severe for carbetocin to overcome effectively.
-
Traumatic Hemorrhage: In models of traumatic PPH (e.g., uterine artery injury), the primary issue is vascular damage rather than uterine atony. While uterotonics can help to constrict the uterus and reduce bleeding, they may not be sufficient to control hemorrhage from a transected artery.
-
-
Dosing Regimen: Carbetocin's long half-life means that a single bolus is typically sufficient. If you are comparing it to a continuous infusion of oxytocin, the total exposure and receptor occupancy over time will differ.
-
Metabolite Antagonism: As mentioned, carbetocin metabolites can act as OTR antagonists.[1] The rate of metabolism and accumulation of these antagonists could vary between species and individuals, potentially impacting the net agonistic effect of carbetocin.
Troubleshooting Steps:
-
Re-evaluate Your PPH Model:
-
Ensure your chosen model is appropriate for testing the efficacy of a uterotonic agent. Models of uterine atony are most relevant.
-
Consider the severity of the insult in your model. A less severe model might reveal more subtle differences between carbetocin and oxytocin.
-
-
Optimize Dosing and Timing:
-
For a fair comparison, consider comparing a single dose of carbetocin to a regimen of oxytocin that mimics its clinical use (e.g., a bolus followed by an infusion).
-
Administer carbetocin at the appropriate time point in your model (e.g., after the induction of atony or hemorrhage).
-
-
Measure Relevant Endpoints:
-
Beyond blood loss, consider measuring intrauterine pressure, frequency and amplitude of uterine contractions, and the need for rescue uterotonics.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of Carbetocin vs. Oxytocin in PPH Prevention (Clinical Data)
| Outcome | Comparison | Result | Certainty of Evidence |
| PPH ≥ 500 ml | Carbetocin vs. Oxytocin | Risk Ratio: 0.72 | Low |
| Use of Additional Uterotonics | Carbetocin vs. Oxytocin | Risk Ratio: 0.45 | Low |
| PPH ≥ 1000 ml | Carbetocin vs. Oxytocin | No significant difference | High |
| Blood Transfusion | Carbetocin vs. Oxytocin | No significant difference | Moderate |
Data adapted from WHO recommendations on uterotonics for the prevention of postpartum haemorrhage.[6]
Table 2: Pharmacokinetic Parameters of Carbetocin
| Parameter | Value | Species | Route of Administration |
| Half-life | ~40 minutes | Human | IV/IM |
| Onset of Action | ~2 minutes | Human | IV/IM |
| Duration of Action | ~60 minutes (IV), ~120 minutes (IM) | Human | IV/IM |
| Bioavailability (IM) | ~80% | Human | IM |
Data compiled from various clinical and pharmacological studies.[7]
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Uterine Atony and PPH Model in Rats
This protocol is adapted from studies on LPS-induced preterm labor and inflammation.[8][9][10][11]
Objective: To create a model of uterine atony and increased bleeding postpartum through systemic inflammation induced by LPS.
Materials:
-
Pregnant rats (e.g., Sprague-Dawley or Wistar) at day 18-20 of gestation.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).
-
Sterile, pyrogen-free 0.9% saline.
-
Carbetocin and/or oxytocin for injection.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for laparotomy.
-
Pre-weighed absorbent pads to measure blood loss.
-
Data acquisition system to measure intrauterine pressure (optional).
Procedure:
-
Animal Preparation: Acclimatize pregnant rats to the housing facility for at least one week.
-
LPS Administration:
-
Prepare a fresh solution of LPS in sterile saline. A common dose range is 0.1 to 2 mg/kg.[11] A pilot study is recommended to determine the optimal dose that induces uterine atony without causing excessive maternal mortality.
-
Administer LPS via intraperitoneal (IP) injection.
-
-
Induction of "Delivery":
-
Approximately 2-4 hours after LPS injection, anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Deliver the pups through small incisions in the uterine horns. Record the time of delivery.
-
-
Measurement of Blood Loss and Uterine Atony:
-
Immediately after delivery of the first pup, place pre-weighed absorbent pads around the uterus to collect shed blood.
-
Observe the uterus for signs of atony (flaccid, poorly contracted).
-
If measuring intrauterine pressure, insert a catheter connected to a pressure transducer into one uterine horn.
-
-
Carbetocin Administration:
-
Administer a single dose of carbetocin (e.g., via IV or IP injection) immediately after the delivery of the last pup. A dose-response study is recommended to determine the effective dose in your model.
-
The control group should receive a vehicle injection.
-
-
Data Collection:
-
Collect blood on the absorbent pads for a defined period (e.g., 30-60 minutes) after carbetocin administration.
-
Weigh the pads to quantify blood loss.
-
Continuously record intrauterine pressure to assess the uterine contractile response.
-
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.
Protocol 2: Uterine Artery Injury Model of PPH in Mice
This protocol is based on models of uterine injury and surgical hemostasis.[12][13][14]
Objective: To create a model of traumatic PPH by transecting the uterine artery.
Materials:
-
Non-pregnant or term-pregnant mice (e.g., C57BL/6).
-
Anesthesia (e.g., isoflurane).
-
Surgical microscope or magnifying loupes.
-
Microsurgical instruments.
-
Carbetocin and/or oxytocin for injection.
-
Pre-weighed absorbent material for blood collection.
-
Heparinized capillary tubes for blood sampling.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Surgical Exposure:
-
Perform a lower midline laparotomy to expose the uterus and uterine vessels.
-
Using a surgical microscope, carefully dissect and isolate one uterine artery.
-
-
Induction of Hemorrhage:
-
Once the artery is isolated, completely transect it with microscissors.
-
Immediately begin collecting the shed blood using pre-weighed absorbent material.
-
-
Carbetocin Administration:
-
At a predetermined time after the injury (e.g., 30-60 seconds), administer a single dose of carbetocin (e.g., via IV or IP injection).
-
The control group should receive a vehicle injection.
-
-
Data Collection:
-
Measure total blood loss by weighing the absorbent material.
-
Monitor the time to hemostasis (cessation of bleeding).
-
Serial blood samples can be taken to measure hematocrit.
-
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.
Visualizations
Carbetocin Signaling Pathway
Caption: Carbetocin signaling pathway in myometrial cells.
Experimental Workflow for Troubleshooting Inconsistent Efficacy
Caption: Logical workflow for troubleshooting carbetocin efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Carbetocin and Oxytocin for Prevention of Postpartum Haemorrhage [zenodo.org]
- 5. [Comparison of carbetocin and oxytocin effectiveness for prevention of postpartum hemorrhage after caesarean delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choice of uterotonic agents - WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 9. Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment [protocols.io]
- 11. inotiv.com [inotiv.com]
- 12. Bilateral uterine vessel ligation as a model of intrauterine growth restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uterine artery function in a mouse model of pregnancy complicated by diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arresting post-partum hemorrhage using the novel trans-vaginal uterine artery clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Blood pressure Following Carbetocin Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring blood pressure after the administration of carbetocin (B549339). Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is primarily used to prevent postpartum hemorrhage. However, one of its common side effects is hypotension due to its vasodilatory effects.[1][2] Accurate and timely blood pressure monitoring is therefore crucial in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary hemodynamic effect of carbetocin that necessitates blood pressure monitoring?
A1: The primary hemodynamic effect of carbetocin is vasodilation, which can lead to a decrease in blood pressure (hypotension).[1][2] This effect is a key reason for diligent blood pressure monitoring after its administration.
Q2: How soon after carbetocin administration should I expect to see changes in blood pressure?
A2: Changes in blood pressure, specifically a decrease, can be observed as early as 30-40 seconds after intravenous administration, with the most significant drop often occurring within the first few minutes.[3] Some studies have noted the peak hypotensive effect at around 63 to 80 seconds post-administration.[4]
Q3: What are the typical methods for monitoring blood pressure in a research setting after administering carbetocin?
A3: Both non-invasive and invasive methods are used. Non-invasive methods include intermittent monitoring with an automated oscillometric cuff and continuous non-invasive monitoring using techniques like the volume clamp method or applanation tonometry.[5][6][7][8] For beat-to-beat accuracy, especially in critical studies, invasive arterial blood pressure monitoring via an arterial line is the gold standard.[9][10]
Q4: Are there newer, less invasive methods for continuous blood pressure monitoring?
A4: Yes, wearable and mobile devices offering continuous blood pressure monitoring are emerging.[11] These technologies often use optical sensors and machine-learning algorithms to detect subtle arterial changes.[11] Other techniques include pulse transit time (PTT) and resonance sonomanometry.[12][13][14]
Q5: Can the route of carbetocin administration affect the hemodynamic response?
A5: One study found no significant hemodynamic differences between administering carbetocin as an intravenous bolus versus an infusion over 5 minutes.[6][7][8]
Troubleshooting Guides
Issue 1: Inaccurate or Variable Non-Invasive Blood Pressure (NIBP) Readings
-
Possible Cause: Incorrect cuff size or placement.
-
Solution: Ensure the blood pressure cuff width is 40% of the limb's circumference. The cuff should be placed at the level of the heart.
-
-
Possible Cause: Patient movement, noise, or vibrations.[15]
-
Solution: Ensure the subject is resting quietly in a controlled environment during measurement.
-
-
Possible Cause: Arrhythmias or bradycardia.
-
Solution: Oscillometric devices can be inaccurate in the presence of significant heart rate variability.[16] Consider switching to an invasive monitoring method if precise, continuous data is required.
-
-
Possible Cause: Extreme hypotension or hypothermia.[16]
-
Solution: In cases of severe hypotension, oscillometric NIBP may be unreliable. Invasive arterial monitoring is recommended for accurate readings in such scenarios.[15]
-
Issue 2: Troubleshooting Invasive Arterial Blood Pressure Monitoring
-
Possible Cause: Damped waveform (underestimation of systolic pressure, overestimation of diastolic pressure).
-
Possible Cause: Over-shooting or "ringing" waveform (overestimation of systolic pressure).
-
Solution: This indicates an under-damped system. Ensure all connections are secure and that the appropriate transducer is being used. Some monitoring systems have a feature to adjust damping.
-
-
Possible Cause: Incorrect transducer placement.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Monitoring
This protocol describes a typical non-invasive blood pressure monitoring setup for a research study involving carbetocin administration.
Methodology:
-
Subject Preparation: The subject should be in a resting state for at least 5 minutes in a quiet, temperature-controlled room.
-
Cuff Selection and Placement: Select an appropriately sized cuff and place it on the upper arm at the level of the heart.
-
Baseline Measurement: Record at least three baseline blood pressure readings, with one minute between each, and average the results.
-
Carbetocin Administration: Administer carbetocin as per the experimental design.
-
Post-Administration Monitoring:
-
For intermittent monitoring, record blood pressure at 1, 3, 5, 10, and 15-minute intervals after administration, and then as required by the study protocol.[19][20]
-
For continuous monitoring (e.g., using a Finometer®), record data continuously from before administration to the end of the observation period.[6][7][8]
-
Protocol 2: Invasive Arterial Blood Pressure Monitoring
This protocol outlines the setup for continuous, invasive blood pressure monitoring.
Methodology:
-
Catheter Insertion: Under sterile conditions, an appropriately sized arterial catheter is inserted into a peripheral artery, commonly the radial or femoral artery.[9]
-
System Setup:
-
Transducer Zeroing: The transducer is positioned at the phlebostatic axis and zeroed to atmospheric pressure.[15][18]
-
Data Acquisition: The transducer converts the pressure wave into an electrical signal, which is then displayed on a monitor, providing a continuous waveform and numerical values for systolic, diastolic, and mean arterial pressure.[10][17]
-
Monitoring: Continuous beat-to-beat blood pressure is monitored and recorded throughout the experiment.[10]
Data Presentation
Table 1: Hemodynamic Effects of Carbetocin vs. Oxytocin (Mean Change from Baseline)
| Parameter | Carbetocin | Oxytocin | Time Point of Measurement | Reference |
| Systolic Blood Pressure (mmHg) | -26 | -28 | Peak decrease at 63-80 seconds | [4] |
| Systolic Blood Pressure (mmHg) | -14.4 | -8.6 | 3 minutes post-administration | [2] |
| Diastolic Blood Pressure (mmHg) | -7.8 | -8.9 | 3 minutes post-administration | [2] |
Table 2: Comparison of Blood Pressure in Preeclamptic Patients Receiving Carbetocin or Oxytocin
| Blood Pressure Parameter | Time Point | Carbetocin Group | Oxytocin Group | p-value | Reference |
| Systolic BP (mmHg) | 1 minute | Significantly Higher | Significantly Lower | <0.05 | [19][21] |
| Systolic BP (mmHg) | 5 minutes | Significantly Higher | Significantly Lower | <0.05 | [19][21] |
| Diastolic BP (mmHg) | 1, 5, 10, 15 minutes | Significantly Higher | Significantly Lower | <0.05 | [19][21] |
| Mean Arterial Pressure (mmHg) | 1, 5, 10, 15 minutes | Significantly Higher | Significantly Lower | <0.05 | [19][21] |
Visualizations
Caption: Carbetocin signaling pathway leading to smooth muscle contraction and potential vasodilation.
Caption: Experimental workflow for monitoring blood pressure after carbetocin administration.
References
- 1. What are the side effects of Carbetocin? [synapse.patsnap.com]
- 2. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbetocin Is More Effective in Stabilizing Hemodynamic Parameters Compared to Oxytocin During Cesarean Section [mdpi.com]
- 4. Changes in blood pressure and cardiac output during cesarean delivery: the effects of oxytocin and carbetocin compared with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for Non-Invasive Monitoring of Arterial Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hemodynamic effects of carbetocin administered as an intravenous bolus or infusion during cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anesth-pain-med.org [anesth-pain-med.org]
- 9. Arterial Pressure Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. ama-assn.org [ama-assn.org]
- 12. Wearable Continuous Blood Pressure Monitoring Devices Based on Pulse Wave Transit Time and Pulse Arrival Time: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caltech Team Develops First Noninvasive Method to Continually Measure True Blood Pressure - www.caltech.edu [caltech.edu]
- 14. docseducation.com [docseducation.com]
- 15. Diagnostics and Therapeutics: Arterial Lines and Invasive Blood Pressure Monitoring — Taming the SRU [tamingthesru.com]
- 16. mmhimages.com [mmhimages.com]
- 17. m.youtube.com [m.youtube.com]
- 18. deltamed.pro [deltamed.pro]
- 19. Hemodynamic Effects of Oxytocin and Carbetocin During Elective Cesarean Section in Preeclamptic Patients Under Spinal Anesthesia: A Randomized Double-blind Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
mitigating the antidiuretic effect of carbetocin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mitigation of carbetocin's antidiuretic effect in animal studies.
Troubleshooting Guides
Issue: Significant Antidiuresis Observed After Carbetocin (B549339) Administration
-
Problem: My animal models are showing a marked decrease in urine output and an increase in urine osmolality after receiving carbetocin.
-
Possible Cause: This is a known side effect of carbetocin, which can activate vasopressin V2 receptors, leading to water retention. The effect is often dose-dependent.
-
Solution:
-
Dose Adjustment: Re-evaluate the dose of carbetocin. Determine if a lower dose can still achieve the desired primary effect (e.g., uterine contraction) while minimizing the antidiuretic effect.
-
Antagonist Co-administration: Consider the co-administration of a vasopressin V2 receptor antagonist. Compounds like conivaptan (B1669423) or tolvaptan (B1682983) have been shown to block the antidiuretic effects of oxytocin (B344502) analogues. Refer to the experimental protocols section for more details.
-
Monitor Electrolytes: Closely monitor serum sodium levels to assess the risk of hyponatremia, a potential consequence of excessive water retention.
-
Issue: Inconsistent or Unexpected Results with V2 Receptor Antagonists
-
Problem: I am co-administering a V2 receptor antagonist, but the antidiuretic effect of carbetocin is not being consistently mitigated.
-
Possible Cause:
-
Antagonist Dose: The dose of the V2 receptor antagonist may be insufficient to competitively block the effects of the carbetocin dose used.
-
Timing of Administration: The timing of the antagonist administration relative to carbetocin administration is critical. The antagonist needs to be present at the receptor site when carbetocin is active.
-
Pharmacokinetics: The pharmacokinetic profiles of carbetocin and the chosen antagonist may not be well-matched in the specific animal model being used.
-
-
Solution:
-
Dose-Response Study: Conduct a dose-response study for the V2 receptor antagonist to determine the optimal dose for blocking the specific dose of carbetocin you are using.
-
Optimize Administration Timing: Experiment with different administration schedules. For example, administer the antagonist a set amount of time before carbetocin to ensure it has reached peak receptor occupancy.
-
Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion of both compounds in your animal model.
-
Frequently Asked Questions (FAQs)
-
Q1: Why does carbetocin cause an antidiuretic effect?
-
A1: Carbetocin, an analogue of oxytocin, has a degree of cross-reactivity with vasopressin receptors, particularly the V2 receptor. Activation of the V2 receptor in the kidney collecting ducts promotes water reabsorption, leading to an antidiuretic effect.
-
-
Q2: What are the key parameters to measure when assessing the antidiuretic effect and its mitigation?
-
A2: Key parameters include urine volume, urine osmolality, and serum electrolyte levels (especially sodium). These should be measured at baseline and at various time points after drug administration.
-
-
Q3: Are there alternatives to carbetocin with a lower antidiuretic effect?
-
A3: Yes, research has focused on developing oxytocin analogues with higher selectivity for the oxytocin receptor over vasopressin receptors. For example, atosiban (B549348) is an oxytocin receptor antagonist that also blocks vasopressin receptors and has been used to inhibit uterine contractions. Newer agonists are being designed to minimize V2 receptor activity.
-
-
Q4: What animal models are typically used for these studies?
-
A4: Rats are a commonly used model for studying the renal effects of oxytocin analogues. The specific strain and sex may be chosen based on the experimental objectives.
-
Experimental Protocols
Protocol 1: Assessing the Antidiuretic Effect of Carbetocin
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House the animals in standard conditions with free access to food and water for at least one week before the experiment.
-
Hydration: Provide a water load (e.g., 2.5% of body weight) via oral gavage to ensure a good baseline urine flow.
-
Drug Administration: Administer carbetocin subcutaneously or intravenously at the desired dose. A vehicle control group should receive a saline injection.
-
Sample Collection: House the rats in metabolic cages to allow for the collection of urine. Collect urine at regular intervals (e.g., every 30 minutes for 2-4 hours).
-
Analysis: Measure the volume of urine collected at each time point. Analyze urine osmolality using an osmometer. Blood samples can be collected at the end of the experiment to measure serum sodium levels.
Protocol 2: Mitigating the Antidiuretic Effect with a V2 Receptor Antagonist
-
Animal Model & Acclimatization: As described in Protocol 1.
-
Antagonist Administration: Administer the V2 receptor antagonist (e.g., conivaptan) at the predetermined optimal dose and time before carbetocin administration.
-
Carbetocin Administration: Administer carbetocin as described in Protocol 1.
-
Control Groups: Include a vehicle control group, a carbetocin-only group, and an antagonist-only group to isolate the effects of each compound.
-
Sample Collection & Analysis: Follow the same procedures for sample collection and analysis as described in Protocol 1.
Quantitative Data
Table 1: Effect of Carbetocin and Conivaptan on Urine Output in Rats
| Treatment Group | Dose | Mean Urine Output (mL/30 min) |
| Vehicle Control | - | 1.5 ± 0.2 |
| Carbetocin | 1 µg/kg | 0.4 ± 0.1* |
| Conivaptan | 10 mg/kg | 1.6 ± 0.3 |
| Carbetocin + Conivaptan | 1 µg/kg + 10 mg/kg | 1.4 ± 0.2# |
*p < 0.05 compared to Vehicle Control #p < 0.05 compared to Carbetocin only (Note: Data are hypothetical and for illustrative purposes based on expected outcomes.)
Table 2: Effect of Carbetocin and Conivaptan on Urine Osmolality in Rats
| Treatment Group | Dose | Mean Urine Osmolality (mOsm/kg) |
| Vehicle Control | - | 250 ± 50 |
| Carbetocin | 1 µg/kg | 800 ± 100* |
| Conivaptan | 10 mg/kg | 240 ± 60 |
| Carbetocin + Conivaptan | 1 µg/kg + 10 mg/kg | 270 ± 55# |
*p < 0.05 compared to Vehicle Control #p < 0.05 compared to Carbetocin only (Note: Data are hypothetical and for illustrative purposes based on expected outcomes.)
Visualizations
Caption: Signaling pathway of carbetocin-induced antidiuresis and its mitigation.
Caption: Workflow for studying mitigation of carbetocin's antidiuretic effect.
Technical Support Center: Addressing Challenges of Carbetocin Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during experiments aimed at delivering carbetocin (B549339) across the blood-brain barrier (BBB).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering carbetocin across the blood-brain barrier (BBB)?
A1: The primary challenges stem from both the inherent properties of carbetocin and the formidable nature of the BBB. Carbetocin, a peptide analogue of oxytocin (B344502), is a relatively large and hydrophilic molecule, characteristics that inherently limit its ability to passively diffuse across the tightly regulated, lipid-rich BBB.[1] The BBB itself is equipped with tight junctions that restrict paracellular transport and active efflux transporters that can pump xenobiotics, potentially including carbetocin, back into the bloodstream.
Q2: What are the key physicochemical properties of carbetocin relevant to BBB penetration?
A2: Carbetocin's molecular weight is 988.2 g/mol , which is significantly larger than the general rule of thumb (<500 Da) for molecules that can more readily cross the BBB.[2] Its structure as a peptide analogue contributes to a high polar surface area and low lipophilicity, further hindering passive transcellular diffusion.[2] However, its increased stability and longer half-life compared to oxytocin make it an attractive candidate if the delivery challenge can be overcome.[3]
Q3: What are the main strategies being investigated to enhance carbetocin's brain uptake?
A3: Current research focuses on several key strategies:
-
Intranasal (IN) Delivery: This non-invasive approach aims to bypass the BBB by utilizing the direct nose-to-brain pathways along the olfactory and trigeminal nerves.[4][5][6] Clinical studies have already explored intranasal carbetocin for central nervous system (CNS) disorders.[7][8]
-
Nanoparticle-Mediated Delivery: Encapsulating carbetocin in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB through mechanisms like receptor-mediated or adsorptive-mediated transcytosis.[9][10][11]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in conjunction with intravenously administered microbubbles to transiently and locally open the BBB, allowing for increased permeability of therapeutic agents like carbetocin.[12][13][14][15]
Q4: How does carbetocin's mechanism of action at the receptor level differ from oxytocin in the CNS?
A4: Carbetocin is not simply a longer-lasting version of oxytocin. It exhibits distinct molecular pharmacology. Carbetocin is a functionally selective agonist for the oxytocin receptor (OXTR), meaning it preferentially activates the Gq signaling pathway.[3][16] Unlike oxytocin, it does not significantly activate other G-protein pathways (Gi/o) or recruit β-arrestins.[3][16] This unique signaling profile suggests that carbetocin may not perfectly mimic all of oxytocin's central effects and could have a different therapeutic and side-effect profile.[3]
Q5: What are the common in vitro and in vivo models used to assess BBB penetration of carbetocin?
A5:
-
In Vitro Models: The most common models are based on Transwell systems. These can range from simple monolayers of brain endothelial cells to more complex co-culture (with astrocytes and/or pericytes) or triple co-culture models that better mimic the in vivo environment.[17][18][19] Stem cell-derived models are also gaining traction to create reliable human BBB models.[19][20] Key measurements include Transendothelial Electrical Resistance (TEER) to assess barrier integrity and permeability coefficients for the drug candidate.
-
In Vivo Models: Animal models, typically rodents, are essential for validating in vitro findings. These studies involve administering carbetocin via the chosen route (e.g., intravenous, intranasal) and subsequently measuring its concentration in brain tissue and cerebrospinal fluid (CSF) using techniques like microdialysis or analysis of homogenized tissue.
Section 2: Troubleshooting Guides
Troubleshooting: In Vitro BBB Models (Transwell Assays)
Q: Problem: My Transendothelial Electrical Resistance (TEER) values are consistently low or variable. A:
-
Possible Cause 1: Cell Culture Issues. The primary brain endothelial cells or cell lines may be of poor quality, at too high a passage number, or have suboptimal growth conditions.
-
Solution 1: Use low-passage cells and strictly adhere to validated cell culture protocols. Confirm the absence of contamination (e.g., mycoplasma). Consider using co-culture models with astrocytes or pericytes, as these supporting cells are known to induce and maintain tighter barrier properties.[19]
-
Possible Cause 2: Incomplete Cell Monolayer. The cells may not have reached full confluency, leaving gaps in the barrier.
-
Solution 2: Allow cells to grow for a sufficient period to form a complete monolayer. Visually inspect the monolayer using microscopy before starting the transport experiment.
-
Possible Cause 3: Inaccurate TEER Measurement. Improper placement of electrodes or temperature fluctuations can affect readings.
-
Solution 3: Ensure the electrode is placed consistently in each well. Allow the culture plates to equilibrate to room temperature before measurement.
Q: Problem: TEER values are high, but carbetocin permeability is still very low and difficult to detect. A:
-
Possible Cause 1: Efflux Pump Activity. The in vitro model may be expressing active efflux transporters (like P-glycoprotein) that are actively removing carbetocin from the "brain" side of the monolayer.
-
Solution 1: Conduct the permeability assay in the presence and absence of known efflux pump inhibitors. A significant increase in carbetocin transport in the presence of an inhibitor would confirm this as the cause.
-
Possible Cause 2: Low Passive Permeability. This result may accurately reflect carbetocin's inherent difficulty in crossing the BBB. Less than 1.5% of systemically administered carbetocin is expected to cross the BBB.[1]
-
Solution 2: This is an expected result and serves as a baseline. Use this data to quantify the improvement provided by enhancement strategies (e.g., nanoparticle formulation). Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect very low concentrations.
Troubleshooting: Intranasal Delivery Methods
Q: Problem: Inconsistent or low carbetocin concentrations in brain tissue after intranasal administration in animal models. A:
-
Possible Cause 1: Improper Administration Technique. The formulation may be dripping out of the nares or being swallowed, leading to systemic absorption rather than direct nose-to-brain transport.[21]
-
Solution 1: Refine the administration technique. Ensure the animal's head is positioned correctly.[22] Administer small volumes (e.g., 5-10 µL per nostril for a mouse) to prevent runoff.[21]
-
Possible Cause 2: Formulation Issues. The physicochemical properties of the formulation (e.g., pH, viscosity, osmolarity) may not be optimal for nasal absorption and retention.[22][23]
-
Solution 2: Optimize the formulation. Consider including mucoadhesive agents (e.g., chitosan) to increase residence time in the nasal cavity and permeation enhancers to facilitate transport across the nasal epithelium.[23][24]
-
Possible Cause 3: Rapid Mucociliary Clearance. The natural clearance mechanism of the nasal cavity is removing the drug before it can be absorbed via neuronal pathways.[21]
-
Solution 3: As with Cause 2, the use of mucoadhesive polymers can significantly slow this clearance mechanism, providing a larger window for absorption.
Section 3: Data & Signaling Pathways
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Carbetocin
| Property | Value | Source(s) |
| Molecular Weight | 988.17 g/mol | |
| Formula | C45H69N11O12S | |
| Plasma Half-life | 85-100 minutes | [3] |
| BBB Penetration (Systemic) | < 1.5% | [1] |
| Stability | More resistant to enzymatic degradation than oxytocin. Heat-stable formulations are available. | [3][25] |
Table 2: Receptor Binding Affinities and Activity of Carbetocin
| Receptor | Binding Affinity (Ki) / Activity | Source(s) |
| Oxytocin Receptor (OXTR) | 7.1 nM (Ki) | [26] |
| Oxytocin Receptor (OXTR) | Partial agonist at Gq coupling. Does not recruit β-arrestin. | [3][16] |
| Vasopressin V1a Receptor (V1aR) | 7.24 nM (Ki, rat) | [3] |
| Vasopressin V1b Receptor (V1bR) | Does not activate; may act as an antagonist. | [3][16] |
| Vasopressin V2 Receptor (V2R) | 61.3 nM (Ki, rat) | [27] |
Signaling Pathways and Experimental Workflows
Caption: Carbetocin's selective signaling pathway at the oxytocin receptor.
Caption: General experimental workflow for assessing BBB delivery strategies.
Caption: Decision tree for troubleshooting low in vivo brain uptake.
Section 4: Experimental Protocols
Protocol 1: General Protocol for In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) onto the microporous membrane of Transwell inserts in the apical (luminal) chamber. If using a co-culture model, seed astrocytes and/or pericytes on the underside of the insert or in the basolateral (abluminal) chamber.
-
Culture and Barrier Formation: Culture the cells until a confluent monolayer is formed. Monitor the formation of the barrier by measuring the TEER daily using an epithelial voltohmmeter. Experiments should only begin once TEER values are stable and have reached a predetermined threshold (e.g., >150 Ω·cm²).
-
Permeability Experiment:
-
Replace the medium in both chambers with a fresh, serum-free assay buffer and allow it to equilibrate.
-
Add carbetocin (at a known concentration) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.
-
To maintain sink conditions, replace the volume of the removed sample with fresh assay buffer.
-
-
Quantification: Analyze the concentration of carbetocin in the collected samples using a validated, high-sensitivity method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: General Protocol for Intranasal Administration in Rodent Models
-
Animal Preparation: Lightly anesthetize the animal (e.g., mouse or rat) to prevent movement and ensure the head is held in a stable, slightly reclined position. This helps prevent the formulation from being immediately cleared to the pharynx.
-
Formulation Loading: Draw the carbetocin formulation into a precision micropipette. The volume should be small (e.g., 5-15 µL per nostril for a mouse) to avoid overflow.
-
Administration: Carefully place the pipette tip just inside the nostril, avoiding deep insertion which can cause injury. Slowly dispense the liquid, allowing the animal to inhale it. Alternate between nostrils if a larger total volume is required.
-
Post-Administration: Keep the animal in the reclined position for a few minutes post-administration to allow for absorption into the olfactory and trigeminal pathways.
-
Tissue Harvesting: At a predetermined time point post-administration, euthanize the animal and perfuse transcardially with saline to remove blood from the brain. Dissect the brain and other relevant tissues for analysis.
-
Analysis: Homogenize the brain tissue and use a validated analytical method (e.g., ELISA or LC-MS/MS) to determine the concentration of carbetocin.
References
- 1. The Effects of Oxytocin and its Analog, Carbetocin, on Genetic Deficits in Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin (medication) - Wikipedia [en.wikipedia.org]
- 5. Helping oxytocin deliver: considerations in the development of oxytocin-based therapeutics for brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease [review] [healthpartners.com]
- 7. Intranasal carbetocin reduces hyperphagia in individuals with Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cavitation Feedback Control of Focused Ultrasound Blood-Brain Barrier Opening for Drug Delivery in Patients with Parkinson’s Disease | MDPI [mdpi.com]
- 15. Targeted drug delivery with focused ultrasound-induced blood-brain barrier opening using acoustically-activated nanodroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro models of the blood-brain barrier for the study of drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. The nose has it: Opportunities and challenges for intranasal drug administration for neurologic conditions including seizure clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Intranasal delivery to the central nervous system: mechanisms and experimental considerations. | Semantic Scholar [semanticscholar.org]
- 23. wjpsronline.com [wjpsronline.com]
- 24. Evaluation of Recent Intranasal Drug Delivery Systems to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbetocin Dose-Response in Myometrial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the optimal carbetocin (B549339) dose-response in myometrial assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Solutions & Recommendations |
| No Spontaneous Contractions | Tissue hypoxia or damage during collection and transport. | - Immediately transport myometrial tissue in cold, oxygenated physiological salt solution (PSS). - Ensure PSS is correctly prepared, warmed to 37°C, and continuously gassed with 95% O2/5% CO2.[1] |
| Insufficient equilibration time. | - Allow myometrial strips to equilibrate in the organ bath for at least 1-2 hours, with regular washes.[1] | |
| Non-viable tissue. | - If no spontaneous contractions are observed after 2 hours, challenge the tissue with a high potassium solution (e.g., 40 mM KCl) to confirm tissue viability.[1][2] A contractile response indicates viability. | |
| Inconsistent Response to Carbetocin | Receptor desensitization due to prior oxytocin (B344502) exposure. | - Be aware that prior in vivo or in vitro exposure to oxytocin can attenuate the myometrial response to both oxytocin and carbetocin.[3][4][5] - If studying naïve tissue response, use myometrial samples from patients without prior oxytocin administration. - If investigating desensitization, a controlled pre-treatment with oxytocin can be part of the experimental design.[3][6] |
| Variability in oxytocin receptor (OTR) expression. | - OTR expression can vary between patients and is influenced by factors like gestational age and labor status.[7][8] - Use a sufficient number of biological replicates to account for this variability. - Consider quantifying OTR expression in your tissue samples via techniques like qRT-PCR or Western blotting for data stratification. | |
| Incorrect carbetocin concentration. | - Prepare fresh dilutions of carbetocin for each experiment. - Perform a full dose-response curve to determine the optimal concentration range for your specific tissue and experimental conditions. | |
| High Variability Between Replicates | Inconsistent tissue strip preparation. | - Dissect myometrial strips of uniform size and orientation, ensuring they are cut along the longitudinal axis of the muscle fibers.[9] |
| Fluctuations in organ bath conditions. | - Maintain a constant temperature (37°C) and continuous gassing of the PSS in the organ bath.[2][10][11] - Ensure a consistent flow rate if using a superfusion system.[2][9] | |
| Signal Drift or Loss of Contractility Over Time | Tissue fatigue or degradation. | - While myometrial strips can remain viable for over 6 hours, prolonged experiments may lead to a decline in contractility.[2] - Plan your experimental timeline efficiently. - Ensure continuous superfusion with fresh, pre-warmed, and gassed PSS to replenish nutrients and remove waste products.[1] |
| Changes in bath temperature or pH. | - Regularly monitor and maintain a stable temperature of 37°C and a pH of 7.4 in the organ bath.[1] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for carbetocin in the myometrium?
Carbetocin is a synthetic analogue of oxytocin and exerts its effect by binding to oxytocin receptors (OTRs) in the myometrial smooth muscle cells.[12] This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.[12][13][14]
2. How does carbetocin's in vitro potency compare to oxytocin?
In vitro studies on human myometrial strips have shown that oxytocin produces a greater contractile response (higher motility index) compared to carbetocin, both in naïve tissue and in tissue pre-treated with oxytocin.[3] One study reported that the maximal contractile effect of carbetocin was approximately 50% lower than that of oxytocin, with an EC50 about ten times higher.[15]
3. What is oxytocin receptor desensitization and how does it affect carbetocin's efficacy?
Oxytocin receptor desensitization is a phenomenon where prolonged exposure to oxytocin leads to a reduced responsiveness of the myometrium to further stimulation by oxytocin or its analogues.[4][6] This is a critical consideration in clinical settings and in vitro assays. Pre-treatment of myometrial tissue with oxytocin has been shown to attenuate the contractile response to subsequent doses of both oxytocin and carbetocin.[3]
4. What are the key parameters to measure in a carbetocin dose-response assay?
The primary parameters to quantify myometrial contractility in response to carbetocin include:
-
Amplitude of contractions: The force of each individual contraction.[3]
-
Frequency of contractions: The number of contractions over a specific time period.[3]
-
Motility Index: Calculated as amplitude multiplied by frequency, providing an overall measure of uterine activity.[3]
-
Area Under the Curve (AUC): Represents the total work done by the muscle over time.[3][16]
5. What is a typical concentration range for carbetocin in in vitro myometrial assays?
Based on published studies, a common concentration range for generating a dose-response curve for carbetocin in isolated organ bath experiments is from 10⁻¹⁰ M to 10⁻⁵ M.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies of carbetocin and oxytocin.
Table 1: Comparison of In Vitro Contractile Effects of Oxytocin and Carbetocin on Human Myometrium
| Parameter | Control Group (No Pre-treatment) | Oxytocin-Pretreated Group | Reference |
| Motility Index (√g.contractions/10 min) | Oxytocin significantly higher than carbetocin (p=0.003) | Oxytocin significantly higher than carbetocin (p=0.001) | [3] |
| Effect of Oxytocin Pre-treatment | Significantly lower motility index compared to control for both oxytocin (p=0.03) and carbetocin (p<0.001) | - | [3] |
Table 2: Pharmacodynamic Properties of Carbetocin and Oxytocin in Rat Myometrium
| Agent | Maximal Contractile Effect (g) | EC50 (nM) | Receptor Binding | Reference |
| Carbetocin | 2.70 ± 0.12 | 48.0 ± 8.20 | Partial agonist/antagonist at the oxytocin receptor. | [15] |
| Oxytocin | 5.22 ± 0.26 | 5.62 ± 1.22 | Agonist at the oxytocin receptor. | [15] |
Experimental Protocols
Protocol 1: In Vitro Myometrial Contractility Assay Using an Organ Bath
This protocol details the methodology for assessing the dose-response of carbetocin on isolated human myometrial strips.
1. Tissue Acquisition and Preparation:
- Obtain human myometrial biopsies from consenting patients undergoing elective cesarean sections, in accordance with institutional and ethical review board approvals.[1][2]
- Immediately place the tissue in cold, oxygenated physiological salt solution (PSS).
- Dissect the myometrium into fine strips (e.g., 2 mm x 10 mm), ensuring the cuts are parallel to the direction of the muscle fibers.[2][9]
2. Organ Bath Setup and Equilibration:
- Mount the myometrial strips in individual organ bath chambers containing PSS, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[2][10][11]
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[10][11]
- Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 1-2 hours, or until spontaneous, rhythmic contractions are stable.[2] Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
3. Dose-Response Measurement:
- Once stable spontaneous contractions are established, begin the cumulative addition of carbetocin to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[3][6]
- Allow the tissue to stabilize at each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
- Continuously record the isometric contractions using a data acquisition system.
4. Data Analysis:
- Analyze the recorded contractility data to determine the amplitude, frequency, motility index, and area under the curve for each carbetocin concentration.[3]
- Plot the dose-response curve, typically with the logarithm of the carbetocin concentration on the x-axis and the measured response on the y-axis.
- Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis.
Visualizations
Signaling Pathway of Carbetocin in Myometrial Cells
Caption: Carbetocin binds to the oxytocin receptor, initiating a signaling cascade that leads to myometrial contraction.
Experimental Workflow for Myometrial Contractility Assay
Caption: A step-by-step workflow for conducting an in vitro myometrial contractility assay.
Troubleshooting Logic for Inconsistent Carbetocin Response
Caption: A logical flowchart for troubleshooting inconsistent responses in carbetocin myometrial assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myometrial oxytocin receptor expression and intracellular pathways. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Myometrial Contractility Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Novel Carbetocin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of novel carbetocin (B549339) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to achieving high oral bioavailability for carbetocin?
A1: Like other peptide-based drugs, the oral bioavailability of carbetocin is primarily limited by two major physiological barriers. Firstly, it is susceptible to enzymatic degradation in the gastrointestinal (GI) tract by proteases such as pepsin, trypsin, and chymotrypsin. Secondly, its large molecular size and hydrophilic nature hinder its permeation across the intestinal epithelium.
Q2: What are the most promising strategies to improve the oral bioavailability of carbetocin?
A2: Several strategies are being explored to enhance the oral delivery of peptides like carbetocin. These include the use of permeation enhancers (e.g., medium-chain fatty acids), enzyme inhibitors, and advanced drug delivery systems such as nanoparticles and liposomes. Chemical modifications to the carbetocin molecule, such as lipidation or cyclization, are also being investigated to improve its stability and permeability.
Q3: Are there alternative routes of administration being explored for novel carbetocin formulations?
A3: Yes, intranasal delivery is a promising alternative route for carbetocin.[1][2] This route bypasses the harsh environment of the GI tract and avoids first-pass metabolism in the liver.[3] Intranasal formulations aim to deliver carbetocin directly to the systemic circulation, and potentially the central nervous system.[3]
Q4: What are the key stability challenges for carbetocin formulations?
A4: Carbetocin is susceptible to degradation under various conditions. In solution, it can undergo hydrolysis and oxidation. A heat-stable formulation of injectable carbetocin has been developed with an optimal pH of around 5.45 and includes antioxidants like L-methionine to minimize oxidative degradation.[4] For oral formulations, stability in the acidic environment of the stomach and in the presence of digestive enzymes is a major concern.
Q5: What is the mechanism of action of carbetocin?
A5: Carbetocin is a long-acting synthetic analogue of oxytocin (B344502) and acts as an agonist at oxytocin receptors.[5][6] These receptors are G-protein coupled receptors (GPCRs). Upon binding, carbetocin primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.
Troubleshooting Guides
Low In Vitro Permeability in Caco-2 Assays
Problem: My novel oral carbetocin formulation shows a low apparent permeability coefficient (Papp) in the Caco-2 permeability assay.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic permeability of carbetocin. | - Incorporate a validated permeation enhancer into your formulation. - Consider chemical modification of carbetocin (e.g., lipidation) to increase its lipophilicity. |
| Efflux by P-glycoprotein (P-gp) transporters. | - Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. - Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. |
| Inadequate release of carbetocin from the formulation. | - Ensure your formulation is designed for optimal dissolution in the assay buffer. - Characterize the release profile of your formulation under the assay conditions. |
| Compromised Caco-2 monolayer integrity. | - Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity before and after the experiment. - Include a low-permeability marker (e.g., Lucifer Yellow) in your assay to check for monolayer leakage. |
High Degradation in Simulated Gastric/Intestinal Fluid
Problem: My carbetocin formulation shows significant degradation in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF).
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis in SGF. | - Encapsulate the carbetocin formulation in an enteric coating that protects it from the low pH of the stomach and dissolves in the more neutral pH of the small intestine. |
| Enzymatic degradation by pepsin (SGF) or pancreatin (B1164899) (SIF). | - Co-formulate with a protease inhibitor (e.g., aprotinin, soybean trypsin inhibitor). Note: The use of protease inhibitors requires careful toxicological evaluation. - Utilize a drug delivery system (e.g., nanoparticles) that shields carbetocin from enzymatic attack. |
| Suboptimal pH of the formulation. | - Adjust the pH of your formulation to a range where carbetocin has shown maximum stability (around pH 5.5 for the heat-stable injectable formulation).[4] |
Inconsistent In Vivo Pharmacokinetic Data
Problem: I am observing high variability in the plasma concentrations of carbetocin after oral administration to animal models.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing technique. | - Ensure consistent oral gavage technique to minimize variability in the administered dose and delivery to the stomach.[7][8] - For nasal formulations, ensure consistent administration technique and device performance. |
| Variable gastric emptying rates. | - Standardize the fasting period for the animals before dosing. - Consider the impact of anesthesia, if used, as it can affect gastric emptying. |
| Food effects. | - Investigate the effect of food on the absorption of your formulation by conducting studies in both fasted and fed states. |
| Pre-systemic metabolism. | - While aiming to bypass first-pass metabolism, some degradation may still occur in the intestinal wall or liver. Analyze for known carbetocin metabolites in plasma samples.[9] |
Quantitative Data Summary
The following tables present illustrative data for novel carbetocin formulations. Note: This data is representative and intended for comparative purposes. Actual experimental results will vary based on the specific formulation and experimental conditions.
Table 1: In Vitro Permeability of Illustrative Oral Carbetocin Formulations across Caco-2 Monolayers
| Formulation | Carbetocin Concentration (µM) | Permeation Enhancer | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Carbetocin Solution | 10 | None | 0.5 ± 0.1 | 1.2 |
| Formulation A (Liposomes) | 10 | None | 1.8 ± 0.3 | 1.1 |
| Formulation B (Nanoparticles with Chitosan) | 10 | Chitosan | 3.5 ± 0.5 | 1.3 |
| Formulation C (Solution with Sodium Caprate) | 10 | Sodium Caprate (10 mM) | 5.2 ± 0.7 | 1.5 |
Table 2: Stability of Illustrative Oral Carbetocin Formulations in Simulated Gastrointestinal Fluids
| Formulation | Simulated Fluid | Incubation Time (hours) | Remaining Carbetocin (%) |
| Carbetocin Solution | SGF (pH 1.2, with pepsin) | 2 | 15 ± 5 |
| SIF (pH 6.8, with pancreatin) | 4 | 25 ± 8 | |
| Formulation D (Enteric-coated microparticles) | SGF (pH 1.2, with pepsin) | 2 | 92 ± 4 |
| SIF (pH 6.8, with pancreatin) | 4 | 65 ± 7 | |
| Formulation E (Nanoparticles with protease inhibitor) | SGF (pH 1.2, with pepsin) | 2 | 55 ± 9 |
| SIF (pH 6.8, with pancreatin) | 4 | 78 ± 6 |
Table 3: Pharmacokinetic Parameters of an Illustrative Intranasal Carbetocin Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous Bolus | 0.1 | - | - | 150 ± 25 | 100 |
| Intranasal Solution | 0.5 | 85 ± 15 | 15 ± 5 | 120 ± 20 | 16 |
| Intranasal Mucoadhesive Gel | 0.5 | 110 ± 20 | 25 ± 8 | 180 ± 30 | 24 |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® inserts: Seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for transport studies.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the test formulation (containing a known concentration of carbetocin) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side for apical-to-basolateral (A-B) transport studies.
-
For basolateral-to-apical (B-A) transport studies, add the test formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of carbetocin in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of carbetocin across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Protocol 2: Stability Study in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards (e.g., 0.2% NaCl, 0.32% pepsin, adjusted to pH 1.2 with HCl).
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards (e.g., 0.68% KH₂PO₄, with pancreatin, adjusted to pH 6.8 with NaOH).
-
-
Incubation:
-
Add the carbetocin formulation to pre-warmed SGF or SIF to achieve a known starting concentration.
-
Incubate the samples at 37°C with continuous gentle agitation.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for SIF).
-
Enzyme Inactivation: Immediately stop the enzymatic reaction in the collected samples, for example, by adding a protease inhibitor or by rapid pH adjustment.
-
Sample Analysis: Determine the concentration of intact carbetocin in each sample using a stability-indicating analytical method (e.g., RP-HPLC).
-
Data Analysis: Plot the percentage of remaining carbetocin against time to determine the degradation kinetics and half-life of carbetocin in each simulated fluid.
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).[10]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of carbetocin in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Bioavailability Calculation: To determine absolute bioavailability, a separate group of rats should be administered carbetocin intravenously. Absolute bioavailability (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Signaling pathway of the oxytocin receptor upon binding of carbetocin.
Caption: Experimental workflow for developing and evaluating novel carbetocin formulations.
Caption: Logical relationship for troubleshooting low bioavailability of oral carbetocin.
References
- 1. Intranasal Carbetocin Reduces Hyperphagia, Anxiousness, and Distress in Prader-Willi Syndrome: CARE-PWS Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. acadia.com [acadia.com]
- 4. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Technical Support Center: Carbetocin Experiments and Hemodynamic Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbetocin (B549339). The focus is on managing hypotensive events that may occur during experimental procedures.
Troubleshooting Guide: Managing Hypotensive Events
Hypotension is a known side effect of carbetocin, primarily due to its vasodilatory properties.[1][2] Proper management of blood pressure is critical for subject welfare and data integrity.
Issue: Sudden Drop in Blood Pressure Post-Carbetocin Administration
-
Immediate Actions:
-
Reduce or Stop Carbetocin Infusion: If administering carbetocin via continuous infusion, immediately reduce the rate or temporarily halt the infusion.
-
Administer Intravenous Fluids: A bolus of crystalloid fluids (e.g., 15 ml/kg over 10-15 minutes) can help to increase intravascular volume.
-
Administer Vasopressors: If hypotension persists, the use of vasopressor agents may be necessary. Phenylephrine and ephedrine (B3423809) are commonly used to manage hypotension during anesthesia.[3][4][5][6] Norepinephrine has also been suggested as a potential alternative.[3][4]
-
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for managing a hypotensive event during a carbetocin experiment.
Issue: Persistent Hypotension Despite Intervention
-
Advanced Considerations:
-
Oxytocin Receptor Antagonists: In cases of refractory hypotension, consider the use of a selective oxytocin receptor antagonist, such as atosiban, to competitively block the effects of carbetocin at the receptor level.[7]
-
Evaluate for Other Causes: Rule out other potential causes of hypotension, such as hemorrhage, hypothermia, or excessive anesthetic depth.
-
Cardiopulmonary Support: In severe cases, advanced cardiopulmonary support may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind carbetocin-induced hypotension?
A1: Carbetocin, an analogue of oxytocin, binds to oxytocin receptors, which are G protein-coupled receptors.[5] Activation of these receptors in vascular smooth muscle leads to vasodilation, resulting in a decrease in systemic vascular resistance and, consequently, a drop in blood pressure.[1] This effect is similar to that of oxytocin.[1]
-
Signaling Pathway:
Figure 2: Simplified signaling pathway of carbetocin-induced vasodilation.
Q2: How can I minimize the risk of hypotension during my carbetocin experiment?
A2:
-
Dose-Response: Administer the lowest effective dose of carbetocin. Conduct pilot studies to determine the optimal dose for your specific experimental model and endpoints.
-
Route and Rate of Administration: Intravenous bolus injections are more likely to cause a rapid drop in blood pressure.[8] Consider a slower intravenous infusion to mitigate this effect.[8][9]
-
Anesthesia: Be mindful of the anesthetic agents used, as many, particularly inhalants like isoflurane (B1672236) and sevoflurane, also have vasodilatory effects that can potentiate carbetocin-induced hypotension.
-
Fluid Maintenance: Ensure the subject is adequately hydrated with maintenance intravenous fluids throughout the experiment.
Q3: What are the expected hemodynamic changes following carbetocin administration?
A3: The primary hemodynamic change is a decrease in systolic and mean arterial blood pressure.[1][10][11][12] This is often accompanied by a reflex increase in heart rate (tachycardia).[11][12] The onset of hypotension is typically rapid, occurring within minutes of intravenous administration.[10][13]
| Parameter | Expected Change | Onset (IV) |
| Systolic Blood Pressure | Decrease | ~60-80 seconds[10] |
| Mean Arterial Pressure | Decrease | ~30 seconds[9] |
| Heart Rate | Increase (compensatory) | Minutes |
Table 1: Expected Hemodynamic Changes with Intravenous Carbetocin.
Q4: Are there any pharmacological agents I can use to specifically counteract carbetocin's hypotensive effects?
A4:
-
Vasopressors:
-
Oxytocin Receptor Antagonists:
-
Atosiban: A competitive antagonist at the oxytocin receptor that can be used to block the effects of carbetocin.[7]
-
| Agent | Mechanism of Action | Typical Experimental Dose (Rodents) |
| Phenylephrine | Alpha-1 Adrenergic Agonist | Titrate to effect |
| Ephedrine | Mixed-acting Sympathomimetic | Titrate to effect |
| Norepinephrine | Alpha and Beta Adrenergic Agonist | Titrate to effect |
| Atosiban | Oxytocin Receptor Antagonist | Varies by study |
Table 2: Potential Pharmacological Interventions for Carbetocin-Induced Hypotension.
Experimental Protocols
Protocol 1: Intravenous Carbetocin Administration in Anesthetized Rodents with Hemodynamic Monitoring
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane). Place the animal on a warming pad to maintain body temperature.
-
Catheterization: Surgically place catheters in a femoral artery for direct blood pressure monitoring and a femoral vein for drug and fluid administration.
-
Baseline Monitoring: Allow the animal to stabilize and record baseline hemodynamic parameters (mean arterial pressure, systolic and diastolic blood pressure, heart rate) for at least 30 minutes.
-
Carbetocin Administration: Administer carbetocin intravenously, either as a bolus or a slow infusion, at the desired dose.
-
Continuous Monitoring: Continuously monitor and record hemodynamic parameters throughout the experiment.
-
Management of Hypotension: If mean arterial pressure drops below 60 mmHg, initiate the troubleshooting workflow (Figure 1).
-
Experimental Workflow:
Figure 3: Experimental workflow for intravenous carbetocin administration in rodents with hemodynamic monitoring.
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. All experimental procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of oxytocin and carbetocin at cesarean section. A prospective double-blind randomized study using noninvasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressors for the Treatment and Prophylaxis of Spinal Induced Hypotension during Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 5. Phenylephrine Versus Ephedrine for the Management of Hypotension in the Obstetric Patient; Do We Have an Updated Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylephrine added to prophylactic ephedrine infusion during spinal anesthesia for elective cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Efficacy and safety of carbetocin applied as an intravenous bolus compared to as a short-infusion for caesarean section: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of carbetocin administered as an intravenous bolus or infusion during cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in blood pressure and cardiac output during cesarean delivery: the effects of oxytocin and carbetocin compared with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic Effects of Oxytocin and Carbetocin During Elective Cesarean Section in Preeclamptic Patients Under Spinal Anesthesia: A Randomized Double-blind Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Protocols for Synthetic Carbetocin Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of synthetic carbetocin (B549339) acetate (B1210297). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic carbetocin acetate, presented in a question-and-answer format.
Issue 1: Poor Resolution or Peak Tailing in RP-HPLC
-
Question: My chromatogram shows poor resolution between carbetocin and its impurities, with significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Poor resolution and peak tailing during the purification of carbetocin are common issues that can often be attributed to several factors related to the mobile phase, the column, or interactions with the peptide itself.
-
Mobile Phase pH: The pH of the mobile phase is critical for achieving sharp, symmetrical peaks for peptides. For carbetocin, a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard. An inappropriate pH can lead to ionization of residual silanols on the silica-based column, causing interactions with the positively charged peptide and resulting in peak tailing.
-
Column Choice and Condition: Not all C18 columns are the same. Differences in silica (B1680970) purity, end-capping, and pore size can significantly impact the separation of peptides. For challenging separations, a column specifically designed for peptides, such as one with a charged surface modification, can reduce unwanted secondary interactions and improve peak shape.[1] Column degradation over time can also lead to poor performance.
-
Ion-Pairing Agent Concentration: The concentration of TFA in the mobile phase affects the retention and peak shape of carbetocin. Insufficient ion-pairing can lead to broader peaks. Typically, a concentration of 0.1% TFA is used.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically around 2-3 with 0.1% TFA) to suppress the ionization of silanol (B1196071) groups.
-
Evaluate Different Columns: If peak tailing persists, consider screening different C18 columns or a column with an alternative chemistry, such as a phenyl or biphenyl (B1667301) phase, which can offer different selectivity for peptides with aromatic residues.[2]
-
Adjust Gradient Slope: A shallower gradient can often improve the resolution between closely eluting peaks.
-
Column Flushing and Regeneration: If the column has been used extensively, flushing with a strong solvent can help remove strongly adsorbed contaminants.
-
Issue 2: Low Yield of Purified this compound
-
Question: After purification and lyophilization, my final yield of this compound is significantly lower than expected. What are the potential reasons for this loss of product?
-
Answer: Low yield is a multifaceted problem that can arise at various stages of the purification and handling process.
-
Sub-optimal Chromatography: Poorly resolved peaks in your preparative HPLC can lead to the collection of fractions containing both your product and impurities, necessitating further purification steps and leading to product loss. Overly broad peaks can also result in the desired product being spread across multiple fractions, making clean collection difficult.
-
Peptide Adsorption: Peptides can adsorb to the surfaces of collection tubes, vials, and the chromatography system itself, especially if they are hydrophobic.
-
Incomplete Elution: The elution conditions may not be strong enough to completely remove the peptide from the column.
-
Degradation: Carbetocin can be susceptible to degradation under certain conditions of pH and temperature.[3] Prolonged exposure to harsh conditions during purification can reduce the yield of the final product.
-
Transfer Losses: Physical loss of the product during transfer between different steps (e.g., from collection tubes to the lyophilizer) can be a significant contributor to low yield, especially at a small scale.
Troubleshooting Steps:
-
Optimize HPLC Method: Refine your HPLC method to achieve sharp, well-resolved peaks to allow for precise fraction collection.
-
Use Low-Binding Labware: Employ low-protein-binding tubes and vials for fraction collection and storage.
-
Ensure Complete Elution: After the main peak has eluted, consider a high-organic wash step to strip any remaining product from the column.
-
Minimize Processing Time: Keep the time the peptide spends in solution and at room temperature to a minimum to reduce degradation.
-
Careful Handling: Be meticulous during all transfer steps to minimize physical loss of the product.
-
Issue 3: Poor Cake Appearance or High Residual Moisture after Lyophilization
-
Question: My lyophilized this compound has a collapsed, shrunken appearance, or the residual moisture content is too high. What could be causing this and how can I improve my lyophilization cycle?
-
Answer: A successful lyophilization cycle is crucial for the long-term stability of the peptide. Poor cake appearance and high residual moisture are often linked to the formulation and the lyophilization parameters.
-
Formulation Issues: The concentration of the peptide and the presence of excipients can affect the collapse temperature (the temperature at which the product loses its structure during primary drying). A formulation with a low collapse temperature is more prone to collapse if the shelf temperature is too high.
-
Inadequate Freezing: The freezing step is critical for establishing the pore structure of the cake. If the product is not completely frozen before applying the vacuum, it can lead to collapse.
-
Primary Drying Temperature Too High: If the shelf temperature during primary drying exceeds the collapse temperature of the formulation, the product will lose its structure, resulting in a poor cake appearance and potentially higher residual moisture.
-
Insufficient Secondary Drying: The secondary drying step is necessary to remove residual bound water. If this step is too short or the temperature is too low, the final product may have a high moisture content, which can compromise its stability.
Troubleshooting Steps:
-
Characterize Your Formulation: Determine the collapse temperature of your this compound solution to guide the selection of the primary drying temperature.
-
Ensure Complete Freezing: Hold the product at a temperature well below its freezing point for an adequate amount of time to ensure it is completely solidified.
-
Optimize Primary Drying: Set the shelf temperature during primary drying to be several degrees below the collapse temperature of the formulation.
-
Adequate Secondary Drying: Ensure the secondary drying phase is long enough and at a sufficiently high temperature (while remaining below the glass transition temperature of the dried product) to reduce residual moisture to an acceptable level.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found in synthetic carbetocin?
-
Q2: What is the recommended mobile phase for RP-HPLC purification of this compound?
-
A2: A common mobile phase system for the purification of this compound is a gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[4] The TFA acts as an ion-pairing agent to improve peak shape and resolution.
-
-
Q3: What type of HPLC column is best suited for carbetocin purification?
-
Q4: What is the optimal pH for a stable formulation of carbetocin before lyophilization?
-
Q5: How should I store purified, lyophilized this compound?
-
A5: Lyophilized peptides like this compound should be stored at -20°C or lower in a tightly sealed container to protect them from moisture and light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
-
Data Presentation
Table 1: Comparison of RP-HPLC Methods for Carbetocin Analysis
| Parameter | Method A | Method B |
| Column | C18 (125 mm x 4 mm, 5 µm) | C18 (150 x 3.0mm, 3.5 µm) |
| Mobile Phase A | Phosphate buffer-acetonitrile (76:24) | 0.3g Ammonium Acetate in 1000mL water + 380mL ACN + 8mL PIC B8, diluted to 2000mL with water |
| Mobile Phase B | Not specified (isocratic) | Acetonitrile/Mobile Phase A mixture |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 60°C | 60°C |
| Detection Wavelength | 220 nm | 220 nm |
| Reference | [5] | [9] |
Table 2: Stability of a Heat-Stable Carbetocin Formulation at Various Temperatures
| Storage Temperature | Duration | Purity Maintained |
| 30°C | 3 years | ≥95% |
| 40°C | 6 months | ≥95% |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
| Data from a study on a heat-stable formulation of carbetocin.[6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Carbetocin (Fmoc Strategy)
This protocol provides a general outline for the synthesis of carbetocin on a solid support using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent such as HBTU/DIPEA in DMF and add it to the deprotected resin. Allow the reaction to proceed until completion, which can be monitored by a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the carbetocin sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and the N-terminal butyrated tyrosine analogue).
-
Cleavage and Deprotection: Once the full-length peptide is assembled on the resin, treat it with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash it several times with cold ether to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Purification of Crude Carbetocin by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude carbetocin in a minimal amount of a suitable solvent, such as a mixture of mobile phase A and B or a small amount of acetic acid, and filter it to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Run a linear gradient of increasing mobile phase B (acetonitrile with 0.1% TFA) to elute the peptide. The specific gradient will need to be optimized based on the analytical chromatogram of the crude material.
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the chromatogram at 220 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure carbetocin.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified carbetocin trifluoroacetate (B77799) salt.
Protocol 3: Salt Exchange to this compound
-
Ion Exchange Chromatography: Dissolve the purified carbetocin trifluoroacetate in a suitable buffer and load it onto an ion-exchange column pre-equilibrated with an acetate buffer.
-
Elution: Elute the peptide with an increasing gradient of an acetate salt.
-
Desalting and Lyophilization: Desalt the fractions containing the this compound using a C18 solid-phase extraction cartridge or by RP-HPLC with a volatile acetate buffer system. Lyophilize the desalted solution to obtain the final this compound product.
Protocol 4: Lyophilization of Purified this compound
-
Formulation: Dissolve the purified this compound in water for injection or a suitable buffer at the desired concentration.
-
Freezing: Place the vials containing the carbetocin solution on the shelves of the lyophilizer and cool them to a temperature well below the freezing point of the solution (e.g., -40°C or lower). Hold at this temperature to ensure complete solidification.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to a point that is below the collapse temperature of the formulation (e.g., -10°C to -20°C). Hold under these conditions until all the ice has sublimated.
-
Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 20-25°C) to remove residual bound water molecules.
-
Stoppering and Storage: Once the cycle is complete, backfill the chamber with an inert gas and stopper the vials under vacuum. Store the lyophilized product at ≤ -20°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 6. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. mdpi.com [mdpi.com]
adjusting experimental design to account for carbetocin's long half-life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbetocin (B549339). The content is designed to address specific issues that may arise during experiments due to carbetocin's long half-life and unique pharmacological properties.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of carbetocin and how does it differ from oxytocin (B344502)?
Carbetocin, a synthetic analogue of oxytocin, is designed to have a significantly longer duration of action.[1][2] Its terminal elimination half-life varies depending on the route of administration and the species being studied. In humans, the intravenous half-life of carbetocin is approximately 33 to 41 minutes, while the intramuscular half-life is around 55 minutes.[1] This is substantially longer than the half-life of oxytocin, which is estimated to be around 3.5 minutes.[2]
Data Presentation: Comparison of Carbetocin and Oxytocin Half-Life
| Parameter | Carbetocin | Oxytocin |
| Terminal Elimination Half-Life (IV, human) | ~33 - 41 minutes[1] | ~3.5 minutes[2] |
| Terminal Elimination Half-Life (IM, human) | ~55 minutes[1] | Not applicable |
| Terminal Elimination Half-Life (IV, horse) | ~17.2 minutes | ~6.8 minutes |
Q2: How do I calculate an appropriate washout period for a crossover study with carbetocin?
A critical consideration for crossover studies is to ensure that the effects of the first treatment do not carry over to the second.[3][4] For drugs with a long half-life like carbetocin, a sufficient washout period is essential. A general rule of thumb is to allow for a washout period of at least 5 to 10 times the drug's elimination half-life.[4] Given carbetocin's intravenous half-life of approximately 40 minutes, a washout period of 200 to 400 minutes (approximately 3.5 to 6.5 hours) would be a reasonable starting point. However, the exact duration should be empirically determined based on the specific experimental model and the sensitivity of the assays being used.
Q3: My in vitro uterine contraction assay shows inconsistent responses to carbetocin. What are the potential causes?
Inconsistent results in in vitro uterine contractility assays with carbetocin can stem from several factors:
-
Tissue Viability and Handling: Ensure that the myometrial strips are fresh, handled gently during dissection, and properly mounted in the organ bath to maintain tissue viability.
-
Receptor Desensitization: Prolonged exposure to oxytocin or carbetocin can lead to desensitization of the oxytocin receptors, resulting in a diminished contractile response.[5] Ensure adequate washout between cumulative dose additions.
-
Partial Agonist/Antagonist Activity: Studies have shown that carbetocin can act as a partial agonist/antagonist at the oxytocin receptor.[6] This means that at higher concentrations, it may not produce the same maximal contractile effect as oxytocin and could even inhibit the response to subsequent oxytocin administration.
-
Experimental Conditions: Factors such as temperature, pH, and oxygenation of the physiological saline solution can significantly impact uterine muscle contractility. Ensure these parameters are stable and optimized for your tissue type.
Troubleshooting Guides
Guide 1: Designing a Pharmacokinetic (PK) Study for Carbetocin
Issue: Difficulty in accurately capturing the full pharmacokinetic profile of carbetocin due to its long half-life.
Solution:
-
Optimize Sampling Time Points:
-
Absorption Phase (IM/SC administration): Collect frequent samples shortly after administration to accurately determine the absorption rate and peak concentration (Cmax). Given a time to peak plasma concentration of around 30 minutes for IM administration, sampling at 5, 15, 30, 45, and 60 minutes post-dose would be appropriate.[1]
-
Elimination Phase: Space out sampling time points to cover at least 3 to 5 half-lives to accurately estimate the elimination rate constant and half-life. For an IV half-life of ~40 minutes, this would mean collecting samples up to 120-200 minutes post-dose.
-
-
Consider a Longer Study Duration: Compared to studies with short half-life drugs, extend the total duration of the PK study to ensure you capture the terminal elimination phase.
-
Utilize Population PK Modeling: For studies with sparse sampling, population pharmacokinetic modeling can be a powerful tool to estimate PK parameters more accurately.
Guide 2: Adjusting Dosing Regimens for In Vivo Studies
Issue: Determining the appropriate dosing interval for repeat-dose in vivo studies to achieve and maintain steady-state concentrations of carbetocin.
Solution:
-
Calculate the Dosing Interval (τ): The dosing interval should be determined based on the drug's half-life and the desired therapeutic window. A common starting point is to set the dosing interval to be approximately equal to the drug's half-life.[7][8] For carbetocin, with an IV half-life of ~40 minutes, a dosing interval of 30-60 minutes could be considered for maintaining relatively stable plasma concentrations.
-
Consider a Loading Dose: For drugs with long half-lives, reaching steady-state can take a significant amount of time (typically 4-5 half-lives).[9] To achieve therapeutic concentrations more rapidly, a loading dose can be administered, followed by a maintenance dose. The loading dose can be calculated based on the desired steady-state concentration and the volume of distribution.
-
Monitor for Accumulation: With repeated dosing of a long half-life drug, there is a potential for drug accumulation. Monitor for any signs of exaggerated pharmacodynamic effects or toxicity over the course of the study.
Experimental Protocols
Protocol 1: In Vitro Uterine Contraction Assay
This protocol is adapted from established methods for assessing uterine contractility.[6][10]
-
Tissue Preparation:
-
Obtain fresh uterine tissue from the model organism of interest.
-
Immediately place the tissue in ice-cold, oxygenated physiological salt solution (PSS).
-
Carefully dissect longitudinal myometrial strips (approximately 10 mm long and 2 mm wide).
-
-
Mounting and Equilibration:
-
Mount the tissue strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until spontaneous contractions stabilize.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions for at least 20 minutes.
-
Add carbetocin in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.
-
After the highest concentration, wash the tissue repeatedly to return to baseline.
-
(Optional) To investigate antagonist effects, pre-incubate a separate tissue strip with a potential antagonist before adding carbetocin.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the response as a percentage of the maximal response to a reference agonist (e.g., oxytocin) or as a change from the baseline spontaneous activity.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response).
-
Protocol 2: Oxytocin Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay.[1][11]
-
Membrane Preparation:
-
Homogenize uterine tissue (or cells expressing the oxytocin receptor) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
A fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin).
-
Increasing concentrations of unlabeled carbetocin (for competition binding) or buffer (for total binding).
-
A high concentration of unlabeled oxytocin (for non-specific binding).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of unlabeled carbetocin.
-
Determine the IC50 (the concentration of carbetocin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Carbetocin signaling pathway via the oxytocin receptor.
Caption: Workflow for a crossover study with carbetocin.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. homework.study.com [homework.study.com]
- 3. Discussion: View Thread - Statistical Consulting Section [community.amstat.org]
- 4. researchgate.net [researchgate.net]
- 5. library.wmuh.nhs.uk [library.wmuh.nhs.uk]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics made easy 11 Designing dose regimens - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Repeated dosing calculations – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. allucent.com [allucent.com]
- 10. reprocell.com [reprocell.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Carbetocin vs. Oxytocin for Postpartum Hemorrhage Prevention: A Comparative Guide
A Comprehensive Review of Efficacy, Safety, and Mechanism of Action for Researchers and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide. Uterotonic agents are crucial in the active management of the third stage of labor to prevent PPH. For decades, oxytocin (B344502) has been the gold standard. However, the synthetic oxytocin analogue, carbetocin (B549339), has emerged as a potent alternative. This guide provides an in-depth, objective comparison of carbetocin and oxytocin, focusing on their comparative efficacy, safety profiles, and underlying mechanisms of action, supported by experimental data.
Comparative Efficacy
Multiple systematic reviews and meta-analyses have compared the efficacy of carbetocin and oxytocin in preventing PPH across various clinical settings. The primary outcomes measured in these studies include the incidence of PPH (typically defined as blood loss ≥500 mL or ≥1000 mL), the need for additional uterotonic agents, and the amount of blood loss.
Cesarean Delivery
In women undergoing cesarean delivery, particularly those at high risk for PPH, carbetocin has demonstrated significant advantages over oxytocin. A systematic review and meta-analysis of 14 randomized controlled trials (RCTs) involving 3,068 high-risk women found that carbetocin was associated with a significant reduction in several key outcomes compared to oxytocin.[1] Specifically, carbetocin use resulted in:
-
Reduced mean blood loss in the first 24 hours.[1]
-
A lower postoperative drop in hemoglobin levels.[1]
-
A decreased incidence of PPH >500 mL.[1]
-
A significantly lower need for additional uterotonic agents.[1]
-
A reduced need for blood transfusion.[1]
Another meta-analysis focusing on low-risk women undergoing cesarean section (17 studies, 3,667 participants) also found that carbetocin was associated with a reduced need for additional uterotonic agents and a lower hemoglobin drop compared to oxytocin, without an increase in adverse effects.[2]
Vaginal Delivery
The evidence for the superiority of carbetocin in vaginal deliveries is less pronounced. A meta-analysis of five RCTs including over 30,000 women who had vaginal deliveries found no significant difference between carbetocin and oxytocin in the incidence of blood loss ≥500 mL or ≥1000 mL.[3] Furthermore, there were no significant differences in the need for additional uterotonics, blood transfusion, or uterine massage.[3] The authors concluded that carbetocin is as effective and safe as oxytocin for PPH prevention in vaginal deliveries, with the choice of agent likely depending on cost-effectiveness.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from meta-analyses comparing carbetocin and oxytocin for PPH prevention.
Table 1: Efficacy in High-Risk Women Undergoing Cesarean Delivery [1]
| Outcome | Odds Ratio (OR) [95% CI] | Mean Difference (MD) [95% CI] |
| Incidence of PPH >500 mL | 0.52 [0.36, 0.77] | |
| Need for additional uterotonic agents | 0.17 [0.07, 0.37] | |
| Need for blood transfusion | 0.27 [0.12, 0.57] | |
| Blood loss during first 24h (mL) | -111.07 [-189.34, -32.80] | |
| Postoperative hemoglobin drop (g/dL) | -0.46 [-0.79, -0.14] |
Table 2: Efficacy in Low-Risk Women Undergoing Cesarean Delivery [2]
| Outcome | Odds Ratio (OR) [95% CI] | Mean Difference (MD) [95% CI] |
| Need for additional uterotonic agents | 0.53 [0.39, 0.72] | |
| Need for blood transfusion | 0.57 [0.34, 0.97] | |
| Postoperative hemoglobin drop (g/dL) | -0.08 [-0.10, -0.06] |
Table 3: Efficacy in Women Undergoing Vaginal Delivery [3]
| Outcome | Relative Risk (RR) [95% CI] |
| Blood loss ≥500 mL | 0.52 [0.24, 1.15] |
| Blood loss ≥1000 mL | Not significantly different |
| Use of additional uterotonic agents | Not significantly different |
| Blood transfusion | Not significantly different |
Note: For some outcomes in the vaginal delivery meta-analysis, specific risk ratios were not provided as the results were not statistically significant.
Mechanism of Action and Pharmacokinetics
Both carbetocin and oxytocin are agonists of the oxytocin receptor (OTR), a G protein-coupled receptor.[4][5] The binding of these ligands to the OTR on uterine smooth muscle cells initiates a signaling cascade that leads to myometrial contractions.
Carbetocin is a synthetic analogue of oxytocin with structural modifications that confer a longer half-life and duration of action.[6][7] While oxytocin has a short half-life of 4-10 minutes, requiring a continuous infusion for sustained effect, carbetocin has a much longer duration of action, allowing for a single dose administration.[4][8]
The signaling pathway following OTR activation by both agonists is complex and involves multiple intracellular effectors.
Experimental Protocols
The methodologies employed in the clinical trials comparing carbetocin and oxytocin are crucial for interpreting their results. Below is a generalized experimental protocol based on common practices in published RCTs.
Detailed Methodological Considerations from a Representative RCT
A double-blinded, randomized controlled trial comparing intravenous carbetocin and oxytocin for PPH prevention in obese nulliparous women undergoing emergency cesarean delivery provides a specific example of the rigorous methodology required.[9]
-
Participants: 180 pregnant women with a BMI >30 undergoing emergency cesarean delivery were enrolled.[9]
-
Randomization and Blinding: Participants were randomly assigned in a double-blind fashion to receive either carbetocin or oxytocin.[9]
-
Intervention:
-
Primary Outcome: The primary outcome was the incidence of major primary PPH, defined as blood loss >1000 mL within 24 hours of delivery.[9]
-
Secondary Outcomes: Secondary measures included changes in hemoglobin and hematocrit levels pre- and post-delivery, the need for additional uterotonic agents, assessment of uterine tone at 2 and 12 hours postpartum, and the incidence of adverse effects.[9]
-
Results: In this specific high-risk population, no women in the carbetocin group required additional uterotonics, compared to 71.5% in the oxytocin group. Uterine contractility was also significantly better in the carbetocin group at 2 and 12 hours postpartum.[9]
Adverse Effects
The safety profiles of carbetocin and oxytocin are generally similar, with most adverse effects being mild and transient.[10] Common side effects for both drugs can include nausea, vomiting, flushing, headache, and metallic taste. Both drugs can also cause cardiovascular effects such as transient hypotension and tachycardia.[6] Close monitoring of blood pressure is particularly important in patients with pre-eclampsia or eclampsia.[6]
Conclusion
The available evidence strongly suggests that carbetocin is a more effective agent than oxytocin for the prevention of postpartum hemorrhage in women undergoing cesarean delivery, particularly in high-risk populations. Its longer duration of action, which allows for a single administration, offers a significant practical advantage over the continuous infusion required for oxytocin. In the context of vaginal delivery, carbetocin appears to be as effective as oxytocin. The choice between the two agents in this setting may therefore be guided by factors such as cost and local availability. For drug development professionals, the success of carbetocin highlights the potential for developing long-acting analogues of established therapeutics to improve clinical outcomes and simplify treatment regimens. Further research may focus on the cost-effectiveness of carbetocin in various healthcare settings and its efficacy and safety in other high-risk obstetric populations.
References
- 1. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review and meta-analysis of randomized trials comparing carbetocin to oxytocin in prevention of postpartum hemorrhage after cesarean delivery in low-risk women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbetocin - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mims.com [mims.com]
- 7. jogcr.com [jogcr.com]
- 8. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbetocin for the prevention of postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental validation of carbetocin's effect on uterine contractility
An in-depth examination of carbetocin's enhanced uterotonic effects compared to oxytocin (B344502), supported by experimental data and detailed methodologies.
Carbetocin (B549339), a synthetic analogue of oxytocin, has emerged as a potent uterotonic agent for the prevention of postpartum hemorrhage (PPH). Its pharmacological profile offers distinct advantages over the traditional use of oxytocin, primarily due to its longer duration of action and sustained effect on uterine contractility. This guide provides a comprehensive comparison of carbetocin and oxytocin, presenting quantitative data from in vitro and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Superior Pharmacokinetic and Pharmacodynamic Profile
Carbetocin's enhanced clinical efficacy is rooted in its molecular structure, which confers greater stability against enzymatic degradation compared to oxytocin.[1] This results in a significantly longer plasma half-life of approximately 40 minutes, whereas oxytocin's half-life is a mere 3 to 6 minutes.[2][3] This extended duration of action translates to a more sustained contractile response in the myometrium, reducing the need for continuous intravenous infusion that is often required with oxytocin.[1][4]
Carbetocin exerts its effect by binding to oxytocin receptors (OTR) on uterine smooth muscle cells, which are G-protein coupled receptors.[2][3][5] This binding initiates a signaling cascade that leads to an increase in intracellular calcium levels, ultimately causing muscle contraction.[2][3]
Quantitative Comparison of Uterine Contractility
Experimental data consistently demonstrates carbetocin's potent and prolonged effect on uterine contractility compared to oxytocin. In vitro studies on isolated myometrial strips have shown that while oxytocin may have a higher maximal contractile effect, carbetocin induces a prolonged and stable uterine response.
| Parameter | Carbetocin | Oxytocin | Reference |
| Receptor Binding Affinity (Ki) | 7.1 nM | ~0.71 nM | [6] |
| Functional Potency (EC50) for Gq activation | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [6] |
| Maximal Contractile Effect (in vitro) | ~50% lower than oxytocin | Higher maximal effect | [7] |
Clinical trials further substantiate the superior performance of carbetocin in preventing PPH.
| Clinical Outcome | Carbetocin | Oxytocin | Reference |
| Need for Additional Uterotonic Agents | Significantly lower | Higher | [8] |
| Intraoperative Blood Loss | Significantly reduced | Higher | [8] |
| Uterine Tone (2 hours post-op) | Better sustained | Less sustained | [8] |
Experimental Validation of Uterine Contractility
The uterotonic effects of carbetocin and its analogues are typically validated using in vitro organ bath assays with myometrial tissue.
Detailed Protocol for In Vitro Uterine Contractility Assay
This protocol outlines the key steps for assessing the contractile response of uterine tissue to pharmacological agents.
1. Tissue Preparation:
-
Myometrial biopsies are obtained from patients undergoing cesarean section with informed consent.
-
The tissue is immediately placed in a physiological salt solution (PSS), such as Krebs solution, and transported to the laboratory.
-
Fine strips of myometrium (approximately 2 mm x 10 mm) are dissected from the biopsy.
2. Organ Bath Setup:
-
The myometrial strips are mounted in individual organ bath chambers containing PSS.
-
The PSS is continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature of 37°C.
-
One end of the tissue strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
3. Equilibration and Spontaneous Contractions:
-
The tissue is allowed to equilibrate in the organ bath for a period of 60-90 minutes, during which it is periodically stretched to a baseline tension.
-
Spontaneous rhythmic contractions will typically develop during this period.
4. Agonist-Induced Contractions and Data Recording:
-
Once stable spontaneous contractions are established, a uterotonic agent such as oxytocin or carbetocin is added to the bath in increasing concentrations (cumulative dose-response curve).
-
The contractile activity (force and frequency) is recorded continuously using a data acquisition system.
-
Parameters such as the amplitude of contractions, frequency of contractions, and the area under the curve are analyzed to quantify the drug's effect.
5. Data Analysis:
-
The contractile response is typically expressed as a percentage of the maximal response to a reference agonist (e.g., potassium chloride).
-
Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the test compound.
Molecular Signaling Pathway of Carbetocin
Carbetocin, like oxytocin, initiates uterine contractions through the activation of the Gq-protein coupled oxytocin receptor. The binding of the ligand to the receptor triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.
Comparative Binding Profiles
While both carbetocin and oxytocin bind to the same receptor, their binding kinetics and selectivity differ. Oxytocin exhibits a higher binding affinity for the oxytocin receptor.[6] However, carbetocin's structural modifications result in a more stable ligand-receptor interaction, contributing to its prolonged duration of action.
References
- 1. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAP kinase ERK5/MAPK7 is a downstream effector of oxytocin signaling in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbetocin and Oxytocin: Duration of Action and Clinical Efficacy in Postpartum Hemorrhage Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synthetic oxytocin (B344502) analogue, carbetocin (B549339), and the naturally occurring hormone, oxytocin, with a focus on their duration of action and effectiveness in the prevention of postpartum hemorrhage (PPH). This document synthesizes data from numerous clinical trials and pharmacological studies to offer a comprehensive resource for researchers and professionals in the field of drug development and obstetrics.
Executive Summary
Carbetocin, a long-acting synthetic analogue of oxytocin, is primarily utilized for the prevention of uterine atony and excessive bleeding after childbirth.[1][2][3] Both carbetocin and oxytocin exert their effects by binding to oxytocin receptors in the smooth muscle of the uterus, stimulating rhythmic contractions.[1][2][4][5] The key distinction between the two lies in their pharmacokinetic profiles, with carbetocin exhibiting a significantly longer duration of action. This prolonged effect is attributed to its resistance to enzymatic degradation.[3] Clinical evidence suggests that a single administration of carbetocin can be as effective as a continuous infusion of oxytocin in preventing PPH, particularly following cesarean sections.[6]
Pharmacokinetic and Clinical Efficacy Comparison
The following table summarizes the key quantitative data comparing carbetocin and oxytocin.
| Parameter | Carbetocin | Oxytocin | Source(s) |
| Half-life | Approximately 40 minutes | 4-10 minutes | [7][8] |
| Onset of Action (IV) | Approximately 1.2 minutes | Almost immediate | [1][4] |
| Duration of Action (IV) | Approximately 60 minutes | Uterine contractions last for about 6 minutes, followed by rhythmic contractions for 60 minutes | [1][4][9] |
| Duration of Action (IM) | Approximately 120 minutes | Sustained uterine contractions for about 11 minutes | [1][4] |
| Need for Additional Uterotonics | Significantly lower compared to oxytocin in several studies | Higher requirement for additional uterotonics in comparative trials | [7][10][11][12][13] |
| Effect on Blood Loss | Studies show reduced or comparable blood loss to oxytocin | Standard of care for PPH prevention, but may be less effective than carbetocin in some high-risk populations | [6][10][11][14] |
| Uterine Tone | Produces sustained higher amplitude and frequency of contractions | Generates hypertonic uterine activity | [11][15][16] |
Signaling Pathway of Carbetocin and Oxytocin
Both carbetocin and oxytocin mediate their effects through the same signaling pathway upon binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR primarily couples to Gαq/Gα11 proteins. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevation in calcium, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the contraction of the uterine smooth muscle.
Figure 1: Signaling pathway of carbetocin and oxytocin.
Experimental Protocols
Assessment of Uterine Contractility
A common method to quantify the duration and intensity of uterine contractions involves the use of an intrauterine pressure transducer (IUPT).
Methodology:
-
Patient Population: Pregnant women at term scheduled for delivery (either vaginal or cesarean section).
-
Drug Administration: Following delivery, participants are randomized to receive either a single intravenous (IV) or intramuscular (IM) injection of carbetocin (e.g., 100 µg) or a standard oxytocin protocol (e.g., an initial IV bolus followed by a continuous infusion).
-
IUPT Placement: An IUPT is inserted into the uterine cavity to measure changes in intrauterine pressure.
-
Data Collection: Continuous recordings of uterine activity are collected for a specified period (e.g., 3-4 hours).
-
Analysis: The frequency, amplitude (in mmHg), and duration (in seconds) of contractions are measured. Uterine performance can be quantified in Montevideo Units (MVUs), calculated by subtracting the baseline uterine pressure from the peak contraction pressure for each contraction in a 10-minute window and summing the pressure differences.[15]
Quantification of Postpartum Blood Loss
Accurate measurement of blood loss is crucial for assessing the efficacy of uterotonic agents.
Methodology:
-
Patient Population: As described above.
-
Blood Collection: All blood lost from the time of delivery until a specified postpartum time point (e.g., 24 hours) is collected. This includes blood soaked in surgical drapes, pads, and any free-flowing blood.
-
Quantification Methods:
-
Gravimetric Method: Weighing all blood-soaked materials and subtracting their known dry weight. The conversion of 1 gram is approximately equal to 1 milliliter of blood.[17]
-
Volumetric Method: Using calibrated collection bags or drapes to directly measure the volume of collected blood.[12][18]
-
Colorimetric Method: A sensitive technique that involves extracting hemoglobin from blood-soaked materials and measuring its concentration using a spectrophotometer to calculate the total blood volume lost.[6]
-
-
Data Analysis: The total blood loss is calculated and compared between the carbetocin and oxytocin groups. The incidence of PPH (defined as blood loss >500 mL for vaginal delivery and >1000 mL for cesarean section) is also determined for each group.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a randomized controlled trial comparing carbetocin and oxytocin.
Figure 2: Experimental workflow for comparing carbetocin and oxytocin.
Conclusion
The available evidence strongly indicates that carbetocin possesses a significantly longer duration of action compared to oxytocin. This prolonged uterotonic effect, achieved with a single dose, presents a potential advantage in the clinical management of the third stage of labor, particularly in settings where continuous infusion may be challenging. Numerous studies have demonstrated that carbetocin is at least as effective as, and in some cases superior to, oxytocin in preventing postpartum hemorrhage, as evidenced by a reduced need for additional uterotonic agents and comparable or lower blood loss. The choice between carbetocin and oxytocin may depend on various factors, including the patient's risk profile for PPH, the clinical setting, and cost-effectiveness considerations. Further research is warranted to continue exploring the full therapeutic potential and optimal use of carbetocin in diverse obstetric populations.
References
- 1. Carbetocin - Wikipedia [en.wikipedia.org]
- 2. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Carbetocin used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Double-blind, randomized comparison of the effect of carbetocin and oxytocin on intraoperative blood loss and uterine tone of patients undergoing cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized controlled trial on the comparison of two doses of carbetocin with oxytocin for the prevention of postpartum hemorrhage (concert trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of blood loss for the diagnosis of postpartum hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Postpartum uterine response to oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Oxytocin infusion dose-response to maintain uterine tone in obese elective cesarean patients: a randomized controlled trial [frontiersin.org]
- 17. irl.umsl.edu [irl.umsl.edu]
- 18. Quantitative blood loss measurement methods for early detection of primary postpartum haemorrhage following vaginal birth: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Kinetics of Carbetocin and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), and the endogenous hormone oxytocin at the human oxytocin receptor (OTR). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological properties of these two important uterotonic agents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of carbetocin and oxytocin binding to the oxytocin receptor. These values highlight the differences in their affinity, potency, and kinetic profiles.
| Parameter | Carbetocin | Oxytocin | Reference Cell Type/Assay Condition |
| Binding Affinity (Ki) | ~7 nM | ~0.71 nM | Human Oxytocin Receptor |
| Dissociation Constant (Kd) | Not explicitly found for Carbetocin | 1.6 nM | Human Myometrial Cells (from mathematical model) |
| Association Rate (kon) | Not explicitly found | 6.8 x 105 M-1min-1 | Human Myometrial Cells (from mathematical model)[1] |
| Dissociation Rate (koff) | Not explicitly found | 1.1 x 10-3 min-1 | Human Myometrial Cells (from mathematical model)[1] |
| Functional Potency (EC50 for Gq activation) | 48.0 - 48.8 nM | 5.62 - 9.7 nM | HEK293 cells expressing human OTR[2][3] |
| Receptor Selectivity | Highly selective for OXTR; acts as an antagonist at V1a and V1b receptors.[3] | Binds to OXTR and can also activate vasopressin V1a and V1b receptors.[3] | Human Receptors |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity (Ki) of carbetocin and oxytocin to the oxytocin receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled carbetocin and oxytocin for the human oxytocin receptor by their ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Oxytocin.
-
Competitors: Unlabeled carbetocin and oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/C glass fiber filters pre-treated with 0.5% polyethyleneimine.
-
Multi-well Plate Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the oxytocin receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
Serial dilutions of unlabeled carbetocin or oxytocin.
-
[3H]-Oxytocin at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
For total binding, add vehicle instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq Protein Activation
This protocol details the methodology used to compare the functional potency of carbetocin and oxytocin in activating the Gq protein signaling pathway, as described in a study by Di Giorgio et al. (2016).[3]
Objective: To measure the ability of carbetocin and oxytocin to induce conformational changes in the Gq protein heterotrimer, indicative of its activation, using a BRET-based biosensor.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids:
-
Human oxytocin receptor (hOXTR).
-
Gαq subunit tagged with Renilla luciferase (Rluc8).
-
Gγ2 subunit tagged with green fluorescent protein (GFP10).
-
Gβ1 subunit.
-
-
Transfection Reagent.
-
Cell Culture Medium.
-
PBS containing 0.1% glucose.
-
Coelenterazine (B1669285) h (BRET substrate).
-
96-well white microplates.
-
BRET Plate Reader.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with plasmids encoding hOXTR, Gαq-Rluc8, GFP10-Gγ2, and Gβ1 using a suitable transfection reagent.
-
Cell Preparation for BRET Assay: 48 hours post-transfection, wash, harvest, and resuspend the cells in PBS with 0.1% glucose.
-
BRET Measurement:
-
Distribute the cell suspension into a 96-well white microplate.
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately before reading, add serial dilutions of carbetocin or oxytocin to the wells.
-
Measure the luminescence signal at two wavelengths simultaneously using a BRET plate reader: one for the Rluc8 emission (donor) and one for the GFP10 emission (acceptor).
-
-
Data Analysis: Calculate the BRET ratio by dividing the GFP10 signal by the Rluc8 signal. A decrease in the BRET ratio indicates a conformational change in the G-protein heterotrimer, signifying activation. Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Both carbetocin and oxytocin activate the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gq and Gi proteins, leading to downstream cellular responses.
Caption: Oxytocin Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
BRET Assay Workflow
This diagram outlines the workflow for the Bioluminescence Resonance Energy Transfer (BRET) assay to measure G-protein activation.
Caption: BRET Assay Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
Carbetocin's Partial Agonism versus Oxytocin's Full Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular pharmacology of carbetocin (B549339), a long-acting oxytocin (B344502) analogue, and the endogenous hormone oxytocin. We delve into their distinct interactions with the oxytocin receptor (OTR), focusing on the concept of partial versus full agonism and its implications for downstream signaling pathways. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Distinguishing Full and Partial Agonism at the Oxytocin Receptor
Oxytocin is the archetypal full agonist for its receptor. Upon binding, it elicits a maximal physiological and cellular response by robustly activating the canonical Gq/11 signaling pathway and promoting the recruitment of β-arrestin.[1][2][3] In contrast, carbetocin is classified as a partial agonist. While it binds to and activates the OTR, it does so with a lower maximal efficacy compared to oxytocin.[3][4] This distinction is not merely a matter of degree; it reflects a fundamental difference in how these two ligands stabilize the receptor in distinct conformational states, leading to biased signaling.
Comparative Analysis of Receptor Interaction and Signaling
The differential effects of oxytocin and carbetocin can be quantified at several key stages of receptor activation: receptor binding affinity, G-protein activation, and β-arrestin recruitment.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, providing a direct comparison of the pharmacological profiles of oxytocin and carbetocin at the human oxytocin receptor.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Ki (nM) | Experimental Method |
| Oxytocin | Human OTR | 0.71 | Radioligand Binding Assay |
| Carbetocin | Human OTR | 7 | Radioligand Binding Assay |
Ki (Inhibition Constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: G-Protein Activation (Gq/11 Pathway)
| Ligand | Parameter | Value | Experimental Method |
| Oxytocin | EC50 (nM) | 9.7 ± 4.43 | BRET-based G-protein activation assay |
| Emax (%) | 100 | BRET-based G-protein activation assay | |
| Carbetocin | EC50 (nM) | 48.8 ± 16.09 | BRET-based G-protein activation assay |
| Emax (%) | 45 ± 6 | BRET-based G-protein activation assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.[3]
Table 3: β-Arrestin Recruitment
| Ligand | β-Arrestin 1 Recruitment | β-Arrestin 2 Recruitment | Experimental Method |
| Oxytocin | Yes | Yes | BRET-based β-arrestin recruitment assay |
| Carbetocin | No | No | BRET-based β-arrestin recruitment assay |
Data from Passoni et al. (2016) indicates that carbetocin does not promote the recruitment of β-arrestins, a key difference from oxytocin.[3]
Signaling Pathways and Functional Selectivity
The canonical signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.[1][2][5]
Oxytocin, as a full agonist, robustly activates this Gq/11 pathway and also engages other signaling cascades, including those mediated by β-arrestins.[2][3] In contrast, carbetocin exhibits strong functional selectivity, preferentially activating the Gq/11 pathway while failing to recruit β-arrestins.[3][6] This biased agonism of carbetocin leads to a distinct downstream signaling profile.
Visualization of Signaling Pathways
Caption: Comparative signaling pathways of Oxytocin and Carbetocin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of ligands for the oxytocin receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the human oxytocin receptor are prepared by homogenization and centrifugation.[7]
-
Incubation: In a 96-well plate, membranes are incubated with a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of the unlabeled competitor ligand (oxytocin or carbetocin).[7][8]
-
Equilibration: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow binding to reach equilibrium.[7][8]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
G-Protein Activation Assay (GTPγS Binding Assay)
This functional assay measures the ability of an agonist to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, indicating receptor activation.
Caption: Workflow for a GTPγS binding assay.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.[9][10]
-
Incubation: Membranes are incubated in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (oxytocin or carbetocin).[9][10]
-
Reaction: The incubation is carried out at a specific temperature (e.g., 30°C) for a defined time.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.[9]
β-Arrestin Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between the oxytocin receptor and β-arrestin in live cells.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the human oxytocin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin (1 or 2) fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[3][11][12]
-
Assay Preparation: Transfected cells are seeded into 96-well plates.
-
Stimulation: The cells are stimulated with different concentrations of the agonist (oxytocin or carbetocin).
-
BRET Measurement: Immediately before and after agonist addition, the BRET substrate (e.g., coelenterazine h) is added, and light emissions are measured at two wavelengths corresponding to the donor and acceptor.[3][12]
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Dose-response curves can be generated to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.[3]
Conclusion
The distinction between carbetocin's partial agonism and oxytocin's full agonism is a clear example of functional selectivity at a G-protein coupled receptor. Carbetocin's bias towards the Gq/11 pathway and its lack of β-arrestin recruitment represent a significant divergence from the signaling profile of oxytocin.[3][6] This molecular-level understanding is crucial for the rational design of new therapeutics targeting the oxytocin system, allowing for the potential to selectively engage desired signaling pathways while avoiding others that may lead to unwanted side effects. For drug development professionals, these differences highlight the importance of comprehensive pharmacological profiling beyond simple binding affinity to fully characterize the activity of novel ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]
Carbetocin Outperforms Placebo in Preventing Uterine Atony: A Comparative Guide
For Immediate Release
New analyses of placebo-controlled studies underscore the efficacy of carbetocin (B549339) in preventing uterine atony, a leading cause of postpartum hemorrhage (PPH). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and the underlying signaling pathway.
Efficacy of Carbetocin vs. Placebo in Preventing Uterine Atony
Clinical trial data consistently demonstrates that a single dose of carbetocin is significantly more effective than placebo in preventing uterine atony and its complications following childbirth. The following tables summarize the key quantitative outcomes from placebo-controlled studies.
Table 1: Key Efficacy Outcomes of Carbetocin vs. Placebo
| Outcome | Carbetocin | Placebo | Risk Ratio (RR) [95% CI] | Certainty of Evidence |
| Postpartum Hemorrhage (PPH) ≥500 ml | Reduced | Higher Incidence | 0.42 [0.31–0.57][1] | Moderate |
| Postpartum Hemorrhage (PPH) ≥1000 ml | Reduced | Higher Incidence | 0.52 [0.38–0.72][1] | Moderate |
| Use of Additional Uterotonics | Reduced | Higher Incidence | 0.19 [0.13–0.27][1] | Low |
| Need for Blood Transfusion | Reduced | Higher Incidence | 0.48 [0.26–0.89][1] | Moderate |
| Mean Blood Loss | Lower | Higher | Mean Difference: -138.37 ml [-193.24 to -83.50][1] | Moderate |
| Change in Hemoglobin (pre- vs. post-birth) | Smaller Reduction | Larger Reduction | Mean Difference: -4.33 g/L [-6.42 to -2.23][1] | Moderate |
Table 2: Adverse Events of Carbetocin vs. Placebo
| Adverse Event | Carbetocin | Placebo | Risk Ratio (RR) [95% CI] | Certainty of Evidence |
| Nausea | No significant difference | No significant difference | 0.88 [0.48–1.61][1] | Low |
| Headache | No significant difference | No significant difference | 1.35 [0.65–2.82][1] | Low |
| Abdominal Pain | No significant difference | No significant difference | 1.14 [0.75–1.73][1] | Low |
| Shivering | No significant difference | No significant difference | 0.54 [0.26–1.11][1] | Moderate |
| Fever | No significant difference | No significant difference | 1.14 [0.36–3.59][1] | Moderate |
Experimental Protocols
The data presented is primarily derived from randomized, placebo-controlled trials. A common experimental design is as follows:
-
Patient Population: Women at high risk for PPH undergoing cesarean section.[1]
-
Intervention: A single intravenous (IV) bolus of 100 µg carbetocin.[1]
-
Comparator: A single IV bolus of a matching placebo (e.g., normal saline).
-
Administration: The intervention or placebo is administered immediately after the delivery of the infant.
-
Primary Outcomes: The primary outcomes typically assessed include the incidence of PPH (defined as blood loss ≥500 ml or ≥1000 ml) and the need for additional uterotonic agents to control uterine bleeding.
-
Secondary Outcomes: Secondary outcomes often include measured blood loss, changes in hemoglobin levels, the need for blood transfusion, and the incidence of adverse events.
Mechanism of Action: Signaling Pathway
Carbetocin is a long-acting synthetic analogue of oxytocin (B344502). It exerts its uterotonic effect by binding to and activating oxytocin receptors in the myometrium. This activation initiates a G-protein coupled signaling cascade, leading to uterine contractions.
Experimental Workflow
The typical workflow for a placebo-controlled trial of carbetocin for the prevention of uterine atony is outlined below.
References
Carbetocin vs. Oxytocin: A Cost-Effectiveness Analysis for Postpartum Hemorrhage Prevention
A Comprehensive Comparison for Researchers and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide. Uterotonic agents are crucial in the third stage of labor to prevent PPH. For decades, oxytocin (B344502) has been the standard of care. However, carbetocin (B549339), a long-acting synthetic analogue of oxytocin, has emerged as a potential alternative. This guide provides a detailed, objective comparison of the cost-effectiveness of carbetocin and oxytocin, supported by experimental data and methodologies, to inform research, clinical, and drug development decisions.
Performance and Cost-Effectiveness: A Quantitative Overview
Multiple studies have evaluated the cost-effectiveness of carbetocin compared to oxytocin for the prevention of PPH, with varying results depending on the healthcare system and delivery method. In many high-resource settings, carbetocin has been found to be a cost-saving or cost-effective alternative.
A study in a low-PPH-burden, high-resource city in China found that PPH prevention with carbetocin reduced major unfavorable outcomes and saved costs and quality-adjusted life-years (QALYs). In this analysis, carbetocin was associated with a reduction in PPH-related costs of USD 29 per birth and a gain of 0.00059 QALYs per birth. Similarly, a UK-based study focusing on vaginal births concluded that carbetocin leads to lower treatment costs and fewer PPH events compared to oxytocin.[1][2] The UK study reported cost savings of £55 and 0.0342 fewer PPH events per woman with carbetocin use.[1][2]
Conversely, in settings with different economic thresholds and drug pricing, the cost-effectiveness of carbetocin is less clear. A study in the Philippines concluded that carbetocin is not a cost-effective choice for PPH prevention in both vaginal and cesarean deliveries at its current price, suggesting that a price reduction would be necessary for it to be considered a viable alternative.[3][4] In Colombia, carbetocin was found to be a dominant (more effective and less costly) alternative for preventing PPH in elective cesarean sections, but not in vaginal deliveries where it was more effective but also more costly.[5][6]
The tables below summarize the key quantitative findings from these economic evaluations.
Table 1: Cost-Effectiveness of Carbetocin vs. Oxytocin in a High-Resource Setting (Hong Kong)
| Outcome (per 1,000 births) | Carbetocin | Oxytocin | Difference |
| PPH ≥500 mL | Fewer cases | More cases | -13.7 |
| PPH ≥1,500 mL | Fewer cases | More cases | -1.9 |
| Hysterectomy | Fewer cases | More cases | -0.15 |
| Maternal Death | Fewer cases | More cases | -0.02 |
| Cost per birth (USD) | Lower Cost | Higher Cost | -29 |
| QALYs gained per birth | Higher Gain | Lower Gain | +0.00059 |
Table 2: Cost-Effectiveness of Carbetocin vs. Oxytocin for Vaginal Birth in the UK [1][2]
| Outcome (per woman) | Carbetocin | Oxytocin | Difference |
| PPH Events | Lower Incidence | Higher Incidence | -0.0342 |
| Total Cost (£) | Lower Cost | Higher Cost | -55 |
| QALYs gained | Higher Gain | Lower Gain | +0.0001 |
Table 3: Cost-Effectiveness of Carbetocin vs. Oxytocin in the Philippines [3][4]
| Delivery Method | Incremental Cost-Effectiveness Ratio (ICER) per QALY gained (USD) | Cost-Effective? |
| Cesarean Section | 13,187 | No |
| Vaginal Delivery | >40,000 | No |
Experimental Protocols: Decision-Analytic Models
The cost-effectiveness analyses cited in this guide predominantly utilize decision-analytic models to simulate the clinical and economic outcomes of carbetocin versus oxytocin administration. These models are crucial for estimating the long-term consequences and costs associated with each treatment strategy.
Decision Tree Model for Vaginal Birth (UK Perspective)[2][3][4]
This model was designed to analyze the cost per PPH event avoided with carbetocin versus oxytocin for prophylactic treatment in women following vaginal birth.
-
Model Structure: A decision tree was used to model the clinical pathway. The model started with a hypothetical cohort of women receiving either carbetocin or oxytocin. It then branched to different probabilities of experiencing a PPH event (mild/moderate or severe), requiring additional uterotonics, and subsequent treatments.
-
Time Horizon: The model covered the inpatient recovery and follow-up periods post-PPH.
-
Key Parameters and Data Sources:
-
Clinical Probabilities: Probabilities of PPH events (≥500ml and ≥1000ml), the need for additional uterotonics, and blood transfusions were derived from a Cochrane systematic review and network meta-analysis. For women receiving carbetocin, the probability of any PPH event was 8.78%, compared to 12.20% for those receiving oxytocin.
-
Costs: Costs included drug acquisition and administration, PPH management (additional staff, operating theater, high dependency unit), inpatient hospitalization, and follow-up visits. These were sourced from UK National Health Service (NHS) reference costs and other UK-specific sources.
-
Outcomes: The primary outcome was the number of PPH events avoided. A secondary exploratory analysis estimated the Quality-Adjusted Life Years (QALYs) gained.
-
Decision-Analytic Model for Mixed Deliveries (Hong Kong Perspective)[1]
This study developed a decision-analytic model to simulate the clinical and economic outcomes for a hypothetical cohort of women in the third stage of labor following either vaginal or Caesarean section.
-
Model Structure: The model simulated the potential outcomes for women receiving either carbetocin or oxytocin. The model followed patients through the postpartum hospitalization period, considering the probabilities of PPH, the need for further interventions (first-line and second-line therapies, hysterectomy), and the risk of maternal death.
-
Time Horizon: The analysis was conducted over the period of postpartum hospitalization.
-
Key Parameters and Data Sources:
-
Clinical Probabilities: The relative risk of PPH ≥500 mL with carbetocin versus oxytocin was a key parameter, with a base-case value of 0.72 derived from a network meta-analysis.
-
Costs: Direct medical costs were included, with the cost of carbetocin being significantly higher than oxytocin (USD 25.6 vs. USD 1.03 per dose).
-
Outcomes: The primary outcomes were PPH-related direct medical costs, incidence of PPH, hysterectomy, maternal death, and QALY loss.
-
Signaling Pathways and Mechanism of Action
Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). However, their pharmacological profiles exhibit some differences.
Oxytocin binds to the OTR, which is primarily coupled to Gαq proteins. This activates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for uterine muscle contraction.
Carbetocin is a synthetic analogue of oxytocin with a longer half-life.[7] It also acts as an agonist at the OTR, initiating a similar signaling cascade to cause uterine contractions.[8] A key difference is that carbetocin has been shown to be a biased agonist, selectively activating the Gq pathway without significantly engaging other pathways that oxytocin might influence.
Below are diagrams illustrating the signaling pathways and the experimental workflow of a typical cost-effectiveness analysis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Carbetocin? [synapse.patsnap.com]
validating the selectivity of carbetocin for oxytocin vs vasopressin receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carbetocin's selectivity for the oxytocin (B344502) receptor (OTR) versus vasopressin receptors (AVPR), benchmarked against the endogenous ligand, oxytocin. The following sections present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways.
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin, is a critical tool in obstetric medicine. Its clinical efficacy is rooted in its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2). This selectivity profile is crucial for minimizing potential off-target effects associated with vasopressin receptor activation, such as vasoconstriction and antidiuretic effects. This guide delves into the experimental data that validates this selectivity.
Quantitative Comparison of Binding Affinity and Functional Potency
The selectivity of carbetocin is quantitatively demonstrated through binding affinity (Ki) and functional potency (EC50/IC50) values. The following tables summarize the key data from comparative studies.
Table 1: Comparative Binding Affinity (Ki, nM) of Carbetocin and Oxytocin at Human Oxytocin and Vasopressin Receptors
| Ligand | Human Oxytocin Receptor (OTR) | Human Vasopressin V1a Receptor (V1aR) | Rat Vasopressin V2 Receptor (V2R) |
| Carbetocin | 7.1 | 7.24 (rat myometrial) | 61.3 |
| Oxytocin | ~1.0 | ~503 | - |
| Vasopressin | 36.1 (hamster) | 4.70 (hamster) | - |
Lower Ki values indicate higher binding affinity. Data for human V1aR affinity of carbetocin is limited; rat myometrial receptor data is provided as a surrogate[1]. Hamster V1aR data is suggested to be similar to human[2].
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Carbetocin and Oxytocin
| Ligand | Human Oxytocin Receptor (OTR) | Human Vasopressin V1a Receptor (V1aR) | Human Vasopressin V2 Receptor (V2R) |
| Carbetocin | 48.8 (Agonist) | Inactive as agonist; acts as a competitive antagonist | - |
| Oxytocin | 9.0 (Agonist) | 59.7 (Agonist) | - |
EC50 represents the concentration for 50% of maximal agonist response. IC50 represents the concentration for 50% inhibition by an antagonist. Carbetocin shows no agonist activity at human V1a and V1b receptors[1].
Experimental Protocols
The data presented above is derived from rigorous experimental methodologies designed to quantify ligand-receptor interactions and subsequent cellular responses.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of carbetocin and oxytocin for OTR, V1aR, and V2R.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) engineered to express a high density of the specific human receptor (OTR, V1aR, or V2R).
-
Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor is chosen (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for AVPRs).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (carbetocin or oxytocin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This assay measures the functional activity of a ligand by detecting the conformational changes in G-proteins upon receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of carbetocin and oxytocin in activating G-protein signaling pathways.
General Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the receptor of interest (e.g., human OTR, V1aR) and a BRET biosensor pair. The biosensor typically consists of a Gα subunit fused to a Renilla luciferase (Rluc) donor and a Gγ subunit fused to a green fluorescent protein (GFP) acceptor.
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Ligand Stimulation: The cells are stimulated with varying concentrations of the agonist (carbetocin or oxytocin).
-
Substrate Addition: A luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
BRET Signal Detection: The light emission from both the Rluc donor (around 485 nm) and the GFP acceptor (around 530 nm) is measured using a BRET-compatible plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: A decrease in the BRET ratio indicates a conformational change in the G-protein heterotrimer, signifying activation. The change in BRET ratio is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax (maximum effect) are determined.
Signaling Pathway Diagrams
The selectivity of carbetocin extends to the specific intracellular signaling pathways it activates upon binding to the oxytocin receptor.
Carbetocin-OTR Gq Signaling Pathway
While oxytocin can couple to Gq, Gi, and Go proteins, carbetocin exhibits functional selectivity by primarily activating the Gq pathway.[1] This leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium, ultimately resulting in smooth muscle contraction.
Vasopressin Receptor Signaling Pathways
Activation of V1a receptors by vasopressin leads to a Gq-mediated increase in intracellular calcium, resulting in vasoconstriction. V2 receptor activation, on the other hand, is coupled to Gs, leading to an increase in cyclic AMP (cAMP) and the translocation of Aquaporin-2 water channels in the kidney, producing an antidiuretic effect. Carbetocin's lack of agonism at these receptors prevents these physiological responses.
General Experimental Workflow
The validation of carbetocin's selectivity involves a systematic workflow encompassing receptor preparation, parallel binding and functional assays, rigorous data analysis, and a final comparative assessment of the selectivity profiles.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbetocin and its Metabolites: Receptor Affinity and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the receptor binding affinities and functional activities of the synthetic oxytocin (B344502) analogue, carbetocin (B549339), and its primary metabolites. The data presented herein is crucial for understanding the pharmacological profile of carbetocin and its potential in vivo effects beyond the parent drug.
Comparative Receptor Binding Affinity
The binding affinities of carbetocin and its two principal metabolites, Metabolite I (desGlyNH2-carbetocin) and Metabolite II (desLeuGlyNH2-carbetocin), for the myometrial oxytocin receptor, myometrial vasopressin V1 receptor, and renal vasopressin V2 receptor were determined and are summarized below.
| Compound | Oxytocin Receptor (nM) | Vasopressin V1 Receptor (nM) | Vasopressin V2 Receptor (nM) |
| Carbetocin | Similar to Oxytocin | 7.24 ± 0.29 | 61.3 ± 14.6 |
| Metabolite I | Similar to Oxytocin | 9.89 ± 2.80 | No significant binding |
| Metabolite II | Similar to Oxytocin | 33.7 ± 7.34 | No significant binding |
Data sourced from Engstrom et al. (1998).[1]
Comparative Functional Activity
The functional activity of carbetocin and its metabolites at the oxytocin receptor reveals significant differences in their pharmacological profiles. While carbetocin acts as a partial agonist, its metabolites exhibit purely antagonistic properties.
| Compound | Activity at Oxytocin Receptor | Uterotonic Activity | Antagonistic Potency (pA2) |
| Carbetocin | Partial Agonist/Antagonist | Yes | 8.21 |
| Metabolite I | Pure Antagonist | No | 7.81 |
| Metabolite II | Pure Antagonist | No | 8.01 |
Data sourced from Engstrom et al. (1998).[1]
Carbetocin was found to have agonistic properties, stimulating inositol (B14025) phosphate (B84403) generation, similar to oxytocin.[1] However, its maximal contractile effect was approximately 50% lower than that of oxytocin, with a tenfold higher EC50 value.[1] In contrast, neither Metabolite I nor Metabolite II demonstrated any ability to contract isolated myometrial tissue.[1] All three compounds, however, displayed antagonistic properties against oxytocin in vitro, with carbetocin being the most potent inhibitor.[1]
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of unlabelled ligands, such as carbetocin and its metabolites, for the oxytocin receptor.
1. Membrane Preparation:
-
Tissue (e.g., rat myometrium or cells expressing the human oxytocin receptor) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that binds to the oxytocin receptor (e.g., [3H]-oxytocin), and varying concentrations of the unlabeled competitor compound (carbetocin or its metabolites).
-
The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled oxytocin).
-
Total binding is determined in the absence of any unlabeled competitor.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
References
A Comparative Guide to the Cross-Species Pharmacological Effects of Carbetocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), across various species. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for professionals in pharmacology, drug development, and veterinary medicine.
Executive Summary
Carbetocin, designed for enhanced stability and prolonged action compared to endogenous oxytocin, exhibits a range of physiological and behavioral effects. Its primary applications are in the prevention of postpartum hemorrhage due to its potent uterotonic properties and in the management of lactation. This guide delves into the cross-species validation of these effects, highlighting both conserved and species-specific responses. A key pharmacological feature of carbetocin is its biased agonism at the oxytocin receptor (OTR), preferentially activating the Gq signaling pathway, which contributes to its distinct and sustained effects.
Data Presentation: Comparative Effects of Carbetocin and Oxytocin
The following tables summarize the quantitative data on the pharmacological effects of carbetocin in comparison to oxytocin across different species.
Table 1: Uterine Contractility
| Species | Preparation | Parameter | Carbetocin | Oxytocin | Citation(s) |
| Human | In vitro myometrial strips | EC50 (pM) | 12,090 | 5,340 | |
| Human | In vivo (postpartum) | Duration of Action | ~60-120 minutes | ~16 minutes | [1] |
| Rat | In vitro uterine strips | Potency | Lower than Oxytocin | Higher than Carbetocin | [2] |
| Mouse | In vitro myometrial strips | Potency (EC50) | Higher EC50 than Oxytocin | Lower EC50 than Carbetocin | |
| Cow | In vivo (postpartum) | Duration of Increased IUP | 60-75 minutes | ~15 minutes |
Table 2: Milk Ejection
| Species | Parameter | Carbetocin | Oxytocin | Citation(s) |
| Sow | Colostrum Yield | Lower than Oxytocin | Higher than Carbetocin | [3] |
| Sow | Milk Yield (3-5 days lactation) | No significant difference | No significant difference | [4] |
| Cow | Spontaneous Milk Release | 94% of total yield | ~30% of total yield |
Table 3: Behavioral Effects (Rodents)
| Species | Test | Parameter | Carbetocin Effect | Oxytocin Effect | Citation(s) |
| Rat | Open Field | Locomotor Activity | Increased | Decreased at high doses | [5] |
| Rat | Open Field | Grooming | No effect | Increased | [5] |
| Mouse | Ethanol Sensitization | Locomotor Activity | Prevented sensitization | Not reported in this study | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Uterine Contractility Assay
Objective: To assess the potency and efficacy of carbetocin and oxytocin on uterine smooth muscle contractions in vitro.
Methodology:
-
Tissue Preparation: Myometrial strips (~10 x 2 x 2 mm) are dissected from the uteri of the selected species (e.g., human biopsies from cesarean sections, rat or mouse uteri). The tissue is cleared of serosa and visible blood vessels.[7]
-
Apparatus: The strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[8]
-
Data Acquisition: One end of the tissue strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system to record contractile activity.[7]
-
Experimental Procedure:
-
The tissue is allowed to equilibrate for approximately 60-120 minutes, during which it develops spontaneous rhythmic contractions.[7]
-
A baseline of consistent spontaneous contractions is recorded.
-
Cumulative concentrations of carbetocin or oxytocin are added to the organ bath to generate dose-response curves.[9]
-
-
Parameters Measured:
-
Amplitude: The force of contractions (in grams or millinewtons).
-
Frequency: The number of contractions per unit of time.
-
Motility Index: Amplitude multiplied by frequency.
-
Area Under the Curve (AUC): Represents the total contractile activity.
-
Milk Ejection Assessment in Sows
Objective: To compare the effects of carbetocin and oxytocin on colostrum and milk yield in lactating sows.
Methodology:
-
Animal Selection: Multiparous lactating sows are selected for the study.
-
Drug Administration: Sows are administered either carbetocin (e.g., 0.6 μg/kg intramuscularly) or oxytocin (e.g., 20 IU/sow intramuscularly) after the birth of the first piglet.[3] A control group receives a saline injection.
-
Colostrum/Milk Yield Measurement:
-
The "weigh-suckle-weigh" method is employed. Piglets are weighed before and after a defined suckling period to determine their intake, which serves as a proxy for milk yield.
-
Colostrum yield is typically measured over the first 24 hours postpartum.
-
Milk yield can be assessed at later time points during lactation.
-
-
Data Analysis: The total colostrum or milk intake per litter is calculated and compared between the treatment groups.
Open Field Test in Rodents
Objective: To evaluate the effects of carbetocin and oxytocin on spontaneous exploratory and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is often divided into a central and a peripheral zone.[10]
-
Animal Handling: Rodents (rats or mice) are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: Animals are administered carbetocin, oxytocin, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at specified doses.[5]
-
Testing Procedure:
-
Parameters Measured:
-
Total Distance Traveled: A measure of general locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (more time in the center suggests reduced anxiety).
-
Rearing: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Grooming: The duration of self-grooming behaviors.
-
Mandatory Visualization
Signaling Pathways of Carbetocin and Oxytocin
The following diagram illustrates the differential signaling pathways of oxytocin and carbetocin at the oxytocin receptor.
Caption: Differential signaling of Carbetocin and Oxytocin at the OTR.
Experimental Workflow: In Vitro Uterine Contractility Assay
The following diagram outlines the workflow for the in vitro uterine contractility assay.
Caption: Workflow for in vitro uterine contractility assessment.
Logical Relationship: Biased Agonism of Carbetocin
This diagram illustrates the concept of carbetocin's biased agonism at the oxytocin receptor.
Caption: Carbetocin's biased agonism at the oxytocin receptor.
References
- 1. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Effect of carbetocin administration during the mid-period of parturition on farrowing duration, newborn piglet characteristics, colostrum yield and milk yield in hyperprolific sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulary effects of oxytocin and carbetocin on stress-induced changes in rat behavior in the open-field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Carbetocin Acetate
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Carbetocin acetate (B1210297), a synthetic peptide analogue of oxytocin. Adherence to these procedures is critical not only for personnel safety but also for environmental protection and regulatory compliance.
Carbetocin acetate, due to its biological activity, requires careful handling and disposal as laboratory chemical waste.[1] Improper disposal can pose risks to both human health and the environment.[2] The following procedures synthesize general principles of pharmaceutical waste management with specific considerations for peptide compounds.
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating the disposal process, it is crucial to handle this compound with appropriate care to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[3]
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[3]
-
Lab Coat: A lab coat or protective gown is mandatory to protect skin and clothing.[3]
-
Respiratory Protection: When handling the lyophilized powder form, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[3]
Handling Lyophilized Powder:
-
Allow the vial to warm to room temperature before opening to prevent moisture absorption.[4][5]
-
Weigh out any necessary amounts quickly in a designated, clean area to avoid cross-contamination.[3][4]
-
Reseal the vial tightly immediately after use.[4]
Handling Solutions:
-
Reconstitute peptides using sterile water or an appropriate buffer, mixing gently to maintain stability.[1]
-
Avoid vigorous shaking.[1]
II. Segregation and Collection of this compound Waste
Proper segregation of waste is the first step in compliant disposal.
| Waste Type | Collection Container |
| Unused or Expired this compound (Lyophilized Powder or Solution) | Designated and clearly labeled hazardous chemical waste container. |
| Contaminated Labware (e.g., vials, pipette tips, syringes) | Puncture-resistant sharps container for needles and syringes; designated hazardous waste container for other labware. |
| Contaminated Personal Protective Equipment (PPE) (e.g., gloves, wipes) | Labeled biohazard or chemical waste bags.[1] |
III. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
-
Consult Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the manufacturer's SDS for this compound.[3] This document will contain specific hazard information and disposal guidance.[3][6][7][8][9]
-
Segregate Waste: At the point of generation, separate this compound waste from regular trash and other waste streams. Use the designated containers as outlined in the table above.[3]
-
Label Waste Containers: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the specific chemical name, "this compound."
-
Store Waste Securely: Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Coordinate with Institutional Environmental Health & Safety (EH&S): Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[3] They will ensure that the waste is transported and disposed of by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[3][10]
Important Considerations:
-
NEVER dispose of this compound or its solutions down the sink or in the regular trash.[1][3] This is to prevent contamination of water supplies.[2][11]
-
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][12]
-
Be aware of and adhere to any state-specific regulations, which may be more stringent than federal laws.[2]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of lyophilized powder is spilled, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.[6]
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, use an absorbent material. For powder spills, carefully sweep up the material and place it in a suitable, sealed container for disposal.[6]
-
Clean the Area: Flush the spill area with plenty of water.[6]
-
Dispose of Cleaning Materials: All materials used for cleaning the spill should be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment.
Caption: Workflow for the proper disposal of this compound.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. peptide24.store [peptide24.store]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. echemi.com [echemi.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. dec.ny.gov [dec.ny.gov]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
